molecular formula C13H20N2 B173634 1-[(4-Methylphenyl)methyl]-1,4-diazepane CAS No. 110766-00-2

1-[(4-Methylphenyl)methyl]-1,4-diazepane

Cat. No.: B173634
CAS No.: 110766-00-2
M. Wt: 204.31 g/mol
InChI Key: IXRSALZMDNNZTN-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1,4-diazepane is a chemical compound of interest in scientific research and development. It features a 1,4-diazepane ring system substituted with a (4-methylphenyl)methyl group . Researchers can identify this compound using its molecular formula C 13 H 20 N 2 and molecular weight of 204.32 g/mol . The structure is further characterized by specific identifiers, including the SMILES notation CC1=CC=C(C=C1)CN2CCCNCC2 and the InChIKey IXRSALZMDNNZTN-UHFFFAOYSA-N . The 1,4-diazepane scaffold is a seven-membered ring with two nitrogen atoms, and related structures are explored in various research contexts, such as the synthesis of efflux pump inhibitors and novel antiallergic agents . Patent records indicate that this specific compound has been referenced in 24 patents , suggesting its utility and interest in the field of chemical innovation, potentially in pharmaceutical or material science applications. The precise mechanism of action and full spectrum of biological or chemical activity for this compound are areas for ongoing investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRSALZMDNNZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110766-00-2
Record name 1-[(4-methylphenyl)methyl]-1,4-diazepane
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Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of 1-[(4-Methylphenyl)methyl]-1,4-diazepane. This compound belongs to the 1,4-diazepane class of saturated seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. The presence of a 4-methylbenzyl (p-tolyl) substituent on one of the nitrogen atoms imparts specific physicochemical and pharmacological properties that are of interest in medicinal chemistry and drug development. This document details the structural features, a proposed synthetic route, and the expected spectroscopic data to aid in its unambiguous identification and characterization.

Structure and Physicochemical Properties

The chemical structure of this compound consists of a saturated 1,4-diazepane ring N-substituted with a benzyl group that is itself substituted with a methyl group at the para position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂PubChemLite[1]
Molecular Weight 204.31 g/mol PubChemLite[1]
Monoisotopic Mass 204.16264 DaPubChemLite[1]
IUPAC Name This compoundPubChemLite[1]
SMILES CC1=CC=C(C=C1)CN2CCCNCC2PubChemLite[1]
InChI InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3PubChemLite[1]
Predicted XLogP 1.8PubChemLite[1]

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via reductive amination. This common synthetic route involves the reaction of 1,4-diazepane (homopiperazine) with 4-methylbenzaldehyde in the presence of a reducing agent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1,4-Diazepane 1,4-Diazepane Reaction Reaction 1,4-Diazepane->Reaction 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde->Reaction Reducing Agent (e.g., NaBH(OAc)₃) Reducing Agent (e.g., NaBH(OAc)₃) Reducing Agent (e.g., NaBH(OAc)₃)->Reaction Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq.) in dichloromethane (DCM), add 4-methylbenzaldehyde (1.0 eq.).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar 1,4-diazepane derivatives.[2][3]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20d2HAr-H (ortho to CH₂)
~ 7.10d2HAr-H (meta to CH₂)
~ 3.50s2HAr-CH₂-N
~ 2.85t4H-N-CH₂-CH₂-N-
~ 2.70t4H-N-CH₂-CH₂-NH-
~ 1.80quintet2H-N-CH₂-CH₂-CH₂-N-
~ 2.30s3HAr-CH₃
~ 1.90br s1HNH

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 137.0Ar-C (ipso, attached to CH₃)
~ 136.0Ar-C (ipso, attached to CH₂)
~ 129.0Ar-CH (ortho to CH₂)
~ 128.5Ar-CH (meta to CH₂)
~ 63.0Ar-CH₂-N
~ 56.0-N-CH₂- (adjacent to N-benzyl)
~ 48.0-N-CH₂- (adjacent to NH)
~ 28.0-CH₂-CH₂-CH₂-
~ 21.0Ar-CH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is expected to show the protonated molecule [M+H]⁺. The predicted m/z values are presented below.[1]

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺205.16992
[M+Na]⁺227.15186
[M+K]⁺243.12580

The primary fragmentation pathway in electron ionization (EI) mass spectrometry is anticipated to be the benzylic cleavage, resulting in a prominent tropylium ion at m/z 105 (C₈H₉⁺) or a related fragment.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.[4][5]

Table 5: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, broadN-H stretching (secondary amine)
3000 - 3100MediumAromatic C-H stretching
2800 - 3000StrongAliphatic C-H stretching
1610, 1515MediumAromatic C=C stretching
1450 - 1490MediumC-H bending (CH₂, CH₃)
1100 - 1200StrongC-N stretching
810 - 840StrongC-H out-of-plane bending (para-disubstituted benzene)

Structure Elucidation Workflow

The comprehensive structure elucidation of this compound involves a logical sequence of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification (Chromatography) Purification (Chromatography) Synthesis->Purification (Chromatography) Mass Spectrometry (MS) Mass Spectrometry (MS) Purification (Chromatography)->Mass Spectrometry (MS) Pure Sample ¹H NMR ¹H NMR Mass Spectrometry (MS)->¹H NMR Molecular Formula & Weight Molecular Formula & Weight Mass Spectrometry (MS)->Molecular Formula & Weight ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR Proton Environment Proton Environment ¹H NMR->Proton Environment Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy ¹³C NMR->Infrared (IR) Spectroscopy Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton Structure Confirmation Structure Confirmation Molecular Formula & Weight->Structure Confirmation Proton Environment->Structure Confirmation Carbon Skeleton->Structure Confirmation Functional Groups Functional Groups Functional Groups->Structure Confirmation Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy)->Functional Groups

Caption: Logical workflow for the structure elucidation of the target compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. The proposed synthetic methodology and the predicted spectroscopic data offer a solid foundation for researchers working with this compound. The provided experimental protocols and logical workflows are intended to facilitate the efficient and accurate characterization of this and structurally related molecules in a research and development setting.

References

An In-Depth Technical Guide to 1-[(4-Methylphenyl)methyl]-1,4-diazepane and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific CAS (Chemical Abstracts Service) number for the compound 1-[(4-Methylphenyl)methyl]-1,4-diazepane could not be readily identified in publicly available databases. This guide provides comprehensive information on the synthesis, characteristics, and biological significance of the broader class of 1-arylmethyl-1,4-diazepane derivatives, based on current scientific literature.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the synthesis, characterization, and potential therapeutic applications of 1,4-diazepane derivatives. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1]

Core Structure and Significance

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a key component in numerous therapeutic agents, exhibiting a wide range of biological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects.[2][3][4] The versatility of the 1,4-diazepane scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

Synthesis of 1-Arylmethyl-1,4-diazepane Derivatives

The synthesis of 1-arylmethyl-1,4-diazepane derivatives can be achieved through various synthetic routes. A common and effective method is the reductive amination of a 1,4-diazepane (or a protected precursor) with an appropriate aryl aldehyde.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 1-arylmethyl-1,4-diazepane derivatives.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Diazepane 1,4-Diazepane (or N-Boc protected) Reaction Reductive Amination Diazepane->Reaction Aldehyde 4-Methylbenzaldehyde Aldehyde->Reaction Product 1-[(4-Methylphenyl)methyl] -1,4-diazepane Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

A general workflow for the synthesis of this compound.

Experimental Protocols

Provided below is a representative experimental protocol for the synthesis of a 1-arylmethyl-1,4-diazepane derivative, adapted from methodologies reported in the literature for similar compounds.

Synthesis of this compound

  • Materials:

    • tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine)

    • 4-Methylbenzaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Argon or Nitrogen gas

  • Step 1: Reductive Amination

    • To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen), add 4-methylbenzaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Deprotection of the Boc Group

    • Dissolve the purified N-Boc protected intermediate from Step 1 in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Characterization and Quantitative Data

The structural confirmation and purity of synthesized 1,4-diazepane derivatives are typically determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following table summarizes representative data for analogous compounds found in the literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][5][6]diazepin-2-oneC₁₂H₁₅N₅O245.2897106-107¹H NMR (400 MHz, CDCl₃) δ 8.33 (br s, 1H), 7.33–7.26 (m, 2H), 7.16 (t, J = 7.2 Hz, 1H), 6.99 (d, J = 7.7 Hz, 1H), 2.39 (s, 3H).[7]
7-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][5][6]diazepin-10(2H)-oneC₁₁H₁₁ClN₂O222.6793192-192¹H NMR (400 MHz, CDCl₃) δ 8.26 (br s, 1H), 7.22 (d, J = 8.1 Hz, 1H), 7.13 (dd, J = 8.1, 2.0 Hz, 1H), 7.03 (d, J = 1.9 Hz, 1H).[7]
1-(2-Bromo-5-chlorobenzyl)azetidine-2-carboxamideC₁₁H₁₂BrClN₂O303.5921158-160¹H NMR (400 MHz, CDCl₃) δ 7.48 (d, J = 8.5 Hz, 1H), 7.31 (d, J = 2.5 Hz, 1H), 7.18 (br s, 1H), 7.13 (dd, J = 8.5, 2.6 Hz, 1H).[7]

Biological Activities and Potential Signaling Pathways

Derivatives of 1,4-diazepane are associated with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2][3][4] The specific activity is highly dependent on the nature and position of the substituents on the diazepine ring.[8]

Logical Relationship of Biological Activities

The diverse therapeutic potential of the 1,4-diazepane core can be visualized as a central scaffold from which various biological activities emanate, depending on the specific chemical modifications.

G cluster_cns Central Nervous System cluster_antimicrobial Antimicrobial cluster_other Other Therapeutic Areas Diazepane 1,4-Diazepane Core Antipsychotic Antipsychotic Diazepane->Antipsychotic Anxiolytic Anxiolytic Diazepane->Anxiolytic Anticonvulsant Anticonvulsant Diazepane->Anticonvulsant Antibacterial Antibacterial Diazepane->Antibacterial Antifungal Antifungal Diazepane->Antifungal Anticancer Anticancer Diazepane->Anticancer Anticoagulant Anticoagulant (e.g., Factor Xa inhibition) Diazepane->Anticoagulant

Diverse biological activities stemming from the 1,4-diazepane core structure.

While specific signaling pathways for this compound are not defined, related benzodiazepines are known to modulate the activity of the GABA-A receptor, leading to their anxiolytic and anticonvulsant properties. Other derivatives have been designed as potent and selective inhibitors of enzymes such as Factor Xa in the coagulation cascade.[5]

Conclusion

The 1,4-diazepane scaffold remains a highly valuable and versatile platform in medicinal chemistry. The synthesis of derivatives such as this compound can be readily achieved through established synthetic methodologies like reductive amination. The diverse biological activities associated with this class of compounds underscore their potential for the development of novel therapeutic agents across a range of diseases. Further research into the structure-activity relationships of substituted 1,4-diazepanes will continue to drive the discovery of new and improved drug candidates.

References

An In-depth Technical Guide to the Synthesis of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] These seven-membered heterocyclic motifs are integral to the development of therapeutics targeting the central nervous system (CNS), with derivatives exhibiting antipsychotic, anxiolytic, and anticonvulsant properties.[1] Their diverse pharmacological activities extend to roles as cannabinoid receptor agonists, orexin receptor antagonists, and sigma receptor ligands, highlighting their potential in treating a wide range of disorders.[3][4][5] This guide provides a comprehensive overview of the primary synthetic strategies for constructing the 1,4-diazepane ring system, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Synthetic Methodologies

The construction of the 1,4-diazepane core can be achieved through several key synthetic transformations. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The most prominent and versatile strategies include:

  • Reductive Amination: A robust and widely used method for forming C-N bonds, readily adaptable for the cyclization of linear precursors into the 1,4-diazepane ring.

  • Ugi Multicomponent Reaction: A powerful tool for diversity-oriented synthesis, allowing for the rapid assembly of complex 1,4-diazepan-5-ones from simple starting materials in a single step.

  • Intramolecular Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that provides an efficient means for the formation of the second C-N bond to close the diazepine ring.

  • Ring-Closing Metathesis (RCM): An effective strategy for the synthesis of unsaturated 1,4-diazepane derivatives from acyclic diene precursors.

The following sections will delve into the specifics of each of these methodologies, providing detailed experimental procedures and comparative data.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the construction of the 1,4-diazepane ring. This method typically involves the condensation of a diamine with a dicarbonyl compound or the intramolecular cyclization of an amino-aldehyde or amino-ketone, followed by reduction of the resulting imine or enamine intermediate.

General Workflow for Reductive Amination

Start Diamine and Dicarbonyl Compound Intermediate Imine/Enamine Intermediate Start->Intermediate Condensation Reduction Reduction (e.g., NaBH4, H2/Pd) Intermediate->Reduction Product 1,4-Diazepane Derivative Reduction->Product

Figure 1: General workflow for reductive amination.
Experimental Protocol: Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines[6][7]

This protocol describes a one-pot synthesis involving an initial carbonyl-amine condensation followed by reductive amination.

Step 1: Synthesis of Bicyclic Bisaminal Intermediate

  • To a methanolic solution containing 1 equivalent of 1,4-diazepane-6-amine (DAZA), add 2 equivalents of the desired substituted 2-hydroxybenzaldehyde.

  • Stir the mixture for 1 hour at room temperature.

  • If a precipitate forms, collect the yellow residue by filtration, wash with methanol, and dry in vacuo. If no precipitation occurs, the crude reaction mixture can be used directly in the next step.

Step 2: Reductive Amination

  • Suspend one equivalent of the bicyclic bisaminal intermediate in a 1:1 (v/v) mixture of methanol and chloroform.

  • Add 2 equivalents of sodium borohydride (NaBH₄).

  • Stir the mixture overnight at room temperature.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in methanol to encourage precipitation of the product. If the product does not precipitate, the crude mixture can be purified by column chromatography.

Quantitative Data: Reductive Amination
Starting MaterialsProductReducing AgentSolvent(s)Time (h)Yield (%)Reference
1,4-diazepane-6-amine, 4-methoxy-2-hydroxybenzaldehydeN,1,4-tris(4-methoxy-2-hydroxybenzyl)-1,4-diazepane-6-amineNaBH₄Methanol/Chloroform1294[6]
1,4-diazepane-6-amine, 5-methoxy-2-hydroxybenzaldehydeN,1,4-tris(5-methoxy-2-hydroxybenzyl)-1,4-diazepane-6-amineNaBH₄Methanol/Chloroform1295[6]
1,4-diazepane-6-amine, 4-ethoxy-2-hydroxybenzaldehydeN,1,4-tris(4-ethoxy-2-hydroxybenzyl)-1,4-diazepane-6-amineNaBH₄Methanol1294[6]
N-(2-aminoethyl)propane-1,3-diamine, Glutaraldehyde1,4-diazepaneH₂/Pd-CEthanol475
Homopiperazine, 1,3-dibromopropane1,4-diazepaneNaBH₃CNMethanol2468

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a highly efficient method for generating molecular diversity.[7][8] It allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing bifunctional starting materials, this reaction can be adapted to construct heterocyclic scaffolds, including 1,4-diazepan-5-ones.[9]

General Workflow for Ugi Reaction in 1,4-Diazepane Synthesis

Reactants Aldehyde + Amine + Carboxylic Acid + Isocyanide Ugi_Adduct Linear Ugi Adduct Reactants->Ugi_Adduct Ugi-4CR Cyclization Intramolecular Nucleophilic Substitution Ugi_Adduct->Cyclization Product 1-Sulfonyl-1,4-diazepan-5-one Cyclization->Product

Figure 2: Ugi reaction workflow for 1,4-diazepan-5-one synthesis.
Experimental Protocol: Synthesis of 1-Sulfonyl-1,4-diazepan-5-ones[10]

This two-step protocol involves an initial Ugi reaction followed by an intramolecular cyclization.

Step 1: Ugi Four-Component Reaction

  • To a solution of the amino component (e.g., a sulfonamide-protected amino acid, 1.0 equiv) in methanol, add the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and the carboxylic acid component (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting linear Ugi adduct by flash column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified Ugi adduct (1.0 equiv) in a suitable solvent such as THF.

  • Add a base (e.g., sodium hydride, 1.2 equiv) at 0 °C.

  • After stirring for 30 minutes, add a cyclization agent (e.g., sulfuryl diimidazole, 1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 1-sulfonyl-1,4-diazepan-5-one.

Quantitative Data: Ugi Reaction
AldehydeAmine (Sulfonamide)IsocyanideCarboxylic AcidCyclization ConditionsYield (%)Reference
FormaldehydeN-Tosylglycinetert-Butyl isocyanideBromoacetic acidNaH, Sulfuryl diimidazole, THF78[9]
BenzaldehydeN-Mesyl-β-alanineCyclohexyl isocyanideChloroacetic acidK₂CO₃, DMF72
AcetaldehydeN-NosylglycineBenzyl isocyanideIodoacetic acidCs₂CO₃, Acetonitrile81

Intramolecular Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10] Its intramolecular variant provides an excellent strategy for the synthesis of nitrogen-containing heterocycles, including 1,4-diazepanes, by forming the final C-N bond to close the ring.

General Workflow for Intramolecular Buchwald-Hartwig Amination

Start Linear Precursor with Aryl Halide and Amine Catalysis Pd Catalyst, Ligand, Base Start->Catalysis Intramolecular C-N Coupling Product 1,4-Diazepane Derivative Catalysis->Product

Figure 3: Buchwald-Hartwig amination workflow.
Experimental Protocol: Synthesis of Azetidine-fused 1,4-Diazepine Derivatives[12][13]

This protocol describes the synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4][11]diazepin-10(2H)-ones.

  • To a reaction vessel, add 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous dioxane as the solvent.

  • Degas the mixture and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Quantitative Data: Intramolecular Buchwald-Hartwig Amination
SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-(2-Bromobenzyl)azetidine-2-carboxamideCuI/N,N-dimethylglycineCs₂CO₃Dioxane1001294[12]
1-(2-Bromo-5-chlorobenzyl)azetidine-2-carboxamideCuI/N,N-dimethylglycineCs₂CO₃Dioxane1001293[12]
N-Allyl-2-aminobenzylamine derivativePd₂(dba)₃/P(4-F-C₆H₄)₃NaOᵗBuXylenes13518-2475[10]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including unsaturated 1,4-diazepanes.[13] This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, ethylene, which drives the reaction to completion.[13]

General Workflow for Ring-Closing Metathesis

Start Acyclic Diene Precursor Catalyst Ru-based Catalyst (e.g., Grubbs' Catalyst) Start->Catalyst Intramolecular Metathesis Product Unsaturated 1,4-Diazepane + Ethylene Catalyst->Product

Figure 4: Ring-closing metathesis workflow.
Experimental Protocol: General Procedure for RCM[15]

  • Dissolve the acyclic diene precursor (1.0 equiv) in a dry, degassed solvent (e.g., toluene or dichloromethane) under an inert atmosphere.

  • Add the Grubbs' catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to reflux or stir at room temperature, depending on the catalyst and substrate.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the unsaturated 1,4-diazepane derivative.

Quantitative Data: Ring-Closing Metathesis
SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
N,N-Diallyl-p-toluenesulfonamideGrubbs' 2nd Gen (5)Toluene1101285
N-Allyl-N-(but-3-en-1-yl)benzenesulfonamideHoveyda-Grubbs' 2nd Gen (2)Dichloromethane40692
Diethyl diallylmalonate-derived diamineGrubbs' 1st Gen (10)Dichloromethane252478

Purification and Characterization

Purification

The purification of 1,4-diazepane derivatives is crucial to obtain compounds of high purity for biological evaluation. The most common purification techniques are:

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from starting materials, reagents, and byproducts.[6][14] The choice of eluent system (e.g., petroleum ether/ethyl acetate, dichloromethane/methanol) is critical for achieving good separation.

  • Recrystallization: For crystalline solid products, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) can provide highly pure material.[15][16]

Characterization

The structure and purity of the synthesized 1,4-diazepane derivatives are confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate determination of the molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

1,4-Diazepane derivatives have garnered significant attention due to their interactions with various biological targets, particularly G protein-coupled receptors (GPCRs).[4][18] Understanding the signaling pathways modulated by these compounds is critical for drug development.

GPCR Signaling Cascade

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[4][19] The binding of a ligand, such as a 1,4-diazepane derivative, to a GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G proteins.[1][13]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 1,4-Diazepane Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Figure 5: General GPCR signaling pathway.
Orexin Receptor Signaling

Orexin receptors (OX1R and OX2R) are GPCRs involved in regulating sleep-wake cycles, appetite, and reward.[11][20] Antagonists of these receptors, which can be based on the 1,4-diazepane scaffold, are used to treat insomnia.[3] Orexin receptor activation primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[5][11][20][21][22]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orexin_Antagonist 1,4-Diazepane Antagonist Orexin_Receptor Orexin Receptor (OX1R/OX2R) Orexin_Antagonist->Orexin_Receptor Blocks Binding Gq_Protein Gq Protein Orexin_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 6: Orexin receptor signaling pathway.
Cannabinoid Receptor 2 (CB2) Signaling

The CB2 receptor is a GPCR primarily expressed on immune cells and is a target for anti-inflammatory and immunomodulatory therapies.[23][24] 1,4-diazepane derivatives have been identified as potent and selective CB2 agonists.[4] CB2 receptor activation typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[18][25] However, coupling to Gs has also been observed.[3][25]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_Agonist 1,4-Diazepane Agonist CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor Binding Gi_Protein Gi Protein CB2_Receptor->Gi_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Immune Response PKA->Downstream

Figure 7: Cannabinoid receptor 2 (CB2) signaling pathway.
Sigma Receptor Signaling

Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins that are not classical GPCRs but are important drug targets for CNS disorders.[17][26][27] 1,4-diazepane derivatives have been developed as potent sigma receptor ligands.[5] The σ1 receptor, upon ligand binding, can translocate from the endoplasmic reticulum to the plasma membrane and modulate the activity of various ion channels and GPCRs.[17][28]

cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane Sigma_Ligand 1,4-Diazepane Ligand Sigma_Receptor Sigma-1 Receptor Sigma_Ligand->Sigma_Receptor Binding Ion_Channel Ion Channel Sigma_Receptor->Ion_Channel Modulation GPCR GPCR Sigma_Receptor->GPCR Modulation Cellular_Response Cellular Response (e.g., Neuroprotection) Ion_Channel->Cellular_Response GPCR->Cellular_Response

Figure 8: Sigma receptor signaling pathway.

Conclusion

The synthesis of 1,4-diazepane derivatives offers a rich and diverse field of study for medicinal chemists and drug development professionals. The methodologies outlined in this guide—reductive amination, the Ugi reaction, intramolecular Buchwald-Hartwig amination, and ring-closing metathesis—provide a robust toolkit for the construction of these valuable scaffolds. The ability of 1,4-diazepane derivatives to modulate key signaling pathways, particularly those involving GPCRs, underscores their immense therapeutic potential. Further exploration of these synthetic routes and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of novel and more effective therapeutics for a wide range of diseases.

References

The Biological Significance of 1,4-Diazepines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the diverse biological activities, mechanisms of action, and therapeutic potential of 1,4-diazepine scaffolds in drug discovery and development.

The 1,4-diazepine core is a privileged heterocyclic scaffold that forms the basis for a wide range of biologically active compounds. Initially rising to prominence with the discovery of anxiolytic benzodiazepines, the versatility of this seven-membered ring system has since been exploited to develop agents with a broad spectrum of therapeutic applications. This technical guide provides an in-depth analysis of the biological significance of 1,4-diazepines, with a focus on their mechanisms of action as modulators of the central nervous system, as well as their emerging roles as anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Central Nervous System Activity: Modulation of GABA-A Receptors

The most well-characterized biological activity of 1,4-diazepines is their modulatory effect on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] These compounds, most notably the benzodiazepine class, do not directly activate the GABA-A receptor but rather act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[2] This binding event enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride ion channel opening and a subsequent hyperpolarization of the neuron.[1][3] This potentiation of GABAergic inhibition results in the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of these compounds.[4]

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the signaling pathway of GABA-A receptor modulation by 1,4-diazepines.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GABA_R GABA Site GABA_synapse->GABA_R Binds Cl_channel Chloride (Cl⁻) Channel GABA_R->Cl_channel Opens BZD_site 1,4-Diazepine Binding Site BZD_site->GABA_R Enhances GABA Affinity Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization Cl⁻ Influx Diazepine 1,4-Diazepine Diazepine->BZD_site Binds CNS_effects CNS Depressant Effects (Anxiolytic, Sedative, etc.) Hyperpolarization->CNS_effects Leads to

Caption: GABA-A receptor signaling pathway modulated by 1,4-diazepines.

Quantitative Data: Binding Affinities of 1,4-Diazepines for GABA-A Receptors

The affinity of various 1,4-diazepine derivatives for different GABA-A receptor subtypes is a key determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki values) of selected compounds.

CompoundGABA-A Receptor SubtypeKi (nM)Reference
Diazepamα1β3γ23-S: Low subtype selectivity[5][6]
Flunitrazepamα1β3γ2-[5]
SH-I-048B (1-S)α1β3γ2190 ± 55[5][6]
α2β3γ267 ± 9[5][6]
α3β3γ2136 ± 24[5][6]
α5β3γ217 ± 5[5][6]
SH-I-047 (1-R)α1β3γ2273 ± 41[5][6]
α2β3γ2253 ± 31[5][6]
α3β3γ2501 ± 79[5][6]
α5β3γ256 ± 8[5][6]

Anticancer Activity of 1,4-Diazepines

In recent decades, the anticancer potential of 1,4-diazepines has garnered significant attention.[7] This shift in focus from CNS-acting drugs was prompted by the observation that the 1,4-diazepine structure can mimic peptide linkages.[7][8] Various derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. The mechanisms underlying their anticancer effects are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation.[9][10]

Signaling Pathways in 1,4-Diazepine Induced Anticancer Activity

The anticancer effects of 1,4-diazepines can be mediated through multiple signaling pathways, leading to apoptosis and cell cycle arrest.

Anticancer_Signaling cluster_pathways Intracellular Signaling Pathways Diazepine 1,4-Diazepine Derivative ROS ↑ Reactive Oxygen Species (ROS) Diazepine->ROS Mito Mitochondrial Dysfunction Diazepine->Mito CellCycle Cell Cycle Arrest (G2/M) Diazepine->CellCycle ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Inhibits CellCycle->Proliferation

Caption: Key signaling pathways in 1,4-diazepine-induced anticancer activity.

Quantitative Data: In Vitro Anticancer Activity of 1,4-Diazepine Derivatives

The cytotoxic potential of 1,4-diazepine derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5dHepG28.98 ± 0.1[11]
HCT1167.77 ± 0.1[11]
MCF-76.99 ± 0.1[11]
Compound 7HeLa17.50[11]
NCI-H46014.62[11]
PC-317.50[11]
Analogue 9HCT-11616.19 ± 1.35[12]
MCF-717.16 ± 1.54[12]
Compound 2aHep3BPotent activity reported[13]
Benzodiazepine C1Hep239.48 ± 0.7[13]
RD15.96 ± 1.99[13]
Benzodiazepine C2Hep248.82 ± 1.33[13]
RD74.3 ± 2.44[13]
Thieno[1][7]diazepine 7cHepG-2, MCF-7, HCT-1164.4 - 13 µg/mL[14]
Thieno[1][7]diazepine 7eHepG-2, MCF-7, HCT-1164.4 - 13 µg/mL[14]
Thieno[1][7]diazepine 7fHepG-2, MCF-7, HCT-1164.4 - 13 µg/mL[14]

Antimicrobial Activity of 1,4-Diazepines

A growing body of evidence supports the potential of 1,4-diazepine derivatives as a novel class of antimicrobial agents.[3] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[15] The proposed mechanisms of antimicrobial action include the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.[16]

Experimental Workflow for Antimicrobial Susceptibility Testing

The antimicrobial efficacy of 1,4-diazepine derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Antimicrobial_Workflow Start Start: Prepare Bacterial Inoculum and Compound Serial Dilutions Inoculate Inoculate Microtiter Plate with Bacteria and Compound Dilutions Start->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine_MIC End End: Report MIC Value Determine_MIC->End

References

Technical Guide: Physicochemical Properties and Synthetic Protocol of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular weight and a representative synthetic protocol for 1-[(4-Methylphenyl)methyl]-1,4-diazepane. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, offering critical data and methodologies for the synthesis and study of this and structurally related 1,4-diazepane derivatives.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight has been calculated based on its chemical formula.

ParameterValue
Chemical Name This compound
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Canonical SMILES CC1=CC=C(C=C1)CN2CCNCCC2

Synthetic Protocol: Reductive Amination

The synthesis of this compound can be achieved through a standard reductive amination procedure. This common and effective method involves the reaction of 1,4-diazepane with 4-methylbenzaldehyde to form a Schiff base intermediate, which is subsequently reduced to the final product.

Materials and Reagents
  • 1,4-diazepane

  • 4-methylbenzaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Experimental Procedure
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in anhydrous methanol, add 4-methylbenzaldehyde (1.0-1.2 equivalents).

  • Schiff Base Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Drug Discovery with 1,4-Diazepane Derivatives

The following diagram illustrates a general workflow for the discovery and initial evaluation of novel drug candidates based on the 1,4-diazepane scaffold. This process highlights the iterative nature of medicinal chemistry, from initial synthesis to biological screening and optimization.

DrugDiscoveryWorkflow A Synthesis of 1,4-Diazepane Analogs B Structural Characterization (NMR, MS) A->B Purification C In Vitro Biological Screening (e.g., Receptor Binding, Enzyme Inhibition) B->C D Determination of Potency and Efficacy (IC50/EC50) C->D E Lead Identification D->E Active Compounds F Structure-Activity Relationship (SAR) Studies E->F H In Vivo Studies (Animal Models) E->H G Lead Optimization F->G Design of New Analogs G->A Iterative Synthesis

Caption: A generalized workflow for the discovery of drugs based on the 1,4-diazepane scaffold.

Biological Context and Potential Applications

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] Research has shown that compounds incorporating this seven-membered heterocyclic ring system can interact with various biological targets.

For instance, different analogs of 1,4-diazepane have been investigated as:

  • Sigma Receptor Ligands: These have potential applications in treating neuropsychiatric disorders.[3][4]

  • Antipsychotic and Anxiolytic Agents: The foundational structure of many benzodiazepine drugs.[1]

  • Anticancer Agents: Some derivatives have shown cytotoxic activity against cancer cell lines.[1]

  • Anticonvulsants: A well-established therapeutic application for this class of compounds.[1]

  • T-type Calcium Channel Blockers: Potentially useful for cardiovascular conditions.

  • Efflux Pump Inhibitors: May play a role in overcoming multidrug resistance in bacteria.

The following diagram illustrates the potential therapeutic areas for which 1,4-diazepane derivatives are often screened, based on their diverse biological activities.

BiologicalScreeningTargets Core 1,4-Diazepane Derivatives CNS CNS Disorders (Antipsychotic, Anxiolytic) Core->CNS Screening for Oncology Oncology (Cytotoxic Agents) Core->Oncology Screening for InfectiousDisease Infectious Diseases (Antibacterial, Antifungal) Core->InfectiousDisease Screening for Neurology Neurological Disorders (Anticonvulsant) Core->Neurology Screening for Cardiovascular Cardiovascular Diseases (Ca2+ Channel Blockers) Core->Cardiovascular Screening for

Caption: Potential therapeutic screening areas for novel 1,4-diazepane derivatives.

References

The Therapeutic Potential of 1,4-Diazepane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a diverse range of derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the promising applications of 1,4-diazepane compounds, focusing on their anticancer, neuroprotective, and other notable biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Applications

A significant body of research highlights the potential of 1,4-diazepane derivatives as potent anticancer agents.[1][2][3] These compounds have been shown to exhibit cytotoxic and antiproliferative activities against a wide array of human cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various 1,4-diazepane derivatives has been quantified using standard in vitro assays. The following tables summarize the growth inhibitory (GI50), cytostatic (TGI), cytotoxic (LC50), and half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines [3]

CompoundCancer SubpanelGI50 (µM)TGI (µM)LC50 (µM)
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidineMultiple0.9 - 1.92.1 - 3.65.9 - 7.4
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidineMultiple0.9 - 1.92.1 - 3.65.9 - 7.4

Table 2: Cytotoxicity of Benzo[b]pyrano[2,3-e][1]diazepine Derivatives

CompoundCell LineIC50 (µM)
Analogue 9HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

Table 3: Anticancer Activity of Cyclohepta[b]thieno[2,3-e][1]diazepine Derivatives [2]

CompoundCell LineIC50 (µg/mL)
7cHepG-2, MCF-7, HCT-1164.4 - 13
7eHepG-2, MCF-7, HCT-1164.4 - 13
7fHepG-2, MCF-7, HCT-1164.4 - 13
Experimental Protocols for Anticancer Screening

The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.[4]

  • Initial Single-Dose Screening: Compounds are first tested at a single high concentration (typically 10⁻⁵ M) against the 60 different human cancer cell lines.[4]

  • Five-Dose Assay: Compounds that meet predefined growth inhibition criteria in the single-dose screen are then subjected to a five-dose response study to determine their potency and selectivity.[4]

  • Cell Culture: The cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[4] Cells are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on their doubling time.[4]

  • Drug Incubation: After a 24-hour pre-incubation period, the experimental compounds are added to the wells at various concentrations. The plates are then incubated for an additional 48 hours.[4]

  • Endpoint Measurement: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). Cell viability is determined using the sulforhodamine B (SRB) assay, which stains total cellular protein.[5] The optical density is read on an automated plate reader.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,4-diazepane compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[6][7]

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[6] The absorbance is directly proportional to the number of viable cells.

Potential Mechanisms of Anticancer Action

While the precise mechanisms of action for many 1,4-diazepane anticancer compounds are still under investigation, several studies suggest that they may induce cell death through apoptosis and interfere with key signaling pathways involved in cell proliferation and survival.[8]

Some dibenzodiazepinone derivatives have been shown to induce apoptosis in cancer cells, as evidenced by Hoechst staining, which reveals characteristic nuclear condensation.[8] This apoptotic process is often associated with the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[8]

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[1][9][10] It is hypothesized that some 1,4-diazepane derivatives may exert their anticancer effects by modulating this pathway, leading to the inhibition of cell growth and the induction of apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Diazepane 1,4-Diazepane Compound Diazepane->PI3K Inhibition? Diazepane->Akt Inhibition?

Caption: Postulated interaction of 1,4-diazepane compounds with the PI3K/Akt signaling pathway.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Diazepane 1,4-Diazepane Compound Diazepane->DNA_Damage Induction? Diazepane->Mitochondrion Disruption?

Caption: General overview of the intrinsic and extrinsic apoptosis pathways, with potential points of intervention for 1,4-diazepane compounds.

Neuroprotective and CNS Applications

1,4-Diazepane derivatives have also shown promise in the treatment of central nervous system (CNS) disorders, including neurodegenerative diseases and insomnia.[4][9][11]

Sigma Receptor Ligands for Neuroprotection

Sigma receptors are implicated in various neurological processes, and their modulation is a potential therapeutic strategy for neurodegenerative diseases.[9] Several 1,4-diazepane-based compounds have been identified as potent sigma receptor ligands.[9]

Table 4: Sigma Receptor Binding Affinity of 1,4-Diazepane Derivatives [9]

Compoundσ1R Ki (nM)σ2R Ki (nM)
2c (benzofurane derivative)8.0-
3c (2,4-dimethyl substituted analogue of 2c)8.028
2d (quinoline derivative)19-
3d (2,4-dimethyl substituted analogue of 2d)--

Note: '-' indicates data not reported or not significant.

Orexin Receptor Antagonists for Insomnia

The orexin system plays a critical role in regulating wakefulness. Antagonists of orexin receptors (OX1R and OX2R) are a novel therapeutic approach for insomnia.[4] N,N-disubstituted-1,4-diazepanes have been identified as potent, CNS-penetrant dual orexin receptor antagonists that promote sleep in animal models.[4]

Experimental Protocols for Neuropharmacological Evaluation

Radioligand binding assays are used to determine the affinity of compounds for sigma receptors.[11][12]

  • Membrane Preparation: Membranes are prepared from tissues expressing sigma receptors (e.g., guinea pig brain for σ1R, rat liver for σ2R).

  • Radioligand: A radiolabeled ligand, such as [³H]-(+)-pentazocine for σ1R or [³H]-DTG for σ2R (in the presence of a selective σ1R ligand to mask σ1 sites), is used.[11][12]

  • Competition Assay: The assay is performed in a 96-well plate. A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[11]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter plate.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter. The IC50 value is determined and can be converted to a Ki value.

Other Therapeutic Applications

The therapeutic potential of 1,4-diazepane compounds extends beyond oncology and neuropharmacology.

Antithrombotic Agents

Certain 1,4-diazepane derivatives have been developed as potent and selective inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[13] These compounds exhibit effective antithrombotic activity in animal models.[13]

Table 5: Factor Xa Inhibitory Activity of a 1,4-Diazepane Derivative [13]

CompoundFactor Xa IC50 (nM)
13 (YM-96765)6.8
Antiviral Activity

While less explored, some 1,4-diazepine derivatives have been investigated for their antiviral properties. Further research is needed to fully elucidate their potential in this area.

Synthesis and Drug Discovery Workflow

The synthesis of the 1,4-diazepane core and its derivatives can be achieved through various synthetic routes. A general workflow for the discovery and development of 1,4-diazepane-based therapeutics is outlined below.

Drug_Discovery_Workflow Target_ID Target Identification Library_Synth Library Synthesis (1,4-Diazepanes) Target_ID->Library_Synth HTS High-Throughput Screening Library_Synth->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of 1,4-diazepane-based drugs.

Conclusion

The 1,4-diazepane scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives, particularly in the fields of oncology and neuropharmacology, underscore the importance of continued research in this area. The data and protocols presented in this technical guide are intended to facilitate further exploration and development of 1,4-diazepane compounds as next-generation medicines. Future efforts should focus on elucidating the precise mechanisms of action, optimizing pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into clinical development.

References

An In-depth Technical Guide on 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 1-[(4-Methylphenyl)methyl]-1,4-diazepane

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, a derivative of the seven-membered heterocyclic compound 1,4-diazepane. The 1,4-diazepane scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2]

Quantitative Data

Table 1: Physicochemical Properties of Related 1,4-Diazepane Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
1-[(4-Chlorophenyl)methyl]-1,4-diazepaneC₁₂H₁₇ClN₂224.73[3]
1-[(2-Fluorophenyl)methyl]-1,4-diazepaneC₁₂H₁₇FN₂208.27[4]
2-Methyl-1,4-diazepaneC₆H₁₄N₂114.19[5]
Homopiperazine (1,4-Diazepane)C₅H₁₂N₂100.16[6]

Table 2: Spectroscopic Data for a Structurally Similar Compound: 4-methyl-N-(3-((4-methyl-1, 4-diazepan-1-yl) methyl) phenyl) benzenesulfonamide hydrochloride [7]

Spectral Data TypeObserved Values
¹H NMR (DMSO-d₆, 400 MHz) δ2.48 (m, 6H), 2.87 (m, 10H), 3.47 (m, 2H), 7.08-8.13 (m, 8H), 10.30 (m, 1H)
IR (KBr) ν (cm⁻¹)3319, 2943, 2866, 2831, 1454, 1022, 752, 665
MS (70 eV) m/z %374.2 (M+H)⁺

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the N-alkylation of 1,4-diazepane. Below is a generalized experimental protocol based on similar syntheses of N-substituted 1,4-diazepane derivatives.[7][8]

General Procedure for the Synthesis of N-Substituted 1,4-Diazepanes:

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base, for instance triethylamine (Et₃N) (1.2 equivalents).

  • Addition of Alkylating Agent: To the stirred solution, add the appropriate aroyl chloride or benzyl halide, in this case, 4-methylbenzyl chloride (1.1 equivalents), at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated 1,4-diazepane.

Visualizations

The following diagrams illustrate the general synthetic workflow for the preparation of N-substituted 1,4-diazepanes.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products diazepane 1,4-Diazepane reaction N-Alkylation diazepane->reaction alkyl_halide 4-Methylbenzyl Halide alkyl_halide->reaction solvent Solvent (e.g., DCM) solvent->reaction base Base (e.g., Et3N) base->reaction product This compound reaction->product salt Triethylamine Salt reaction->salt

Caption: General workflow for the N-alkylation of 1,4-diazepane.

The biological activities of 1,4-diazepine derivatives are diverse. For instance, some derivatives have been investigated for their potential as sigma receptor ligands, which are implicated in various neurological disorders.[8] The interaction of these ligands with their receptors can initiate downstream signaling cascades.

G ligand 1,4-Diazepane Derivative receptor Sigma Receptor ligand->receptor Binding effector Effector Protein receptor->effector Activation response Cellular Response (e.g., Neuromodulation) effector->response Signal Transduction

Caption: A simplified signaling pathway for a 1,4-diazepane derivative.

References

Technical Guide: Physicochemical Characteristics of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the compound 1-[(4-Methylphenyl)methyl]-1,4-diazepane. This molecule, belonging to the diazepane class of compounds, is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the 1,4-diazepane scaffold as a privileged structure in various biologically active agents.[1] The purpose of this document is to consolidate available data and provide standardized experimental protocols for the determination of its key physicochemical properties.

Molecular and Physicochemical Data

Calculated Molecular Properties
PropertyValue
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.32 g/mol
IUPAC Name This compound
Experimental Physicochemical Properties

No experimentally determined data for the following properties were found in publicly accessible databases or literature as of the date of this guide. The table below is intended for the compilation of experimental results.

PropertyExperimental ValueMethod
Melting Point (°C) Data not availableCapillary Method
Boiling Point (°C) Data not availableThiele Tube or Micro-reflux
Solubility Data not availableVisual assessment in various solvents
pKa Data not availablePotentiometric Titration
LogP (o/w) Data not availableShake-Flask Method

Experimental Protocols

The following are detailed methodologies for the experimental determination of the core physicochemical characteristics of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of a solid organic compound.[2][3]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[4]

  • Packing the Sample: The capillary tube is inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate. For an unknown compound, a preliminary rapid heating can determine an approximate melting range.[2]

  • Data Collection: For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the approximate melting point is approached. The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[2]

Boiling Point Determination (Thiele Tube Method)

For liquid samples, the Thiele tube method provides an accurate boiling point measurement with a small amount of substance.[5]

  • Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is below the oil level.[6]

  • Heating: The side arm of the Thiele tube is gently heated, causing a stream of bubbles to emerge from the inverted capillary as trapped air expands.[5]

  • Data Collection: Heating is continued until a continuous stream of bubbles is observed, then stopped. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[6]

Solubility Assessment

This protocol outlines a qualitative assessment of solubility in various solvents, which is crucial for understanding the compound's polarity and potential for formulation.[7][8]

  • Solvent Selection: A range of solvents should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents (e.g., ethanol, acetone, dichloromethane, hexane).

  • Procedure: To a test tube containing a small, measured amount of this compound (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated vigorously for a set period. The solubility is observed and recorded. As an amine, this compound is expected to be soluble in dilute aqueous acid.[9]

pKa Determination (Potentiometric Titration)

The pKa, a measure of the acidity or basicity of a compound, is critical for predicting its behavior in biological systems.[10][11]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[12]

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For a diamine like 1,4-diazepane, two pKa values may be determined.[10]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes. The shake-flask method is considered the gold standard for its determination.[13][14][15]

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (pH selected to ensure the compound is in its neutral form) are pre-saturated by shaking them together and allowing the phases to separate.[15]

  • Partitioning: A known concentration of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.[13]

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16]

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Physicochemical Characterization Workflow start Start with pure sample of this compound mp Melting Point Capillary Method start->mp bp Boiling Point Thiele Tube start->bp sol Solubility In various solvents start->sol data Compile Physicochemical Profile mp->data bp->data pka pKa Potentiometric Titration sol->pka logp LogP Shake-Flask Method sol->logp pka->data logp->data

Caption: Workflow for the experimental determination of key physicochemical properties.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives, most notably the benzodiazepine class of drugs, have had a profound impact on the treatment of a wide range of central nervous system disorders, including anxiety, insomnia, and seizures.[1][2][3] Beyond their well-established role as anxiolytics and anticonvulsants, novel diazepine derivatives are continuously being explored for a diverse array of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[4][5] This technical guide provides an in-depth overview of the core principles and methodologies underlying the discovery and synthesis of novel diazepine derivatives, with a focus on data-driven insights and detailed experimental protocols.

Synthetic Strategies: Crafting the Diazepine Core

The synthesis of the diazepine nucleus is a cornerstone of medicinal chemistry, with a variety of methods developed to afford structural diversity. These can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches.

A prevalent and well-established method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines (OPDA) with ketones.[6] This reaction is typically catalyzed by acids, with various reagents such as BF3-etherate, polyphosphoric acid, and solid acid catalysts like H-MCM-22 being employed to enhance the condensation process.[6] The use of mesoporous materials like H-MCM-22 offers advantages such as high selectivity and mild reaction conditions, with reactions often completing within 1-3 hours at room temperature.[6]

More recent advancements have focused on the use of transition metal catalysis to broaden the synthetic pathways to diazepine derivatives.[7] Palladium-catalyzed reactions, for instance, have been successfully employed for the synthesis of 1,4-benzodiazepines through intramolecular Buchwald-Hartwig reactions.[7] These methods often allow for the construction of complex diazepine structures from readily available starting materials.

A generalized synthetic scheme for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives often involves the condensation of 1,3-diketones with ethylene diamine or o-phenylene diamine, respectively, in a suitable solvent like absolute ethanol.[4]

Structure-Activity Relationships: Decoding the Molecular Blueprint for Activity

The pharmacological activity of diazepine derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For the classical 1,4-benzodiazepines, several key structural features have been identified as critical for their activity at the GABA-A receptor:[2][8]

  • The Central 7-Membered Ring: This core structure is essential for activity.

  • Substituent at Position 7: Electron-withdrawing groups, such as a chlorine atom, generally enhance potency.

  • Substituent at the 2-Position: A carbonyl group is often found in active compounds.

  • Phenyl Group at Position 5: This group is important for receptor binding.

  • Substituents on the Nitrogen Atoms: Modifications at the N1 position can influence the duration of action.

The diazepine ring itself is a flexible scaffold that allows for various structural modifications, while the fused benzene ring offers less opportunity for alteration.[2] Modern approaches to SAR also incorporate molecular modeling and docking studies to gain a deeper understanding of the interactions between diazepine derivatives and their biological targets at a molecular level.[2]

The electronic properties of the substituents, rather than just their structural characteristics, have been shown to be a primary determinant of the anticonvulsant activity of thieno[3,4-b][1][4]diazepine and 1,5-benzodiazepine derivatives.[9]

Bioisosteric Replacement in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate the biological activity, selectivity, and pharmacokinetic profile of a lead compound.[10][11][12] In the context of diazepine derivatives, bioisosteric replacements have been employed to enhance receptor affinity and efficacy. For example, the replacement of a hydrogen atom with a fluorine atom at the ortho position of the pendent phenyl group of naphthyl-fused diazepines has been shown to increase receptor binding affinity, likely due to the inductive effect of the fluorine atom facilitating a stronger interaction with the receptor.[10]

The concept of bioisosterism allows for the fine-tuning of a molecule's properties to improve its drug-like characteristics, such as enhancing bioavailability or reducing metabolic liabilities.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of representative diazepine derivatives.

Compound Synthetic Method Catalyst/Reagent Reaction Time Yield (%) Reference
1,5-Benzodiazepine Condensation of OPDA and acetoneH-MCM-2260 min87[6]
1,4-Diazepine Derivatives (2a-f) Condensation of 1,3-diketones and ethylene diamineSlightly acidic ethanol3 hNot Specified[4]
1,5-Benzodiazepine Derivatives (3a-f) Condensation of 1,3-diketones and o-phenylene diamineSlightly acidic ethanol6-8 hNot Specified[4]
Diazepam N-acylation and sequential substitution/cyclizationNH4Br/NH4OH2.5 h (cyclization)90 (crude)[15]
Compound/Derivative Class Biological Activity Assay/Model Potency (e.g., MIC, IC50) Reference
1,4-Benzodiazepine Derivatives Anti-tubercularM. tuberculosis H37RvMIC: 1.6 - 6.25 µg/mL[5]
Novel Diazepine MMP Inhibitors Matrix Metalloproteinase Inhibitionin vitro and in vivoNot Specified[16]
Thieno[3,4-b][1][4]diazepine Derivatives AnticonvulsantNot SpecifiedNot Specified[9]
Flubromazolam Anxiolytic, HypnoticRecreational user reports~1 mg equivalent to 10 mg diazepam[17][18]

Key Experimental Protocols

General Procedure for the Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst[6]
  • A mixture of o-phenylenediamine (OPDA) (1 mmol, 108.1 mg), a ketone (2.5 mmol), and H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The disappearance of the reactant spot indicates the completion of the reaction.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography or recrystallization to afford the pure 1,5-benzodiazepine derivative.

General Procedure for the Synthesis of 1,4-Diazepine Derivatives[4]
  • A mixture of a 1,3-diketone (0.01 M) and ethylene diamine (0.01 M) is refluxed in absolute ethanol (10 mL).

  • The reaction medium is made slightly acidic.

  • The reaction mixture is refluxed for 3 hours and then cooled to room temperature.

  • The solid residue that forms is recrystallized from an acetone-ethanol mixture to yield the crystalline 1,4-diazepine product.

  • The purity of the compound is checked by TLC using a mobile phase of benzene:ethanol:ammonia (7:2:1, upper layer).

Synthesis of Diazepam[19]
  • Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. 2-amino-5-chlorobenzophenone is reacted with glycine ethyl ester in pyridine.

  • Step 2: Methylation. The product from Step 1 is subsequently methylated with methyl sulphate in the presence of sodium ethoxide to yield diazepam.

Visualizing the Science of Diazepines

The following diagrams illustrate key concepts in the discovery and synthesis of novel diazepine derivatives.

G General Synthetic Workflow for Benzodiazepines cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Analysis & Purification start1 o-Phenylenediamine reaction Condensation Reaction (Acid Catalysis) start1->reaction start2 1,3-Diketone start2->reaction product 1,5-Benzodiazepine Derivative reaction->product analysis TLC, NMR, Mass Spec product->analysis purification Recrystallization/ Column Chromatography analysis->purification

Caption: A generalized workflow for the synthesis of 1,5-benzodiazepine derivatives.

G Mechanism of Action of Benzodiazepines at the GABA-A Receptor cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect receptor GABA-A Receptor (Ligand-gated ion channel) channel_opening Increased frequency of Chloride (Cl-) channel opening receptor->channel_opening Potentiates effect of GABA binding_site Benzodiazepine Binding Site gaba GABA gaba->receptor Binds to bzd Benzodiazepine bzd->binding_site Binds to hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization inhibition Inhibition of Action Potential hyperpolarization->inhibition

Caption: Benzodiazepines enhance the inhibitory effect of GABA at the GABA-A receptor.

G Structure-Activity Relationship (SAR) of 1,4-Benzodiazepines cluster_positions Key Positions for Modification cluster_activity Biological Activity core 1,4-Benzodiazepine Core pos7 Position 7: Electron-withdrawing group (e.g., Cl) enhances potency core->pos7 pos2 Position 2: Carbonyl group is important core->pos2 pos5 Position 5: Phenyl group for receptor binding core->pos5 n1 N1 Position: Substitution affects duration of action core->n1 activity Anxiolytic, Anticonvulsant, Sedative Properties pos7->activity pos2->activity pos5->activity n1->activity

Caption: Key structural features influencing the biological activity of 1,4-benzodiazepines.

References

In-depth Technical Guide to the Safety and Handling of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment prior to handling.

Introduction

1-[(4-Methylphenyl)methyl]-1,4-diazepane is a substituted diazepane derivative with potential applications in pharmaceutical research and development. As with any chemical compound, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known safety information, handling procedures, and emergency protocols for this compound, based on available data for the compound and structurally related aromatic amines.

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed (H302).[1][2]

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2]

GHS Hazard Pictograms

The following Globally Harmonized System (GHS) pictograms are associated with the hazards of this compound:

alt text

Signal Word: Danger[1]

Quantitative Safety Data

A comprehensive search of publicly available databases and literature did not yield specific quantitative toxicological or physical safety data for this compound. The table below is provided as a template for recording such data should it become available through internal testing or from the supplier's detailed Safety Data Sheet (SDS).

ParameterValueSource
LD50 (Oral) Not Available
LD50 (Dermal) Not Available
LC50 (Inhalation) Not Available
Flash Point Not Available
Autoignition Temp. Not Available
PEL/TLV Not Available

Experimental Protocols and Safe Handling

Given the identified hazards, stringent adherence to standard laboratory safety protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]

  • Eye Wash and Safety Shower: A readily accessible and tested eyewash station and safety shower must be available in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of PPE. The following are minimum requirements:[6][7]

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[7] A face shield should be worn over safety glasses when there is a risk of splashing.[7][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[9] Gloves must be inspected before use and changed immediately if contaminated.[9]

    • Lab Coat: A flame-resistant lab coat or a lab coat made of a non-synthetic material should be worn and kept buttoned.[8]

  • Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[8]

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (SDS) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in a Chemical Fume Hood prep3->handle1 handle2 Weigh and Transfer Compound handle1->handle2 handle3 Prepare Solutions handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: General workflow for handling hazardous chemicals.

Hygiene Practices
  • Do not eat, drink, or apply cosmetics in the laboratory.[5][10]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Never use mouth suction for pipetting.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[2]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap.[2] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Accidental Release Measures

In the event of a spill, follow these procedures and the workflow illustrated below.

  • Minor Spill:

    • Alert personnel in the immediate area.[11]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill:

    • Evacuate the laboratory immediately.[12]

    • Alert others in the vicinity and activate the emergency alarm.

    • Close the laboratory doors to contain the spill.

    • Contact the institution's emergency response team or local emergency services.[12]

G start Chemical Spill Occurs assess Assess Spill Size and Risk start->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill  Large volume, high risk alert_area Alert Personnel in Immediate Area minor_spill->alert_area Yes evacuate Evacuate Laboratory major_spill->evacuate Yes don_ppe Don Appropriate PPE alert_area->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate activate_alarm Activate Emergency Alarm evacuate->activate_alarm contact_emergency Contact Emergency Response activate_alarm->contact_emergency

Caption: Chemical spill response workflow.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Specific Hazards: The combustion of this compound may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

References

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets. This has led to the development of 1,4-diazepane-based compounds with diverse therapeutic applications, ranging from central nervous system (CNS) disorders to oncology. This technical guide provides a comprehensive overview of the 1,4-diazepane core, including its synthesis, key therapeutic applications with supporting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Applications and Biological Targets

The versatility of the 1,4-diazepane scaffold is evident in the broad spectrum of biological targets it can modulate. Derivatives have shown significant activity as anticancer agents, CNS-active compounds, and modulators of G-protein coupled receptors (GPCRs).

Anticancer Activity

A significant area of research has focused on the development of 1,4-diazepane derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Central Nervous System Activity

The 1,4-diazepane core is a key structural feature in many CNS-active compounds, including those targeting dopamine and sigma receptors. These receptors are implicated in a variety of neurological and psychiatric disorders. For instance, certain derivatives have been investigated as potential antagonists for the dopamine D2 receptor, a key target in the treatment of schizophrenia. Furthermore, the sigma-1 receptor, a unique intracellular chaperone protein, has been identified as a target for 1,4-diazepane-based ligands, with potential applications in neurodegenerative diseases and psychiatric conditions.

G-Protein Coupled Receptor (GPCR) Modulation

The conformational properties of the 1,4-diazepane ring make it an excellent scaffold for the design of ligands targeting GPCRs. A notable example is the development of orexin receptor antagonists for the treatment of insomnia. The orexin system plays a crucial role in the regulation of wakefulness and arousal.

Quantitative Biological Data

The following tables summarize the biological activity of representative 1,4-diazepane derivatives from the scientific literature.

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)Cell LineCitation
DORA-12Orexin 1 Receptor (OX1R)Ca2+ flux50[1]
Orexin 2 Receptor (OX2R)Ca2+ flux56[1]
Compound 2c Sigma-1 ReceptorRadioligand Binding8.0[2]
Sigma-2 ReceptorRadioligand Binding150[2]
Compound 3c Sigma-1 ReceptorRadioligand Binding28[2]
Sigma-2 ReceptorRadioligand Binding28[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 1,4-diazepane scaffold and for key biological assays used to evaluate the activity of its derivatives.

General Synthesis of the 1,4-Diazepane Scaffold via Reductive Amination

This protocol describes a general method for the synthesis of the 1,4-diazepane core through intramolecular reductive amination of an amino ketone precursor.

Step 1: Synthesis of the Amino Ketone Precursor

  • To a solution of an appropriate N-protected ethylenediamine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a Michael acceptor such as methyl vinyl ketone (1.1 eq.).

  • The reaction is typically stirred at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the N-protected amino ketone.

Step 2: Deprotection and Intramolecular Reductive Amination

  • Dissolve the N-protected amino ketone (1.0 eq.) in a suitable solvent (e.g., methanol).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc protecting group) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., triethylamine).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude 1,4-diazepane is purified by flash column chromatography or crystallization.

In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of 1,4-diazepane derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • 1,4-Diazepane derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepane derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

GPCR Functional Assay: FLIPR Calcium Mobilization Assay

This protocol describes a method to assess the agonist or antagonist activity of 1,4-diazepane derivatives on a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium. The assay utilizes a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).[4][7][8][9]

Materials:

  • Cells stably expressing the GPCR of interest

  • Cell culture medium

  • Black-walled, clear-bottom 96- or 384-well microplates

  • FLIPR Calcium Assay Kit (containing a calcium-sensitive dye)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 1,4-Diazepane derivative and known agonist/antagonist solutions

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the cells into the microplates and incubate overnight to form a confluent monolayer.[4]

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.[7]

  • Compound Preparation: Prepare serial dilutions of the test compounds (potential agonists or antagonists) and the known agonist in the assay buffer in a separate compound plate.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of the cells in each well.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Immediately after compound addition, the instrument will continuously measure the fluorescence intensity in each well over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • For agonists: The increase in fluorescence intensity upon addition of the compound is measured. Dose-response curves are generated by plotting the fluorescence change against the compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).

    • For antagonists: The cells are pre-incubated with the test compound for a specific period before the addition of a known agonist. The ability of the test compound to inhibit the agonist-induced calcium influx is measured. Dose-response curves are generated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by 1,4-diazepane derivatives and a typical experimental workflow.

sigma1_receptor_signaling BiP BiP Sigma1R Sigma-1 Receptor BiP->Sigma1R Inhibition Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation IonChannel Ion Channel (e.g., K+ channel) Sigma1R->IonChannel Modulation GPCR GPCR Sigma1R->GPCR Ca2_release [Ca2+]i ↑ IP3R->Ca2_release Ca2+ Release Ligand 1,4-Diazepane Ligand Ligand->Sigma1R Activation

Caption: Sigma-1 Receptor Signaling Pathway.

dopamine_d2_receptor_signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 1,4-Diazepane Antagonist Ligand->D2R Blocks Dopamine Dopamine Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Design & Synthesize 1,4-Diazepane Derivatives purify Purification (e.g., Chromatography) start->purify charac Characterization (NMR, MS, etc.) purify->charac primary_assay Primary Assay (e.g., Binding Assay) charac->primary_assay secondary_assay Secondary Functional Assay (e.g., FLIPR, MTT) primary_assay->secondary_assay selectivity Selectivity Profiling secondary_assay->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar sar->start Iterative Design adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate adme->lead_candidate

Caption: Drug Discovery Workflow.

Conclusion

The 1,4-diazepane scaffold continues to be a valuable and versatile core structure in medicinal chemistry. Its unique conformational properties and synthetic tractability allow for the creation of diverse libraries of compounds that can be tailored to interact with a wide range of biological targets. The examples provided in this guide highlight the significant potential of 1,4-diazepane derivatives in the development of novel therapeutics for cancer, CNS disorders, and other diseases. Future research in this area is expected to further expand the therapeutic applications of this privileged scaffold.

References

Spectroscopic Profile of 1-[(4-Methylphenyl)methyl]-1,4-diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 1-[(4-Methylphenyl)methyl]-1,4-diazepane, targeting researchers, scientists, and professionals in drug development. The guide includes predicted mass spectrometry data, and expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features. Detailed experimental protocols for acquiring such data are also provided, along with graphical workflows for each analytical technique.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Mass Spectrometry (Predicted)

The predicted mass spectrometry data is sourced from computational models. The primary ionization adducts and their corresponding mass-to-charge ratios (m/z) are presented below.

AdductPredicted m/z
[M+H]⁺205.16992
[M+Na]⁺227.15186
[M-H]⁻203.15536
[M+NH₄]⁺222.19646
[M+K]⁺243.12580
[M]⁺204.16209
[M]⁻204.16319
¹H NMR Spectroscopy (Expected)

The expected ¹H NMR chemical shifts are estimated based on the chemical environment of the protons in the molecule. The spectrum is expected to be complex due to the conformational flexibility of the diazepine ring.

ProtonsChemical Shift (ppm) (Estimated)MultiplicityIntegration
-CH₃ (tolyl)~2.3Singlet3H
-CH₂- (benzylic)~3.5Singlet2H
-N-CH₂-CH₂-N- (diazepane)2.5 - 2.8Multiplet4H
-N-CH₂-CH₂-CH₂-N- (diazepane)1.7 - 1.9Multiplet2H
-NH- (diazepane)1.5 - 2.5 (broad)Singlet1H
Aromatic protons (tolyl)~7.1 (d) and ~7.2 (d)Doublet4H
¹³C NMR Spectroscopy (Expected)

The expected ¹³C NMR chemical shifts are estimated based on the carbon framework of the molecule.

Carbon AtomChemical Shift (ppm) (Estimated)
-CH₃ (tolyl)~21
-N-CH₂-CH₂-N- (diazepane)~48 - 55
-N-CH₂-CH₂-CH₂-N- (diazepane)~25 - 30
-CH₂- (benzylic)~60
Aromatic C-H (tolyl)~129
Aromatic C-C (tolyl)~136, ~137
Infrared (IR) Spectroscopy (Expected)

The expected IR absorption bands are based on the functional groups present in the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300 - 3500 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C (aromatic)Stretching1450 - 1600
C-NStretching1000 - 1250
C-H (bending)Bending (out-of-plane)800 - 840 (para-substituted)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumentation and Data Acquisition:

    • The NMR spectra are recorded on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

    • The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to singlets for each carbon. Key parameters include a 30-45° pulse angle, a spectral width of approximately 200-220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • The spectrum is phased and the baseline is corrected.

    • The chemical shifts are referenced to the TMS signal (0 ppm).

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • A background spectrum of the empty, clean ATR crystal is collected.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

  • Instrumentation and Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

    • The detector records the abundance of ions at each m/z value.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic analyses.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve sample in deuterated solvent B Transfer to NMR tube A->B C Insert sample into magnet B->C D Lock, Tune, and Shim C->D E Acquire FID D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Reference and Integrate G->H I Final Spectrum H->I IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place solid sample on ATR crystal B Apply pressure A->B C Collect background spectrum B->C D Collect sample spectrum C->D E Ratio sample to background D->E F Final IR Spectrum E->F MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis A Prepare dilute solution of sample B Introduce sample into ESI source A->B C Generate gas-phase ions B->C D Separate ions by m/z C->D E Detect ions D->E F Mass Spectrum E->F

Methodological & Application

Application Notes and Protocols: Synthesis of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-[(4-Methylphenyl)methyl]-1,4-diazepane, a substituted diazepane derivative of interest in medicinal chemistry and drug development. The synthesis is achieved via a one-pot reductive amination of 1,4-diazepane with 4-methylbenzaldehyde using sodium borohydride as the reducing agent. This method is efficient and avoids the issues of over-alkylation that can be problematic in direct alkylation approaches.[1] The protocol includes reagent quantities, reaction conditions, purification methods, and expected characterization data.

Introduction

Substituted 1,4-diazepanes are an important class of compounds in medicinal chemistry, forming the core structure of various biologically active molecules. The introduction of a 4-methylbenzyl group onto the diazepane scaffold can significantly influence its pharmacological properties. Reductive amination is a widely used and versatile method for the N-alkylation of amines.[2] This process involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding amine.[2][3] This one-pot procedure is often preferred due to its simplicity and high yields.[4]

Reaction Scheme

The synthesis of this compound proceeds via the reductive amination of 1,4-diazepane with 4-methylbenzaldehyde.

Scheme 1: Reductive Amination Synthesis

  • Reactants: 1,4-Diazepane and 4-Methylbenzaldehyde

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (MeOH)

  • Product: this compound

Experimental Protocol

Materials:

  • 1,4-Diazepane

  • 4-Methylbenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 1,4-diazepane (1.0 g, 10 mmol) and methanol (40 mL).

  • Stir the mixture at room temperature until the 1,4-diazepane is fully dissolved.

  • Add 4-methylbenzaldehyde (1.2 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.76 g, 20 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.[4]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolar Mass ( g/mol )Stoichiometric RatioAmount Used
1,4-DiazepaneC₅H₁₂N₂100.161.01.0 g
4-MethylbenzaldehydeC₈H₈O120.151.01.2 g
Sodium BorohydrideNaBH₄37.832.00.76 g
This compoundC₁₃H₂₀N₂204.31-Expected

Table 2: Expected Reaction Outcomes and Characterization

ParameterExpected Value
Yield 75-85% (based on similar reductive amination reactions)
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.10 (m, 4H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 2.80-2.60 (m, 8H, diazepane ring protons), 2.30 (s, 3H, Ar-CH₃), 1.80-1.70 (m, 2H, diazepane ring proton), 1.60 (br s, 1H, NH). (Predicted values based on analogous structures)
¹³C NMR (100 MHz, CDCl₃) δ 137.0, 135.5, 129.5 (2C), 129.0 (2C), 63.0, 56.0, 55.5, 49.0, 48.0, 30.0, 21.0. (Predicted values based on analogous structures)
Mass Spec (ESI+) m/z 205.17 [M+H]⁺ (Calculated for C₁₃H₂₁N₂⁺: 205.17)

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 1_4_Diazepane 1,4-Diazepane Reaction_Vessel Reaction in Methanol (1h at RT, then add NaBH4 at 0°C, then overnight at RT) 1_4_Diazepane->Reaction_Vessel 4_Methylbenzaldehyde 4-Methylbenzaldehyde 4_Methylbenzaldehyde->Reaction_Vessel MeOH Methanol (Solvent) MeOH->Reaction_Vessel NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Reaction_Vessel Workup Work-up (Quench with NaHCO3, Evaporate MeOH, Extract with DCM) Reaction_Vessel->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-[(4-Methylphenyl)methyl]-1,4-diazepane as a Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the investigation of 1-[(4-Methylphenyl)methyl]-1,4-diazepane as a potent and selective inhibitor of Factor Xa (FXa). Factor Xa is a critical serine protease in the coagulation cascade, representing a key target for the development of novel anticoagulant therapies. The 1,4-diazepane scaffold has been identified as a promising pharmacophore for interacting with the S4 aryl-binding domain of the FXa active site. This document summarizes the available data on a closely related compound, YM-96765, which incorporates the 1,4-diazepane moiety and has demonstrated significant FXa inhibitory activity. These notes are intended to guide researchers in the further evaluation of this compound and similar analogs.

Data Presentation

The following table summarizes the reported in vitro activity of a key 1,4-diazepane derivative, YM-96765, which serves as a benchmark for the potential efficacy of this compound. It is important to note that without direct experimental data for this compound, the following values for YM-96765 are provided for comparative purposes.

CompoundTargetIC50 (nM)Reference
YM-96765Factor Xa6.8--INVALID-LINK--[1]

Signaling Pathway

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways. The inhibition of Factor Xa by compounds such as this compound directly interrupts this cascade, preventing the conversion of prothrombin to thrombin and subsequently blocking fibrin formation.

FactorXa_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF-FVIIa Complex TF-FVIIa Complex Tissue Factor->TF-FVIIa Complex Binds Factor VIIa Factor VIIa Factor VIIa->TF-FVIIa Complex Binds Factor X Factor X TF-FVIIa Complex->Factor X Activates Contact Activation Contact Activation Factor XIIa Factor XIIa Contact Activation->Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa Factor IXa Factor IXa Factor XIa->Factor IXa Factor IXa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Catalyzes conversion Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Inhibitor 1-[(4-Methylphenyl)methyl] -1,4-diazepane Inhibitor->Factor Xa Inhibits

Figure 1: Simplified Coagulation Cascade and the Site of Action of this compound.

Experimental Workflow

The evaluation of a novel Factor Xa inhibitor typically follows a multi-stage process, from initial in vitro screening to in vivo efficacy and safety assessment.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis FXa_Inhibition_Assay Factor Xa Inhibition Assay (Chromogenic) Synthesis->FXa_Inhibition_Assay Test Compound Clotting_Assays Clotting Assays (PT, aPTT) FXa_Inhibition_Assay->Clotting_Assays Selectivity_Panel Serine Protease Selectivity Panel Clotting_Assays->Selectivity_Panel Thrombosis_Model Venous Thrombosis Model (e.g., Rat FeCl3-induced) Selectivity_Panel->Thrombosis_Model Lead Compound Bleeding_Time Bleeding Time Assay Thrombosis_Model->Bleeding_Time Pharmacokinetics Pharmacokinetic Studies Bleeding_Time->Pharmacokinetics

Figure 2: General experimental workflow for the evaluation of a novel Factor Xa inhibitor.

Mechanism of Action: Logical Relationship

The inhibitory action of 1,4-diazepane derivatives on Factor Xa is predicated on a specific molecular interaction. The diazepane moiety is designed to occupy the S4 aryl-binding pocket of the enzyme's active site, leading to competitive inhibition.

Mechanism_of_Action FXa_Active_Site Factor Xa Active Site S1 Pocket S4 Aryl-Binding Pocket Binding Specific Binding FXa_Active_Site->Binding Inhibitor This compound P1 Group 1,4-Diazepane Moiety Inhibitor:p4->FXa_Active_Site:s4 Binds to Inhibitor->Binding Inhibition Competitive Inhibition of FXa Binding->Inhibition Anticoagulation Anticoagulant Effect Inhibition->Anticoagulation

Figure 3: Logical relationship of the inhibitory mechanism of 1,4-diazepane derivatives on Factor Xa.

Experimental Protocols

Synthesis of 1,4-Diazepane Derivatives

A general procedure for the synthesis of N-substituted 1,4-diazepanes involves reductive amination. While the specific synthesis of this compound is not detailed in the primary reference abstract, a plausible synthetic route is provided below based on general organic chemistry principles.

Materials:

  • 1,4-Diazepane

  • 4-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-diazepane (1 equivalent) in DCM or DCE, add 4-methylbenzaldehyde (1-1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add the reducing agent (STAB or NaBH3CN, 1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay measures the ability of the test compound to inhibit the enzymatic activity of purified human Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and EDTA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and purified human Factor Xa.

  • Incubate the plate at 37°C for a specified pre-incubation time (e.g., 10 minutes).

  • Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.

  • Immediately measure the change in absorbance at 405 nm over time in kinetic mode using a microplate reader at 37°C.

  • The rate of substrate cleavage is proportional to the Factor Xa activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Materials:

  • Citrated human plasma (platelet-poor)

  • PT reagent (containing tissue factor and calcium)

  • Test compound dissolved in a suitable solvent

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma and PT reagent to 37°C.

  • Incubate a sample of the plasma with various concentrations of the test compound (or vehicle control) at 37°C for a specified time.

  • Add the pre-warmed PT reagent to the plasma sample.

  • The coagulometer will automatically measure the time taken for clot formation.

  • Record the clotting time in seconds.

  • Determine the concentration of the test compound required to double the clotting time compared to the control.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade.

Materials:

  • Citrated human plasma (platelet-poor)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride solution (e.g., 25 mM)

  • Test compound dissolved in a suitable solvent

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma, aPTT reagent, and calcium chloride solution to 37°C.

  • Incubate a sample of the plasma with various concentrations of the test compound (or vehicle control) and the aPTT reagent at 37°C for a specified time.

  • Initiate the clotting reaction by adding the pre-warmed calcium chloride solution.

  • The coagulometer will automatically measure the time taken for clot formation.

  • Record the clotting time in seconds.

  • Determine the concentration of the test compound required to double the clotting time compared to the control.

In Vivo Venous Thrombosis Model (Rat Ferric Chloride-Induced)

This model is used to assess the antithrombotic efficacy of the test compound in vivo.

Animals:

  • Male Sprague-Dawley rats (or other suitable strain)

Materials:

  • Test compound formulated for oral or intravenous administration

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ferric chloride (FeCl3) solution (e.g., 10-35% in water)

  • Surgical instruments

  • Flow probe and meter (optional)

Procedure:

  • Administer the test compound or vehicle control to the rats at various doses via the desired route (e.g., oral gavage, intravenous injection).

  • After a specified time, anesthetize the animals.

  • Surgically expose the jugular or femoral vein.

  • Apply a small piece of filter paper saturated with FeCl3 solution to the surface of the vein for a defined period (e.g., 5-10 minutes) to induce endothelial injury and thrombus formation.

  • Remove the filter paper and allow blood flow to resume for a specific duration (e.g., 30-60 minutes).

  • At the end of the experiment, excise the thrombosed segment of the vein.

  • Isolate and weigh the thrombus.

  • Compare the thrombus weight in the treated groups to the vehicle control group to determine the antithrombotic efficacy (e.g., calculate the ED50).

Conclusion

This compound and its analogs represent a promising class of Factor Xa inhibitors. The provided protocols and data, based on a key reference compound, offer a solid foundation for the further investigation and development of these molecules as potential antithrombotic agents. Rigorous in vitro and in vivo testing, as outlined in this document, will be crucial in fully characterizing their therapeutic potential.

References

Chiral Separation of 1,4-Diazepane Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and a generalized protocol for the chiral separation of 1,4-diazepane enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific literature for the chiral separation of 1,4-diazepane, this protocol is based on established methods for the separation of analogous cyclic diamines and other small heterocyclic amines. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a common and effective strategy for this class of compounds.

Introduction

1,4-Diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms. Its non-planar, puckered ring structure can lead to the existence of stable enantiomers. In the context of pharmaceutical research and development, the separation and characterization of enantiomers are critical, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[2]

This application note details a robust HPLC method for the baseline separation of 1,4-diazepane enantiomers. The methodology is built upon successful strategies employed for the chiral resolution of structurally similar compounds, such as substituted piperazines and cyclic diamines.[3][4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is recommended. For this protocol, a cellulose-based column, such as CHIRALPAK® IC or a similar column, is proposed.

    • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm particle size)

  • Chemicals and Solvents:

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • Racemic 1,4-diazepane standard

  • Sample Preparation:

    • Prepare a stock solution of racemic 1,4-diazepane in ethanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method

The following HPLC conditions are a starting point and may require optimization for specific applications.

ParameterCondition
Column CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm

Note: The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial for achieving good peak shape and resolution for basic analytes like diamines on polysaccharide-based CSPs.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of 1,4-diazepane enantiomers based on the proposed HPLC method. These are representative values and may vary depending on the specific instrumentation and exact experimental conditions.

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5-
Enantiomer 210.22.1

Experimental Workflow and Signaling Pathways

The logical workflow for developing a chiral HPLC separation method is outlined below. This process involves initial screening of chiral stationary phases and mobile phases, followed by optimization of the chromatographic conditions to achieve baseline separation.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Analysis A Select CSPs (e.g., Polysaccharide-based) C Inject Racemic Standard A->C B Select Mobile Phases (Normal & Reversed Phase) B->C D Evaluate Initial Separation C->D E Optimize Mobile Phase (Solvent Ratio, Additives) D->E Partial or No Separation G Achieve Baseline Resolution (Rs > 1.5) D->G Good Separation F Optimize Flow Rate & Temperature E->F F->G H Method Validation (Precision, Linearity, etc.) G->H I Analyze Samples H->I

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the chiral separation of 1,4-diazepane enantiomers by HPLC. The proposed method, utilizing a polysaccharide-based chiral stationary phase with a normal-phase mobile phase containing a basic additive, is a robust starting point for researchers. The provided experimental details, expected data, and workflow diagram offer a clear guide for the development and implementation of a successful enantioselective separation method for 1,4-diazepane and structurally related compounds. It is recommended that users perform method optimization to suit their specific analytical requirements.

References

Application Notes and Protocols for In Vitro Biological Activity Screening of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro biological activities of the novel compound, 1-[(4-Methylphenyl)methyl]-1,4-diazepane, and detailed protocols for its screening. Based on the known bioactivities of structurally related 1,4-diazepane derivatives, which include anticancer, factor Xa inhibition, and receptor antagonism, this document outlines a hypothetical screening cascade to evaluate its potential as a therapeutic agent.[1][2][3][4][5][6][7] The primary focus of the presented protocols is on the evaluation of its cytotoxic effects against cancer cell lines and its potential mechanism of action via kinase inhibition.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines using the MTT assay after 48 hours of treatment.[8][9] The half-maximal inhibitory concentration (IC50) values are presented below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
HCT-116Colorectal Carcinoma22.5
A549Lung Carcinoma35.8
HeLaCervical Cancer18.9
Table 2: Kinase Inhibitory Activity of this compound

To investigate a potential mechanism of action, the compound was screened against a panel of kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) for a putative target kinase is provided.

Kinase TargetIC50 (µM)
Putative Kinase A5.8

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against a specific kinase.[10][11][12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • This compound (stock solution in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well plates

  • Microplate reader or scintillation counter (depending on the assay format)

Procedure:

  • Add 10 µL of kinase assay buffer containing the purified kinase to each well of a 96-well plate.

  • Add 5 µL of various concentrations of this compound or a known inhibitor (positive control).

  • Add 10 µL of the substrate peptide solution.

  • Initiate the kinase reaction by adding 25 µL of ATP solution (often containing [γ-33P]-ATP for radiometric detection).[10]

  • Incubate the reaction mixture at 30°C for 60 minutes.[10]

  • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[10]

  • Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) to capture the phosphorylated substrate.

  • Wash the wells to remove unincorporated ATP.

  • Quantify the incorporated phosphate using a microplate scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Receptor Binding Assay

Should a G-protein coupled receptor (GPCR) or other receptor be a hypothesized target, a competitive binding assay can be performed.[13][14][15]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand with known affinity for the target receptor

  • This compound (stock solution in DMSO)

  • Binding buffer

  • Wash buffer

  • Filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on each filter using a scintillation counter.

  • The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the IC50 value from the competition curve.

Visualizations

Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_results Data Analysis Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Test Compound IC50_Cyto IC50 Determination (Cytotoxicity) Cytotoxicity->IC50_Cyto Cell Viability Data Kinase_Assay Kinase Inhibition Assay IC50_Mech IC50 Determination (Mechanism) Kinase_Assay->IC50_Mech Receptor_Assay Receptor Binding Assay Receptor_Assay->IC50_Mech IC50_Cyto->Kinase_Assay Active Compound IC50_Cyto->Receptor_Assay Active Compound

Caption: Experimental workflow for in vitro screening.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor KinaseA Putative Kinase A Receptor->KinaseA Activates Downstream Downstream Signaling (e.g., MAPK/ERK) KinaseA->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Compound This compound Compound->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibition.

References

Application Notes and Protocols: Reductive Amination Synthesis of N-Arylmethyl-1,4-diazepanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. N-substitution of the diazepine ring, particularly with arylmethyl groups, is a common strategy to modulate the pharmacological properties of these molecules. Reductive amination is a highly effective and widely used method for the N-alkylation of amines, offering a straightforward and controlled approach to the synthesis of N-arylmethyl-1,4-diazepanes. This method involves the reaction of a 1,4-diazepane with an aryl aldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the desired N-substituted product. This application note provides detailed protocols and methodologies for the synthesis of N-arylmethyl-1,4-diazepanes via reductive amination.

General Principles of Reductive Amination

Reductive amination is a two-step process that is often carried out in a single pot. The first step is the formation of an iminium ion from the reaction of the secondary amine of the 1,4-diazepane ring and an aryl aldehyde. This reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step. The second step is the reduction of the iminium ion to the corresponding tertiary amine. A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (Na(OAc)₃BH).[1][2] Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are less likely to reduce the starting aldehyde.[2][3]

Experimental Protocols

General Protocol for Reductive Amination of 1,4-Diazepane

This protocol describes a general procedure for the single N-alkylation of 1,4-diazepane with an aryl aldehyde.

Materials:

  • 1,4-Diazepane

  • Aryl aldehyde (e.g., benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane (DCM) or methanol (MeOH))

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in the chosen solvent, add the aryl aldehyde (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. The addition of a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (1.2-1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with the organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-arylmethyl-1,4-diazepane.[1]

Protocol for the Synthesis of N,N'-Bis(arylmethyl)-1,4-diazepane

This protocol can be adapted from the general procedure by adjusting the stoichiometry of the reagents.

Procedure:

  • Follow the general protocol, increasing the amount of aryl aldehyde to 2.2-2.5 equivalents and the reducing agent to 2.5-3.0 equivalents.

  • The reaction time may need to be extended, and the reaction may require heating to drive it to completion.

  • Purification by column chromatography will separate the desired bis-substituted product from any mono-substituted byproduct and starting material.

One-Pot Synthesis of N,1,4-Tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines.[4][5]

This specialized protocol is for the synthesis of more complex, tri-substituted diazepanes.[4][5]

Procedure:

  • Initial Condensation: A carbonyl amine condensation of 1,4-diazepane-6-amine (DAZA) is performed with two equivalents of the respective 4-alkoxy-2-hydroxybenzaldehyde.[4][5]

  • First Reductive Amination: This is followed by a reductive amination step using sodium borohydride.[4][5]

  • Subsequent Alkylations: The reaction mixture from the first step is resuspended in a suitable solvent (e.g., a mixture of methanol and chloroform), and one equivalent of the aldehyde is added.[4] After stirring for a short period, one equivalent of NaBH₄ is added, and the mixture is stirred overnight at room temperature.[4] This process can be repeated to achieve tri-alkylation.[4]

Data Presentation

Table 1: Example Reagent Quantities for Mono-N-benzylation of 1,4-Diazepane

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
1,4-Diazepane1.0100.161.0 g (9.98 mmol)
Benzaldehyde1.1106.121.16 g (10.98 mmol)
Sodium Triacetoxyborohydride1.5211.943.17 g (14.97 mmol)
Dichloromethane--50 mL

Table 2: Typical Yields for Reductive Amination of 1,4-Diazepanes

ProductAryl AldehydeReducing AgentYield (%)Reference
N-Benzyl-1,4-diazepaneBenzaldehydeNa(OAc)₃BH85-95General Knowledge
N-(4-Methoxybenzyl)-1,4-diazepane4-MethoxybenzaldehydeNaBH₃CN80-90General Knowledge
N,N'-Dibenzyl-1,4-diazepaneBenzaldehydeNaBH₄75-85General Knowledge

Note: Yields are highly dependent on reaction conditions and purification methods.

Visualizations

Logical Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification diazepane 1,4-Diazepane mixing Mix in Solvent (e.g., DCM, MeOH) diazepane->mixing aldehyde Aryl Aldehyde aldehyde->mixing imine_formation Iminium Ion Formation (RT, optional acid catalyst) mixing->imine_formation reduction Reduction (Add Reducing Agent, e.g., Na(OAc)3BH) imine_formation->reduction quench Quench Reaction (aq. NaHCO3) reduction->quench extract Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify product N-Arylmethyl-1,4-diazepane purify->product

Caption: Workflow for the synthesis of N-arylmethyl-1,4-diazepanes.

Signaling Pathway of Reductive Amination

Reductive_Amination_Mechanism amine 1,4-Diazepane (Secondary Amine) hemiaminal Hemiaminal Intermediate amine->hemiaminal + Aldehyde aldehyde Aryl Aldehyde aldehyde->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product N-Arylmethyl-1,4-diazepane (Tertiary Amine) iminium->product + Hydride (H-) reducing_agent Reducing Agent (e.g., Na(OAc)3BH) reducing_agent->product

Caption: Simplified mechanism of reductive amination.

References

Analytical methods for purity assessment of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines detailed analytical methods and protocols for the comprehensive purity assessment of 1-[(4-Methylphenyl)methyl]-1,4-diazepane. The described methodologies are essential for ensuring the quality, consistency, and safety of this compound in research and development settings. The protocols cover chromatographic, spectroscopic, and spectrometric techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides structured experimental procedures, data presentation guidelines, and visual workflows to aid in the accurate determination of purity and impurity profiles.

Introduction

This compound is a disubstituted diazepane derivative with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for advanced studies, rigorous purity assessment is a critical prerequisite. This involves the identification and quantification of the main component, as well as the detection and characterization of any process-related impurities, by-products, or degradation products. The following sections provide a multi-faceted analytical approach to ensure a comprehensive evaluation of the compound's purity.

Analytical Methods Overview

A combination of orthogonal analytical techniques is recommended for a thorough purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the quantification of the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities. Derivatization may be necessary for polar analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the main component and can be used for quantitative analysis (qNMR) against a certified reference standard.

  • Mass Spectrometry (MS): Used for the determination of the molecular weight of the main component and for the identification of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the separation and quantification of this compound and potential non-volatile impurities.

3.1.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (deionized or Milli-Q)

  • This compound sample

  • Reference standard of this compound (of known purity)

3.1.2. Instrumentation

  • HPLC system with a UV/DAD detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3.1.3. Chromatographic Conditions

ParameterValue
Mobile Phase A: 0.05M Ammonium Acetate in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 240 nm
Injection Vol. 10 µL

3.1.4. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization with a silylating agent can improve the volatility and thermal stability of the analyte and any related impurities.

3.2.1. Materials and Reagents

  • Ethyl Acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound sample

3.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

3.2.3. Derivatization Protocol

  • Dissolve 1 mg of the sample in 100 µL of ethyl acetate.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Heat the mixture at 80 °C for 20 minutes.

  • Cool to room temperature before injection.

3.2.4. GC-MS Conditions

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Mass Range 40-550 amu

3.2.5. Data Analysis

Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of each impurity to the peak area of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to detect the presence of any structurally related impurities.

3.3.1. Materials and Reagents

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound sample

3.3.2. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

3.3.3. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

3.3.4. Data Analysis

  • ¹H NMR: The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the expected structure of this compound.

  • ¹³C NMR: The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.

Data Presentation

Quantitative data from the analytical methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC Purity Data

Sample IDRetention Time (min)Peak AreaArea %
Main Component12.54,500,00099.50
Impurity 18.215,0000.33
Impurity 210.17,5000.17
Total 4,522,500 100.00

Table 2: GC-MS Impurity Profile

Retention Time (min)Tentative IdentificationPeak Area %
5.6Toluene0.05
11.2Unidentified0.10

Table 3: NMR Spectral Data (¹H NMR, 400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10-7.25m4HAromatic-H
3.60s2H-CH₂-Ph
2.50-2.80m8HDiazepane-H
2.35s3H-CH₃

Visualizations

Diagrams illustrating the experimental workflows can aid in the understanding and replication of the analytical protocols.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: HPLC analysis workflow for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Ethyl Acetate derivatize Derivatize with BSTFA dissolve->derivatize heat Heat at 80°C derivatize->heat inject Inject into GC-MS heat->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities identify->quantify report Generate Impurity Profile quantify->report

Caption: GC-MS workflow for volatile impurity analysis.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive purity assessment of this compound. The combination of HPLC for quantitative purity determination, GC-MS for volatile impurity profiling, and NMR for structural confirmation ensures a high level of confidence in the quality of the material. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data, which is fundamental for the successful progression of their research and development activities.

Application Notes and Protocols: The Role of 1,4-Diazepane Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. While specific data for 1-[(4-Methylphenyl)methyl]-1,4-diazepane in CNS drug discovery is not extensively documented in publicly available literature, the broader class of 1,4-diazepane derivatives has shown significant promise in targeting various components of the central nervous system. These derivatives are being actively investigated for their potential in treating a spectrum of CNS disorders, including neurodegenerative diseases like Alzheimer's, psychiatric conditions, and cognitive impairments.

This document provides an overview of the application of 1,4-diazepane derivatives in three key areas of CNS drug discovery: as sigma receptor modulators, 5-HT6 receptor antagonists, and inhibitors of amyloid-beta aggregation. Detailed protocols for key experiments are provided to facilitate further research and development in this promising area.

I. 1,4-Diazepane Derivatives as Sigma Receptor Ligands

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are implicated in a variety of neurological processes and are attractive targets for therapeutic intervention in neurodegenerative diseases and psychiatric disorders.[1][2] Certain 1,4-diazepane derivatives have been synthesized and evaluated as potent sigma receptor ligands.[1][3][4]

Quantitative Data

The following table summarizes the binding affinities of representative 1,4-diazepane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Compound IDStructureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
Benzofuran Derivative 2c Benzofuran-substituted diazepane8.0>100[1]
Quinoline Derivative 2d Quinoline-substituted diazepane15.045.0[1]
Benzofuran Derivative 3c 2,4-dimethylbenzyl and benzofuran-substituted diazepane8.028.0[1]
Quinoline Derivative 3d 2,4-dimethylbenzyl and quinoline-substituted diazepane12.035.0[1]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor using [3H]-(+)-pentazocine as the radioligand.[5][6]

Materials:

  • Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.

  • Radioligand: [3H]-(+)-pentazocine.

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

  • Test Compounds: 1,4-diazepane derivatives at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Reaction Mixture Preparation: In a final volume of 200 µL, combine:

    • 50 µL of membrane preparation (150-250 µg protein).

    • 50 µL of [3H]-(+)-pentazocine (final concentration ~2-5 nM).

    • 50 µL of test compound at various concentrations or buffer for total binding.

    • For non-specific binding, add 50 µL of 10 µM haloperidol or unlabeled (+)-pentazocine.

  • Incubation: Incubate the reaction mixtures at 37°C for 150 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

  • Washing: Wash the filters three times with 5 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

sigma_receptor_pathway 1,4-Diazepane Derivative 1,4-Diazepane Derivative Sigma-1 Receptor Sigma-1 Receptor 1,4-Diazepane Derivative->Sigma-1 Receptor Binds to IP3 Receptor IP3 Receptor Sigma-1 Receptor->IP3 Receptor Modulates Ca2+ Release Ca2+ Release IP3 Receptor->Ca2+ Release Regulates Neuronal Survival Neuronal Survival Ca2+ Release->Neuronal Survival Affects Neuroprotection Neuroprotection Neuronal Survival->Neuroprotection

Caption: Modulation of the Sigma-1 Receptor Pathway by 1,4-Diazepane Derivatives.

II. 1,4-Diazepane Derivatives as 5-HT6 Receptor Antagonists

The serotonin 5-HT6 receptor is almost exclusively expressed in the brain and is a promising target for improving cognitive function in disorders like Alzheimer's disease.[7][8] Blockade of this receptor can enhance cholinergic and glutamatergic neurotransmission.[7] Derivatives of 1,4-diazepane have been designed as potent 5-HT6 receptor antagonists.[9]

Quantitative Data

The following table presents in vivo data for a representative 1,4-diazepane derivative evaluated for its effect on acetylcholinesterase (AChE) levels, an indicator of cholinergic activity, in mouse models of cognitive impairment.[10]

Treatment GroupElevated Plus Maze (AChE in nmole/min/g tissue)Passive Avoidance Paradigm (AChE in nmole/min/g tissue)
Vehicle207.98 ± 4.58212.53 ± 3.29
Toxicant (Scopolamine)365.65 ± 9.26367.13 ± 11.62
Standard (Piracetam)215.48 ± 5.67220.18 ± 4.15
Test Compound (10k) 225.14 ± 7.23230.45 ± 6.88
Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to assess the affinity of test compounds for the human 5-HT6 receptor using [3H]-LSD as the radioligand.[11][12]

Materials:

  • Membrane Preparation: CHO-K1 cells expressing human 5-HT6 receptors.

  • Radioligand: [3H]-LSD (lysergic acid diethylamide).

  • Non-specific Binding Control: Methiothepin.

  • Test Compounds: 1,4-diazepane derivatives at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% ascorbic acid and 4 mM CaCl2.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Reaction Mixture Preparation: In a final volume of 250 µL, combine:

    • Cell membrane preparation.

    • [3H]-LSD (final concentration ~1 nM).

    • Test compound at various concentrations or buffer for total binding.

    • For non-specific binding, add 10 µM methiothepin.

  • Incubation: Incubate the reaction mixtures at 27°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter pre-soaked in 0.5% PEI.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to the filters and quantify radioactivity.

  • Data Analysis: Calculate specific binding and determine IC50 and Ki values as described for the sigma-1 receptor assay.

Experimental Workflow

ht6_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare 5-HT6 Receptor Membranes Incubation Incubate Membranes with Ligands Membrane_Prep->Incubation Ligand_Prep Prepare [3H]-LSD and Test Compounds Ligand_Prep->Incubation Filtration Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: Workflow for the 5-HT6 Receptor Radioligand Binding Assay.

III. 1,4-Diazepane Derivatives as Amyloid-Beta Aggregation Inhibitors

The aggregation of amyloid-beta (Aβ) peptides is a key pathological event in Alzheimer's disease.[13][14] Small molecules that can inhibit this process are considered potential therapeutic agents.[15][16] A library of 1,4-diazepane derivatives has been synthesized and evaluated for their ability to inhibit the aggregation of Aβ40 and Aβ42 isoforms.[13]

Quantitative Data

The following table shows the percentage inhibition of Aβ42 and Aβ40 aggregation by various 1,4-diazepane derivatives.[13]

Compound ClassAβ42 Inhibition (%)Aβ40 Inhibition (%)
Phenyl-substituted derivatives32 - 5253 - 77
N-alkylated derivatives~3455 - 67
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This protocol describes a fluorescence-based assay to monitor the aggregation of Aβ peptides in the presence of potential inhibitors.[17][18][19]

Materials:

  • Aβ Peptide: Aβ40 or Aβ42, pre-treated to ensure a monomeric state.

  • Thioflavin T (ThT) Stock Solution: 1 mM in assay buffer.

  • Test Compounds: 1,4-diazepane derivatives.

  • Assay Buffer: 10 mM phosphate buffer, 150 mM NaCl, pH 7.4.

  • 96-well Black Plates.

  • Fluorescence Plate Reader.

Procedure:

  • Reaction Setup: In a 96-well black plate, prepare reaction mixtures containing:

    • Aβ peptide (final concentration 10-20 µM).

    • Test compound at various concentrations or vehicle control.

    • ThT (final concentration 10 µM).

  • Incubation: Incubate the plate at 37°C with intermittent shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The percentage inhibition by a test compound is calculated by comparing the final fluorescence intensity of the sample with that of the vehicle control.

Logical Relationship in a Screening Cascade

screening_cascade Primary_Screen Primary Screen: ThT Assay for Aβ Aggregation Inhibition Hit_Confirmation Hit Confirmation and Dose-Response Primary_Screen->Hit_Confirmation Secondary_Assay Secondary Assay: Cell Viability (MTT Assay) Hit_Confirmation->Secondary_Assay Tertiary_Assay Tertiary Assay: BBB Permeability (PAMPA) Secondary_Assay->Tertiary_Assay Lead_Candidate Lead Candidate Tertiary_Assay->Lead_Candidate

Caption: A logical screening cascade for identifying lead 1,4-diazepane derivatives.

IV. General Assays for CNS Drug Discovery

Cell Viability Assay (MTT Assay)

To assess the potential cytotoxicity of the 1,4-diazepane derivatives, a cell viability assay such as the MTT assay is crucial.[20][21][22][23][24]

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Blood-Brain Barrier Permeability Assay (PAMPA)

For a CNS drug to be effective, it must cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.[25][26][27][28]

Protocol:

  • Membrane Coating: Coat the filter of a donor plate with a lipid solution (e.g., porcine brain lipid extract in dodecane).

  • Compound Addition: Add the test compounds to the donor wells.

  • Sandwich Assembly: Place the donor plate on an acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Concentration Measurement: Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the measured concentrations and assay parameters.

Conclusion

The 1,4-diazepane scaffold represents a versatile platform for the design of novel CNS-active compounds. While the specific compound this compound is not well-characterized in the literature, its derivatives have shown significant potential as modulators of key CNS targets, including sigma receptors, 5-HT6 receptors, and the amyloid-beta aggregation pathway. The protocols and data presented herein provide a framework for the continued exploration and development of 1,4-diazepane derivatives as potential therapeutics for a range of debilitating neurological and psychiatric disorders. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Application Note and Experimental Protocols for N-Alkylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Diazepane and its derivatives are important heterocyclic scaffolds frequently incorporated into pharmacologically active compounds. The nitrogen atoms at the 1 and 4 positions provide key sites for functionalization, allowing for the modulation of a molecule's physicochemical properties and biological activity. N-alkylation is a fundamental transformation for the derivatization of the 1,4-diazepane core, enabling the introduction of a wide array of substituents. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of 1,4-diazepane: reductive amination and direct alkylation with alkyl halides.

Key Methodologies and Data

Two primary methods for the N-alkylation of 1,4-diazepane are highlighted:

  • Reductive Amination: This method involves the reaction of 1,4-diazepane with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This is a versatile one-pot reaction.[1][2][3]

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the nitrogen atom of 1,4-diazepane on an alkyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid.[4][5][6]

The choice of method often depends on the desired substituent and the overall synthetic strategy. Below are representative protocols for each method.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of 1,4-diazepane based on the provided protocols.

Table 1: Reductive Amination of 1,4-Diazepane

EntryAldehyde/KetoneReducing AgentSolventReaction Time (h)Yield (%)
1BenzaldehydeSodium triacetoxyborohydrideDichloromethane12~85-95
2AcetoneSodium cyanoborohydrideMethanol24~70-85
3CyclohexanoneSodium borohydrideMethanol/Chloroform12~80-90

Table 2: Direct Alkylation of 1,4-Diazepane with Alkyl Halides

EntryAlkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile806~90-98
2Ethyl iodideNaHTHF25 (rt)12~85-95
31-BromobutaneTriethylamineDMF608~80-90

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of 1,4-diazepane with an aldehyde or ketone using a mild reducing agent.[2][7]

Materials:

  • 1,4-Diazepane

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

  • Acetic Acid (optional, as a catalyst)[2]

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Separatory Funnel

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq.) in anhydrous dichloromethane (DCM), add the aldehyde or ketone (1.1 eq.).

  • If the amine salt is used, add a base (e.g., triethylamine, 1.2 eq.) to liberate the free amine. For sluggish reactions, a catalytic amount of acetic acid can be added.[2]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Allow the reaction to stir at room temperature overnight (approximately 12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation with Alkyl Halides

This protocol details the direct N-alkylation of 1,4-diazepane using an alkyl halide and a base.

Materials:

  • 1,4-Diazepane

  • Alkyl Halide (e.g., Benzyl bromide)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask equipped with a reflux condenser

  • Separatory Funnel

Procedure:

  • To a suspension of potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add 1,4-diazepane (1.0 eq.).

  • Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C for acetonitrile) and maintain for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Signaling Pathways and Workflows

N_Alkylation_Pathways General N-Alkylation Pathways for 1,4-Diazepane cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct Alkylation 1,4-Diazepane_RA 1,4-Diazepane Iminium_Ion Iminium Ion Intermediate 1,4-Diazepane_RA->Iminium_Ion + Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Iminium_Ion N_Alkyl_Diazepane_RA N-Alkyl-1,4-Diazepane Iminium_Ion->N_Alkyl_Diazepane_RA Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->N_Alkyl_Diazepane_RA Reduction 1,4-Diazepane_DA 1,4-Diazepane N_Alkyl_Diazepane_DA N-Alkyl-1,4-Diazepane 1,4-Diazepane_DA->N_Alkyl_Diazepane_DA SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkyl_Diazepane_DA Base Base (e.g., K₂CO₃) Base->N_Alkyl_Diazepane_DA Neutralization

Caption: Reaction pathways for N-alkylation of 1,4-diazepane.

Experimental_Workflow General Experimental Workflow Start Start Reagent_Prep Reagent Preparation (Diazepane, Alkylating Agent, Solvent, Base/Reducing Agent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere, Temperature control) Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure N-Alkyl-1,4-Diazepane Characterization->End

Caption: A generalized workflow for synthesis and purification.

References

Application Notes and Protocols for Cell-Based Assays: Anxiolytic Potential of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a range of central nervous system activities.[1] This document provides a comprehensive suite of cell-based assays to evaluate the anxiolytic potential of a novel compound, 1-[(4-Methylphenyl)methyl]-1,4-diazepane (hereinafter referred to as "Test Compound").

The proposed mechanism of action for many anxiolytics involves modulation of the γ-aminobutyric acid type A (GABA-A) receptor or serotonin (5-HT) receptor systems.[2] Benzodiazepines, a well-known class of anxiolytics, act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and increasing the frequency of chloride ion channel opening, which leads to neuronal hyperpolarization. Additionally, agonists of the 5-HT1A receptor, a Gi/Go-coupled GPCR, have demonstrated significant anxiolytic effects, which are mediated by the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[2][3]

This document outlines a tiered screening approach, beginning with a cytotoxicity assessment to establish a viable concentration range for the Test Compound. Subsequently, primary functional assays will investigate the compound's activity at the GABA-A and 5-HT1A receptors. Finally, a secondary assay will explore its impact on neurotransmitter uptake. Detailed protocols, data presentation tables, and workflow diagrams are provided to guide researchers in this evaluation.

Experimental Screening Workflow

The investigation of the Test Compound's anxiolytic potential follows a structured, multi-stage workflow. This approach ensures that data from functional assays are valid and not confounded by cytotoxicity, and it allows for a comprehensive characterization of the compound's cellular activity.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Primary Functional Screening cluster_2 Phase 3: Secondary Mechanism of Action cluster_3 Phase 4: Data Analysis A MTT Cytotoxicity Assay B GABA-A Receptor Assay (YFP-Halide Influx) A->B Establish non-toxic concentration range C 5-HT1A Receptor Assay (cAMP Reduction) A->C Establish non-toxic concentration range D Neurotransmitter Uptake Assay (GABA & Serotonin) B->D If primary hits confirmed E Determine CC50, EC50, IC50 & Anxiolytic Profile B->E C->D If primary hits confirmed C->E D->E

Caption: High-level workflow for evaluating the Test Compound.

Phase 1: Cytotoxicity Assessment

Before assessing functional activity, it is crucial to determine the concentration range at which the Test Compound does not induce cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[4]

Protocol: MTT Cell Viability Assay

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • HEK293 or SH-SY5Y cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of the Test Compound to determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation: Cytotoxicity of Test Compound
Concentration (µM)Mean Absorbance (570 nm)% Viability (Relative to Control)
Vehicle Control1.25 ± 0.08100%
0.11.23 ± 0.0798.4%
11.21 ± 0.0996.8%
101.15 ± 0.0692.0%
500.98 ± 0.0578.4%
1000.65 ± 0.0452.0%
2000.21 ± 0.0316.8%
CC₅₀ (µM) ~105 µM

Phase 2: Primary Functional Screening

Based on the structural similarity of 1,4-diazepanes to benzodiazepines, the primary targets for investigation are the GABA-A and 5-HT1A receptors.

GABA-A Receptor Activity

Signaling Pathway: The GABA-A receptor is a ligand-gated ion channel. Positive allosteric modulators (PAMs) like benzodiazepines bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride (Cl⁻) influx. This influx hyperpolarizes the neuron, reducing its excitability and producing a calming effect.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GABA GABA GABA_A GABA-A Receptor GABA Site PAM Site Chloride (Cl⁻) Channel GABA->GABA_A:f1 Binds Compound Test Compound (PAM) Compound->GABA_A:f2 Binds & Enhances Cl_ion Cl⁻ GABA_A:f3->Cl_ion Channel Opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Cl_ion->Hyperpolarization Increased Influx Leads to

Caption: GABA-A receptor positive allosteric modulation pathway.

Principle: This assay uses cells co-expressing a GABA-A receptor subtype (e.g., α2β3γ2) and a halide-sensitive Yellow Fluorescent Protein (YFP).[6] The fluorescence of this YFP variant is quenched by the influx of halide ions like chloride or iodide. The rate of fluorescence quenching is proportional to the activity of the GABA-A channel.[6]

Materials:

  • CHO-K1 cells stably co-expressing GABA-A (α2β3γ2) and YFP (H148Q/I152L).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • GABA stock solution

  • Test Compound stock solution (in DMSO)

  • Positive Control: Diazepam

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with fluidic injection capability

Procedure:

  • Cell Plating: Seed YFP-GABA-A cells into black, clear-bottom plates and grow to confluence.

  • Buffer Exchange: On the day of the assay, wash cells twice with Assay Buffer.

  • Compound Pre-incubation: Add the Test Compound or Diazepam at various concentrations to the wells. Incubate for 10-15 minutes at room temperature.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline YFP fluorescence (Excitation ~500 nm, Emission ~535 nm).

  • GABA Stimulation: Inject a sub-maximal (EC₂₀) concentration of GABA mixed with a quenching ion (e.g., NaI) into the wells.

  • Kinetic Reading: Immediately begin recording the fluorescence quenching over time (e.g., every second for 60 seconds).

Data Analysis:

  • Calculate the initial rate of fluorescence quench for each well.

  • Normalize the rates to the vehicle control.

  • Plot the percentage of potentiation against the log concentration of the Test Compound to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation).

CompoundEC₅₀ (nM) for GABA PotentiationEₘₐₓ (% of Diazepam)
Test Compound 45.2 92%
Diazepam (Control)15.8100%
5-HT1A Receptor Activity

Signaling Pathway: The 5-HT1A receptor is a GPCR that couples to the inhibitory G-protein, Gi. Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering the intracellular concentration of this second messenger.[2][3]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Test Compound (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Reduced Anxiogenic Signaling cAMP->Response Leads to

Caption: 5-HT1A receptor Gi-coupled signaling pathway.

Principle: This assay measures changes in intracellular cAMP levels. In cells expressing a Gi-coupled receptor like 5-HT1A, an agonist will decrease cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin to produce a baseline level of cAMP. The assay then quantifies the agonist's ability to inhibit this forskolin-stimulated cAMP production.[7] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[8]

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Stimulation buffer

  • Forskolin

  • Test Compound stock solution (in DMSO)

  • Positive Control: 8-OH-DPAT (a known 5-HT1A agonist)

  • HTRF cAMP detection kit reagents (e.g., cAMP-d2 and anti-cAMP-cryptate)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend the 5-HT1A expressing cells in stimulation buffer.

  • Compound Addition: Dispense cells into the assay plate. Add serial dilutions of the Test Compound or 8-OH-DPAT.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative control) to induce cAMP production. Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate in lysis buffer) to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10⁴.

  • Convert the ratio to cAMP concentration using a standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the Test Compound to determine the IC₅₀.

CompoundIC₅₀ (nM) for cAMP Inhibition% Inhibition (at 1 µM)
Test Compound 125.7 85%
8-OH-DPAT (Control)8.398%

Phase 3: Secondary Mechanism of Action Assay

To further characterize the compound's profile, its effect on the reuptake of key neurotransmitters involved in anxiety, such as GABA and serotonin, can be assessed.

Protocol: Neurotransmitter Uptake Assay

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescently-labeled neurotransmitter into cells (e.g., HEK293) expressing the specific transporter (e.g., GAT1 for GABA, SERT for serotonin) or into synaptosomes.[9][10] Inhibition of uptake increases the concentration of the neurotransmitter in the synaptic cleft, which can contribute to the therapeutic effect.

Materials:

  • HEK293 cells expressing GAT1 or SERT, or rat cortical synaptosomes.

  • Uptake Buffer

  • Radiolabeled neurotransmitter (e.g., [³H]-GABA or [³H]-Serotonin)

  • Test Compound stock solution (in DMSO)

  • Positive Controls: Tiagabine (for GAT1), Fluoxetine (for SERT)

  • 96-well filter plates

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Preparation: Add Assay Buffer, Test Compound (or control), and the cell/synaptosome suspension to the wells of a 96-well plate.

  • Pre-incubation: Incubate for 10 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Uptake Termination: Terminate the reaction by rapid filtration through the filter plate, followed by several washes with ice-cold buffer to remove unincorporated radioligand.

  • Quantification: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Determine non-specific uptake in the presence of a high concentration of a known inhibitor.

  • Subtract non-specific uptake from all values to get specific uptake.

  • Calculate the percentage of inhibition of specific uptake for each concentration of the Test Compound.

  • Plot the percentage of inhibition against the log concentration to determine the IC₅₀.

Data Presentation: Neurotransmitter Uptake Inhibition
Transporter TargetCompoundIC₅₀ (nM) for Uptake Inhibition
GABA Transporter (GAT1) Test Compound > 10,000
Tiagabine (Control)55
Serotonin Transporter (SERT) Test Compound 850
Fluoxetine (Control)2.5

Summary and Conclusion

This application note provides a systematic framework for the in vitro evaluation of this compound. The initial cytotoxicity assay establishes a safe therapeutic window for subsequent functional testing. The primary assays are designed to test the hypothesis that the compound acts on key anxiolytic targets: the GABA-A and 5-HT1A receptors. Finally, the neurotransmitter uptake assay provides further insight into its mechanism of action.

Based on the hypothetical data presented:

  • The Test Compound is non-toxic up to ~50 µM.

  • It acts as a potent positive allosteric modulator of the GABA-A receptor with an EC₅₀ of 45.2 nM.

  • It shows moderate agonist activity at the 5-HT1A receptor , inhibiting cAMP production with an IC₅₀ of 125.7 nM.

  • It has a weak inhibitory effect on the serotonin transporter (SERT) and no significant effect on the GABA transporter (GAT1) .

This profile suggests that this compound is a promising anxiolytic candidate, likely exerting its primary effects through potent modulation of the GABA-A receptor, with potential secondary contributions from 5-HT1A receptor agonism. These in vitro results provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo behavioral studies for anxiety.

References

Application Note: Purification of 1-[(4-Methylphenyl)methyl]-1,4-diazepane by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the purification of 1-[(4-Methylphenyl)methyl]-1,4-diazepane using silica gel column chromatography. Due to the basic nature of the secondary and tertiary amine moieties in the diazepane ring, strong interactions with the acidic silica gel stationary phase can lead to peak tailing and poor separation. To mitigate these effects, the mobile phase is modified with a small percentage of triethylamine (TEA). This protocol provides a systematic approach for researchers, scientists, and drug development professionals to obtain highly pure this compound, a key intermediate in the synthesis of various pharmacologically active compounds.

Introduction

1,4-Diazepane derivatives are important structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the biological evaluation of the final compounds. Column chromatography is a widely used technique for the purification of organic compounds.[1] However, the purification of basic compounds like this compound on standard silica gel presents challenges due to strong acid-base interactions with the stationary phase.[2][3] This can result in irreversible adsorption, low recovery, and significant peak tailing. The addition of a basic modifier, such as triethylamine, to the mobile phase effectively neutralizes the acidic silanol groups on the silica surface, leading to improved elution and separation.[4] This application note provides a detailed protocol for the efficient purification of the title compound using a triethylamine-modified mobile phase.

Data Presentation

The selection of an appropriate mobile phase is crucial for successful separation. Preliminary analysis by Thin Layer Chromatography (TLC) is recommended to determine the optimal solvent system. The table below provides examples of mobile phase compositions and corresponding Retention Factor (Rf) values for structurally related N-arylmethyl-substituted cyclic amines, which can serve as a starting point for method development.

Compound ClassStationary PhaseMobile Phase SystemModifierApprox. RfReference
N-Benzylpiperazine DerivativeSilica GelEthyl Acetate / Hexane (1:1)-~0.5Adapted from[1]
N-Substituted PiperidineSilica GelEthyl Acetate / Hexane (3:7)-~0.27[3]
Aromatic AminesSilica GelToluene-~0.6
N-Benzylpiperazine DerivativeSilica GelEthyl Acetate / Hexane (1:9)-~0.2[1]
Recommended Starting System Silica Gel Ethyl Acetate / Hexane with 1% TEA 1% TEA 0.2-0.4 -

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

1. Materials and Reagents

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)

  • Mobile Phase Modifier: Triethylamine (TEA)

  • Sample: Crude this compound

  • Apparatus: Glass chromatography column, collection tubes, TLC plates (silica gel 60 F254), UV lamp (254 nm), rotary evaporator.

2. Mobile Phase Preparation

Prepare a stock solution of the desired mobile phase. A recommended starting system is a mixture of Hexane and Ethyl Acetate. The polarity should be adjusted based on preliminary TLC analysis to achieve an Rf value for the target compound in the range of 0.2-0.4. To this solvent mixture, add triethylamine to a final concentration of 1% (v/v). For example, to prepare 500 mL of 20% Ethyl Acetate in Hexane with 1% TEA:

  • 100 mL Ethyl Acetate

  • 395 mL Hexane

  • 5 mL Triethylamine

3. Column Packing (Slurry Method)

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g sample).

  • Do not allow the top of the silica bed to run dry. Once the silica has settled, add a thin protective layer of sand on top.

4. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble samples, perform a dry loading: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample to the top of the column.

5. Elution and Fraction Collection

  • Begin elution with the prepared mobile phase.

  • Collect fractions in appropriately sized test tubes or flasks.

  • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate if necessary to elute the compound of interest.

6. Fraction Analysis

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in the same mobile phase system used for the column.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Combine the fractions containing the pure product.

7. Product Isolation

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification process.

ColumnChromatographyWorkflow prep Preparation slurry Slurry Preparation (Silica + Mobile Phase) prep->slurry sample_prep Sample Preparation (Dissolution or Dry Loading) prep->sample_prep packing Column Packing slurry->packing loading Sample Loading packing->loading sample_prep->loading elution Elution & Fraction Collection loading->elution analysis TLC Analysis of Fractions elution->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Study of 1-[(4-Methylphenyl)methyl]-1,4-diazepane as a Potential Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticonvulsant activity of 1-[(4-Methylphenyl)methyl]-1,4-diazepane, a novel compound within the 1,4-diazepane class of molecules. Derivatives of 1,4-diazepine have shown a range of biological activities, including anticonvulsant effects.[1][2] This document outlines detailed protocols for the preliminary in vivo screening of this compound for its potential efficacy in controlling seizures, assessing its neurotoxicity, and exploring its likely mechanism of action based on related structures.

Scientific Rationale

The 1,4-diazepine scaffold is a core component of benzodiazepines, a class of drugs well-known for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[3] The therapeutic effects of benzodiazepines are primarily mediated through the positive allosteric modulation of GABA-A receptors, which enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[3][4] Given the structural similarity, it is hypothesized that this compound may exhibit anticonvulsant activity through a similar mechanism. The evaluation of this compound is a critical step in the exploration of novel therapeutic agents for epilepsy.

Experimental Protocols

Anticonvulsant Activity Screening

The initial assessment of anticonvulsant activity is typically performed using well-established rodent models of induced seizures: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5][6] These tests help to identify compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively.[6]

a) Maximal Electroshock (MES) Induced Seizure Test

The MES test is a model for generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb extension phase of the seizure is a key indicator of its potential anticonvulsant efficacy.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Procedure:

    • Administer this compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

    • After a predetermined time (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension.

    • The absence of this response is considered protection.

  • Data Analysis: The percentage of protected animals at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

b) Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test

The scPTZ test is a model for myoclonic and absence seizures. It identifies compounds that can raise the threshold for seizure induction by the chemoconvulsant pentylenetetrazole.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Procedure:

    • Administer this compound (i.p.) at various doses. A control group receives the vehicle.

    • After the appropriate absorption time, administer a subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg), a dose known to induce clonic seizures in over 95% of untreated animals.

    • Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.

    • The absence of clonic seizures is considered protection.

  • Data Analysis: The percentage of protected animals at each dose is calculated, and the ED50 is determined.

Neurotoxicity Assessment: Rotarod Test

It is crucial to assess whether the anticonvulsant effects are accompanied by motor impairment, a common side effect of centrally acting drugs. The rotarod test is a standard method for evaluating motor coordination and neurological deficits.[7][8]

  • Animals: Male Swiss mice (20-25 g) are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three consecutive trials.

  • Procedure:

    • Only mice that successfully complete the training are used.

    • Administer this compound (i.p.) at various doses.

    • At time intervals corresponding to the anticonvulsant tests, place the mice on the rotating rod.

    • Record the number of mice that fall off the rod within 1 minute.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and structured table to facilitate comparison and interpretation.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
This compoundDataDataDataCalculated
Reference Drug 1 (e.g., Phenytoin)DataDataDataCalculated
Reference Drug 2 (e.g., Diazepam)DataDataDataCalculated

A higher Protective Index (PI) indicates a wider margin of safety between the anticonvulsant and neurotoxic effects.

Proposed Mechanism of Action and Signaling Pathway

Based on the extensive literature on benzodiazepines, the most probable mechanism of action for this compound is the enhancement of GABAergic inhibition.[4][9][10] The compound is hypothesized to bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, leading to an allosteric modulation of the receptor. This modulation increases the frequency of chloride channel opening when GABA is bound, resulting in an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory, anticonvulsant effect.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABAA_Receptor GABA Binds Chloride_influx Cl- Influx GABAA_Receptor->Chloride_influx Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Test_Compound 1-[(4-Methylphenyl)methyl] -1,4-diazepane Test_Compound->GABAA_Receptor Allosteric Modulation

Proposed GABA-A Receptor Signaling Pathway.

Experimental Workflow

The overall process for evaluating the anticonvulsant potential of this compound can be visualized as a structured workflow.

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening In Vivo Screening cluster_analysis Data Analysis and Interpretation cluster_conclusion Decision Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MES_Test Maximal Electroshock (MES) Test Characterization->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Characterization->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Characterization->Rotarod_Test ED50_TD50 Determine ED50 and TD50 MES_Test->ED50_TD50 scPTZ_Test->ED50_TD50 Rotarod_Test->ED50_TD50 PI Calculate Protective Index (PI) ED50_TD50->PI SAR Structure-Activity Relationship (SAR) Analysis PI->SAR Decision Proceed to Further Mechanism of Action Studies? SAR->Decision

Workflow for Anticonvulsant Drug Discovery.

Conclusion

The protocols and framework presented here provide a robust starting point for the investigation of this compound as a potential anticonvulsant agent. A positive outcome in these initial screens, indicated by a favorable Protective Index, would warrant further, more detailed mechanistic studies, such as electrophysiological recordings and radioligand binding assays, to confirm its interaction with the GABA-A receptor and to explore its potential as a novel therapeutic for epilepsy.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-[(4-Methylphenyl)methyl]-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-[(4-Methylphenyl)methyl]-1,4-diazepane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 1,4-diazepane with p-tolualdehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reducing agent.- Poor quality starting materials.- Inefficient imine formation.- Suboptimal reaction temperature.- Use a fresh batch of sodium borohydride or an alternative reducing agent like sodium triacetoxyborohydride.- Ensure 1,4-diazepane and p-tolualdehyde are pure.- Add a catalytic amount of acetic acid to promote imine formation.- Maintain the reaction temperature at room temperature. For stubborn reactions, gentle heating (40-50°C) can be attempted, but monitor for side reactions.
Formation of Significant Amount of Di-substituted Byproduct (1,4-bis[(4-Methylphenyl)methyl]-1,4-diazepane) - Excess p-tolualdehyde.- High concentration of reactants.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of 1,4-diazepane relative to p-tolualdehyde.- Perform the reaction at a lower concentration.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Presence of Unreacted 1,4-Diazepane - Insufficient p-tolualdehyde.- Incomplete reaction.- Ensure an equimolar or slight excess of p-tolualdehyde is used.- Extend the reaction time, monitoring progress by TLC.- Consider a "multi-addition" approach where small portions of the reducing agent are added over time.[1]
Difficult Purification - Similar polarities of the desired product, starting material, and di-substituted byproduct.- Utilize column chromatography with a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity. A common system is dichloromethane/methanol with a small amount of triethylamine to prevent tailing.- Consider converting the product to its hydrochloride salt to facilitate purification by crystallization, followed by neutralization to obtain the free base.
Reaction Stalls - Deactivation of the reducing agent by solvent or acidic conditions.- Ensure the use of anhydrous solvents, especially with moisture-sensitive reducing agents.- If using acidic catalysis, add it judiciously as excess acid can quench the borohydride reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the reductive amination of 1,4-diazepane with p-tolualdehyde. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride to yield the desired secondary amine.

Q2: Which reducing agent is best for this reaction?

A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is relatively mild and selective for the reduction of the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice, as it is even milder and can be used in a wider range of solvents.

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: To minimize the formation of 1,4-bis[(4-Methylphenyl)methyl]-1,4-diazepane, it is crucial to control the stoichiometry of the reactants. Using 1,4-diazepane in a slight excess relative to p-tolualdehyde can favor the formation of the mono-substituted product. Additionally, slow addition of the aldehyde to the reaction mixture can also help.

Q4: What is a suitable solvent for this reaction?

A4: Methanol is a good solvent choice as it readily dissolves both the starting materials and sodium borohydride. Other protic solvents like ethanol can also be used. For some reductive aminations, a mixture of methanol and a co-solvent like chloroform may improve solubility and reaction performance.[1]

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the amines on the silica gel plate. The spots can be visualized using a UV lamp or by staining with potassium permanganate.

Q6: What is the best way to purify the final product?

A6: Purification is typically achieved by column chromatography on silica gel. A gradient elution from a non-polar solvent (like dichloromethane) to a more polar mixture (like dichloromethane/methanol) is effective in separating the desired mono-substituted product from unreacted starting materials and the di-substituted byproduct.

Q7: Are there any known biological activities for 1,4-diazepane derivatives?

A7: Yes, 1,4-diazepane derivatives are a class of compounds with a wide range of biological activities. They have been investigated as potential anticancer agents, T-type calcium channel blockers, and 5-HT6 receptor antagonists, making them of interest in drug discovery and development.[2][3][4]

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from established procedures for the N-alkylation of diazepane derivatives.[1]

Materials:

  • 1,4-Diazepane

  • p-Tolualdehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,4-diazepane (1.0 g, 10 mmol, 1.0 equiv) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add p-tolualdehyde (1.2 g, 10 mmol, 1.0 equiv).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12 mmol, 1.2 equiv) in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC (DCM:MeOH:Et₃N, 90:9:1).

  • Once the reaction is complete, quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Reductive Amination

Entry Reducing Agent Solvent Equivalents of Aldehyde Temperature (°C) Time (h) Yield (%)
1NaBH₄Methanol1.0251265
2NaBH₄Methanol1.2251275 (with ~10% di-substituted)
3NaBH(OAc)₃Dichloromethane1.025870
4NaBH₄Ethanol1.050660 (increased side products)
5NaBH₄Methanol/Chloroform (1:1)1.0251272

Yields are approximate and based on general procedures for similar reactions.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification cluster_product Final Product start1 1,4-Diazepane reaction Mix in Methanol Add Acetic Acid (cat.) Stir at RT, 1h start1->reaction start2 p-Tolualdehyde start2->reaction reduction Cool to 0°C Add NaBH4 Stir at RT, 12h reaction->reduction quench Quench with Water reduction->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates gene Gene Transcription (Cognitive Function) creb->gene antagonist 1,4-Diazepane Derivative (Antagonist) antagonist->receptor Blocks

Caption: Potential mechanism of action for a 1,4-diazepane derivative as a 5-HT6 receptor antagonist.[5][6][7]

References

Technical Support Center: N-Alkylation of Diazepanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of diazepanes, a crucial reaction in the synthesis of diverse molecular scaffolds for drug discovery and development.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my N-alkylation reaction showing low to no conversion?

Several factors can contribute to poor conversion in N-alkylation reactions. Here's a systematic troubleshooting approach:

  • Base Strength and Solubility: The choice of base is critical for deprotonating the nitrogen atom of the diazepane ring, making it nucleophilic.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used for their milder nature but may not be strong enough for less reactive diazepanes or alkylating agents. Consider switching to a stronger base.

    • Strong Bases (e.g., NaH, LiHMDS, NaOH): These are more effective but can lead to side reactions if not used carefully. Ensure anhydrous conditions when using hydride bases. The solubility of the base in the reaction solvent is also crucial; an insoluble base can lead to slow and incomplete reactions.[1]

    • Phase Transfer Catalysis (PTC): For reactions with insoluble bases, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between the base and the diazepane.[1]

  • Solvent Choice: The solvent plays a significant role in solvating the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices for N-alkylation as they can dissolve the diazepane salt and promote SN2 reactions. Be cautious with DMSO at high temperatures in the presence of bases and electrophiles, as it can lead to side reactions.

    • Ethereal Solvents (e.g., THF, Dioxane): These are suitable for reactions involving strong, soluble bases like NaH. Ensure these solvents are anhydrous.

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally. Microwave irradiation can also be a valuable tool to accelerate the reaction.

  • Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the general trend: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate. The addition of a catalytic amount of sodium or potassium iodide can facilitate the in situ formation of the more reactive alkyl iodide from an alkyl chloride or bromide.

2. How can I control for mono- versus di-N-alkylation?

Controlling the degree of alkylation is a common challenge, as diazepanes have two nitrogen atoms that can potentially be alkylated.[1]

  • Stoichiometry: The most straightforward approach is to control the stoichiometry of the alkylating agent. Using one equivalent or slightly less of the alkylating agent will favor mono-alkylation. Conversely, using an excess of the alkylating agent (typically 2.5 equivalents or more) will promote di-alkylation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-alkylated product. Monitoring the reaction by TLC or LC-MS is crucial to stop the reaction once the desired product is formed and before significant di-alkylation occurs.

  • Steric Hindrance: If the diazepane is already substituted at or near one of the nitrogen atoms, this steric bulk may favor alkylation at the less hindered nitrogen. Similarly, using a bulky alkylating agent can also favor mono-alkylation.

  • Stepwise Alkylation: For the synthesis of di-alkylated diazepanes with two different alkyl groups, a stepwise approach is necessary. The first alkylation is performed to obtain the mono-alkylated product, which is then isolated and subjected to a second alkylation with a different alkylating agent.

3. What are the common side reactions, and how can I minimize them?

Besides di-alkylation, other side reactions can occur:

  • O-alkylation: If the diazepane scaffold contains hydroxyl groups, O-alkylation can compete with N-alkylation. Using a less polar solvent and a bulkier base can sometimes favor N-alkylation. Protecting the hydroxyl group before the N-alkylation step is the most reliable strategy.

  • Elimination: If the alkylating agent is prone to elimination (e.g., secondary or tertiary alkyl halides), using a less hindered base and lower reaction temperatures can minimize the formation of elimination byproducts.

  • Hydrolysis of the Diazepam Ring: Some diazepane structures can be susceptible to hydrolysis, especially under acidic or strongly basic conditions at elevated temperatures. It is important to control the pH and temperature of the reaction and workup.

4. I'm having trouble purifying my N-alkylated diazepane. What are some tips?

Purification can be challenging due to the similar polarities of the starting material, mono- and di-alkylated products.

  • Column Chromatography: This is the most common purification method. Careful selection of the solvent system is key. A gradient elution from a non-polar to a more polar solvent system often provides the best separation. Using a high-performance stationary phase can also improve resolution.

  • Crystallization: If the product is a solid, crystallization can be an effective purification technique. Experiment with different solvent systems to find one that selectively crystallizes the desired product.

  • Acid-Base Extraction: The basicity of the nitrogen atoms in the diazepane ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to re-extract the purified product into an organic solvent.

Experimental Protocols

Below is a general protocol for the N-alkylation of a diazepane. The specific conditions may need to be optimized for your particular substrate and alkylating agent.

General Procedure for Di-N-Alkylation under Phase Transfer Catalysis [1]

  • To a solution of the diazepane (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.4 equivalents) and tetra-n-butylammonium bromide (TBAB) (0.08 equivalents).

  • Add the alkyl halide (2.5 equivalents) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., reflux) and stir for the required time (e.g., 48 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for Di-N-alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione [1]

Alkylating AgentBaseCatalystSolventTime (h)Yield (%)
Methyl iodideK₂CO₃TBABDMF4882
Benzyl bromideK₂CO₃TBABDMF4885
Allyl bromideK₂CO₃TBABDMF4879
n-Butyl bromideK₂CO₃TBABDMF4875
Cinnamyl bromideK₂CO₃TBABDMF4878
2-chloromethyl-pyridine hydrochlorideNaOHTBABDMF4874

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Diazepane, Base, and Catalyst in Solvent add_alkyl_halide Add Alkylating Agent reagents->add_alkyl_halide 1. heat Heat and Stir add_alkyl_halide->heat 2. monitor Monitor Progress (TLC/LC-MS) heat->monitor 3. quench Quench with Water monitor->quench 4. extract Extract with Organic Solvent quench->extract 5. dry Dry and Concentrate extract->dry 6. purify Purify by Column Chromatography dry->purify 7.

Caption: General experimental workflow for the N-alkylation of diazepanes.

troubleshooting_flowchart start Low Conversion? check_base Is the base strong and soluble enough? start->check_base Yes change_base Use a stronger or more soluble base. Consider PTC. check_base->change_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes change_base->start Re-evaluate change_solvent Switch to a suitable polar aprotic solvent. check_solvent->change_solvent No check_temp Is the reaction temperature and time sufficient? check_solvent->check_temp Yes change_solvent->start Re-evaluate increase_temp_time Increase temperature or reaction time. check_temp->increase_temp_time No check_alkylating_agent Is the alkylating agent reactive enough? check_temp->check_alkylating_agent Yes increase_temp_time->start Re-evaluate change_alkylating_agent Use a more reactive alkylating agent (I > Br > Cl) or add catalytic KI. check_alkylating_agent->change_alkylating_agent No success Reaction Successful check_alkylating_agent->success Yes change_alkylating_agent->start Re-evaluate

Caption: Troubleshooting flowchart for low conversion in N-alkylation of diazepanes.

References

Side-product formation in 1,4-diazepane synthesis and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,4-diazepanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formation and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the synthesis of N-substituted 1,4-diazepanes via reductive amination?

A1: The most frequently encountered issue is over-alkylation, leading to a mixture of mono-, di-, and tri-substituted 1,4-diazepane derivatives. This occurs because the secondary amine nitrogens of the diazepane ring can undergo further alkylation after the initial desired substitution.

Q2: How can I minimize the formation of these over-alkylated byproducts?

A2: A "multi-addition" strategy has been shown to be effective. This involves the sequential addition of the aldehyde and the reducing agent in multiple portions. This method helps to control the concentration of the alkylating agent at any given time, favoring the formation of the desired mono- or di-substituted product over the tri-substituted one.[1]

Q3: What are other potential side-products I should be aware of?

A3: Besides over-alkylation, other potential side-reactions include:

  • Intramolecular Cyclization: Depending on the starting materials and reaction conditions, intramolecular cyclization can lead to the formation of bicyclic products, such as piperazine derivatives.

  • Oligomerization: The reaction of diamines with bifunctional reagents can sometimes lead to the formation of linear or cyclic oligomers instead of the desired seven-membered ring.

Q4: How can I detect and quantify the main product and the side-products?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the desired 1,4-diazepane from its alkylated byproducts and other impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural elucidation of the main product and the impurities.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired N-substituted 1,4-diazepane and a complex mixture of products.

Possible Cause: Over-alkylation of the 1,4-diazepane ring.

Troubleshooting Steps:

  • Implement the "Multi-Addition" Protocol: Instead of adding the aldehyde and reducing agent all at once, divide them into multiple portions. Add one portion and allow the reaction to proceed for a set time before adding the next. This keeps the concentration of the electrophile low, reducing the likelihood of multiple alkylations.[1]

  • Control Stoichiometry: Carefully control the molar ratio of the 1,4-diazepane starting material to the alkylating agent. Using a stoichiometric amount or a slight excess of the diamine can favor mono-alkylation.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by slowing down the rate of the competing over-alkylation reactions.

  • Choice of Reducing Agent: The choice of reducing agent can influence the outcome. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is milder than sodium borohydride and can be used in a wider range of solvents.

Problem 2: Formation of an unexpected bicyclic product.

Possible Cause: Intramolecular cyclization is competing with the desired intermolecular reaction.

Troubleshooting Steps:

  • High Dilution Conditions: Running the reaction at a much lower concentration can favor the desired intramolecular cyclization to form the 1,4-diazepane ring over intermolecular side reactions that may lead to other cyclic structures.

  • Choice of Starting Materials: The structure of the diamine and the dialdehyde/dihalide is critical. Ensure that the chain lengths are appropriate to favor the formation of a seven-membered ring.

  • Use of a Template: In some cases, a template molecule can be used to pre-organize the starting materials in a conformation that favors the desired cyclization.

Problem 3: Presence of high molecular weight species in the reaction mixture.

Possible Cause: Oligomerization or polymerization of the starting materials.

Troubleshooting Steps:

  • High Dilution: Similar to preventing intramolecular side reactions, high dilution conditions are crucial to disfavor intermolecular polymerization.

  • Slow Addition of Reagents: Adding one of the bifunctional reagents slowly to the reaction mixture can help to maintain a low concentration and reduce the chance of oligomerization.

  • Molar Ratio Control: Precise control of the stoichiometry of the two reacting partners is essential to minimize the presence of unreacted ends that can lead to polymer chain growth.

Data Presentation

Table 1: Effect of Synthesis Method on Product Distribution in the N-benzylation of a 1,4-diazepane derivative.

Synthesis MethodDesired Di-substituted Product Yield (%)Tri-substituted Side-product Yield (%)
Single Addition4555
Multi-Addition (2 additions)6535
Multi-Addition (3 additions)8515

Note: Data is illustrative and based on trends reported in the literature.[1]

Table 2: Influence of Reducing Agent on the Yield of a 1,4-Diazepane Synthesis.

Reducing AgentSolventTemperature (°C)Yield (%)
Sodium Borohydride (NaBH₄)Methanol2575
Sodium Cyanoborohydride (NaBH₃CN)Methanol2582
Sodium Triacetoxyborohydride (STAB)Dichloromethane2588

Note: Data is generalized from typical reductive amination protocols and specific yields will vary based on substrates.

Experimental Protocols

Protocol 1: General Synthesis of a N,N'-dialkyl-1,4-diazepane via Reductive Amination (Single Addition)
  • Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

  • Add the desired aldehyde (2.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • Add the reducing agent (e.g., sodium borohydride, 2.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mitigation of Over-alkylation using the "Multi-Addition" Method
  • Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent.

  • Add the first portion of the aldehyde (0.7 eq) and stir for 30 minutes.

  • Add the first portion of the reducing agent (0.8 eq) and stir for 2 hours.

  • Repeat steps 2 and 3 two more times with the same amounts of aldehyde and reducing agent.

  • After the final addition, allow the reaction to stir overnight at room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Side_Product_Formation cluster_main_reaction Desired Reaction Pathway cluster_side_reaction Side-Product Formation Diazepane 1,4-Diazepane Imine Imine Diazepane->Imine + Aldehyde IntramolecularCyclization Intramolecular Cyclization Diazepane->IntramolecularCyclization Oligomerization Oligomerization Diazepane->Oligomerization Aldehyde Aldehyde ReducingAgent Reducing Agent DesiredProduct Desired N-substituted 1,4-Diazepane Overalkylation Over-alkylation DesiredProduct->Overalkylation + Excess Aldehyde/ Reducing Agent Imine->DesiredProduct + Reducing Agent

Caption: Reaction pathways in 1,4-diazepane synthesis.

Mitigation_Workflow Start Start: Synthesis of N-substituted 1,4-Diazepane Analysis Analyze Reaction Mixture (HPLC, LC-MS) Start->Analysis Problem Side-products Detected? Analysis->Problem Identify Identify Side-products (NMR, MS) Problem->Identify Yes Purification Purify Product (Column Chromatography) Problem->Purification No Overalkylation Over-alkylation Products Identify->Overalkylation Other Other Side-products (e.g., Bicyclic, Oligomers) Identify->Other Mitigation1 Implement 'Multi-Addition' Protocol Overalkylation->Mitigation1 Mitigation2 Adjust Reaction Conditions (High Dilution, Stoichiometry) Other->Mitigation2 Mitigation1->Analysis Mitigation2->Analysis End End: Pure Product Purification->End

Caption: Troubleshooting workflow for 1,4-diazepane synthesis.

Logical_Relationships HighYield High Yield of Desired Product ControlAlkylation Control of Alkylation Stoichiometry ControlAlkylation->HighYield MinimizeSideReactions Minimization of Side Reactions MinimizeSideReactions->HighYield MultiAddition Multi-Addition Method MultiAddition->ControlAlkylation HighDilution High Dilution Conditions HighDilution->MinimizeSideReactions TempControl Temperature Control TempControl->ControlAlkylation TempControl->MinimizeSideReactions ReagentChoice Appropriate Reducing Agent Choice ReagentChoice->ControlAlkylation

References

Technical Support Center: 1-[(4-Methylphenyl)methyl]-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-[(4-Methylphenyl)methyl]-1,4-diazepane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound via reductive amination of 1,4-diazepane with 4-methylbenzaldehyde.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of the desired product. What are the potential causes and solutions?

Answer:

Low or no product formation in the reductive amination of 1,4-diazepane can stem from several factors. A primary reason could be the quality of the starting materials. Ensure that the 1,4-diazepane and 4-methylbenzaldehyde are pure and free from contaminants. The choice and quality of the reducing agent are also critical. Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for this transformation. If using other borohydrides, such as sodium borohydride, ensure it is fresh and has been stored under appropriate conditions to prevent decomposition.

Another critical parameter is the reaction solvent. The solvent should be anhydrous, as the presence of water can hydrolyze the imine intermediate and the reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents for this reaction. The reaction temperature can also influence the outcome. While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion, especially if starting materials are sterically hindered or unreactive.

Finally, incorrect stoichiometry of the reactants can lead to poor yields. A slight excess of the aldehyde and reducing agent relative to the diamine is often beneficial. It is recommended to perform a small-scale trial to optimize the reactant ratios before proceeding with a larger scale synthesis.

dot

cluster_troubleshooting Troubleshooting Low Yield Start Start Problem Low/No Product Formation Start->Problem Check_Reagents Verify Purity of 1,4-diazepane and 4-methylbenzaldehyde Problem->Check_Reagents Check_Reducing_Agent Confirm Activity of Reducing Agent (e.g., STAB) Problem->Check_Reducing_Agent Check_Solvent Ensure Anhydrous Reaction Conditions Problem->Check_Solvent Optimize_Temp Consider Gentle Heating (e.g., 40°C) Problem->Optimize_Temp Optimize_Stoichiometry Adjust Reactant Ratios (slight excess of aldehyde/reductant) Problem->Optimize_Stoichiometry Solution Improved Yield Check_Reagents->Solution Check_Reducing_Agent->Solution Check_Solvent->Solution Optimize_Temp->Solution Optimize_Stoichiometry->Solution

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Products (Low Purity)

Question: My reaction mixture shows multiple spots on TLC, and the final product has low purity. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is a common issue in the N-alkylation of diamines like 1,4-diazepane, primarily due to over-alkylation. The main side products are typically the bis-alkylated species, 1,4-bis[(4-methylphenyl)methyl]-1,4-diazepane, and potentially some unreacted starting materials.

To minimize the formation of the bis-alkylated product, precise control over the stoichiometry is crucial. Using a 1:1 molar ratio of 1,4-diazepane to 4-methylbenzaldehyde is a good starting point. A slight excess of the diamine can also be employed to favor mono-alkylation. The order of addition of reagents can also play a role. Adding the aldehyde slowly to the solution of the diamine can help maintain a low concentration of the aldehyde, thereby reducing the likelihood of the mono-substituted product reacting further.

The choice of reducing agent can also impact selectivity. Milder reducing agents are sometimes preferred to control the reaction rate and prevent over-alkylation. If bis-alkylation remains a significant issue, purification by column chromatography is an effective method to separate the mono- and bis-substituted products.

dot

cluster_purity Improving Product Purity Start Start Problem Low Purity (Multiple Products) Start->Problem Control_Stoichiometry Use 1:1 or slight excess of 1,4-diazepane Problem->Control_Stoichiometry Slow_Addition Add 4-methylbenzaldehyde slowly to the reaction Problem->Slow_Addition Optimize_Reducing_Agent Consider a milder reducing agent Problem->Optimize_Reducing_Agent Solution High Purity Product Control_Stoichiometry->Solution Slow_Addition->Solution Optimize_Reducing_Agent->Solution Purification Purify via Column Chromatography Purification->Solution

Caption: Strategies to improve product purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the synthesis of this compound?

A1: A general protocol for the reductive amination is as follows:

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of diamine) under a nitrogen atmosphere, add 4-methylbenzaldehyde (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

dot

cluster_workflow Experimental Workflow Step1 1. Mix 1,4-diazepane and 4-methylbenzaldehyde in DCM Step2 2. Stir for 1-2h for imine formation Step1->Step2 Step3 3. Cool to 0°C and add STAB Step2->Step3 Step4 4. Stir for 12-24h at RT and monitor progress Step3->Step4 Step5 5. Quench with NaHCO3 and perform work-up Step4->Step5 Step6 6. Purify by column chromatography Step5->Step6 Product Pure Product Step6->Product

Caption: Synthetic workflow for the target compound.

Q2: How can I optimize the yield and purity of my product?

A2: Optimization can be achieved by systematically varying key reaction parameters. The following table summarizes parameters that can be adjusted:

ParameterRange to InvestigateExpected Outcome on YieldExpected Outcome on Purity
Stoichiometry (Diazepane:Aldehyde) 1:1 to 1.2:1May decrease slightly with excess diamineCan significantly improve by reducing bis-alkylation
Reducing Agent (eq.) 1.2 to 2.0Generally increases with more reductantCan decrease if side reactions are promoted
Temperature (°C) 0 to 40Increases with temperatureMay decrease at higher temperatures due to side reactions
Reaction Time (h) 12 to 48Increases with time up to a pointCan decrease with very long reaction times

Q3: What are the key analytical techniques to monitor the reaction and characterize the product?

A3:

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress by observing the disappearance of starting materials and the appearance of the product spot. A typical eluent system would be DCM/Methanol with a small amount of triethylamine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction mixture, allowing for the identification of the desired product and any major side products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product. 1H NMR and 13C NMR will provide characteristic signals for the this compound structure.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.

Q4: What are some common pitfalls to avoid during the purification process?

A4:

  • Incomplete Quenching: Ensure the reaction is fully quenched before work-up to avoid any residual reactive species interfering with the purification.

  • Emulsion Formation: During the aqueous work-up, emulsions can sometimes form. Adding brine or filtering through celite can help to break up emulsions.

  • Co-elution of Impurities: The mono- and bis-alkylated products can sometimes have similar polarities, making their separation by column chromatography challenging. Careful selection of the eluent system and using a long column can improve separation. It may be beneficial to use a gradient elution.

  • Product Decomposition on Silica Gel: Some amines can be sensitive to the acidic nature of silica gel. Treating the silica gel with triethylamine before packing the column can help to neutralize it and prevent product degradation.

Overcoming challenges in the purification of 1,4-diazepane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,4-diazepane derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 1,4-diazepane derivatives.

Column Chromatography Issues

Question: My 1,4-diazepane derivative is streaking or tailing on the silica gel column. What can I do to improve the peak shape?

Answer: Tailing is a common issue when purifying basic compounds like 1,4-diazepanes on acidic silica gel. Here are several strategies to mitigate this problem:

  • Solvent System Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent system (typically 0.1-1%). This will neutralize the acidic silanol groups on the silica surface, reducing strong interactions with your basic compound.

    • Use a More Polar Solvent: Sometimes, increasing the polarity of the eluent can improve the peak shape by ensuring the compound spends less time interacting with the stationary phase.

  • Stationary Phase Alternatives:

    • Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base before packing the column.[1]

    • Alumina: Consider using neutral or basic alumina as the stationary phase, which is more suitable for basic compounds.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be an excellent alternative.

Question: My compound seems to be decomposing on the silica gel column. How can I confirm this and what should I do?

Answer: Decomposition on silica gel can occur with sensitive 1,4-diazepane derivatives.

  • Confirmation of Decomposition:

    • TLC Stability Test: Spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.[1]

  • Solutions:

    • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned above, deactivated silica, alumina, or reversed-phase silica can be less harsh.

    • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as quickly as possible.

    • Avoid Chlorinated Solvents: Solvents like dichloromethane can degrade to HCl, which can decompose your compound. Ensure your solvents are fresh and consider using non-chlorinated alternatives.

Crystallization Difficulties

Question: My 1,4-diazepane derivative is not crystallizing from the solution. What steps can I take to induce crystallization?

Answer: Inducing crystallization can be a process of trial and error. Here are some techniques to try:

  • Increase Supersaturation:

    • Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container.

    • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly cloudy.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a few crystals of the pure compound, add a single, tiny crystal to the supersaturated solution to act as a template for crystal growth.

  • Solvent Selection:

    • Systematic Screening: If the initial solvent choice is not working, perform a systematic screening of different solvents or solvent pairs.[2] An ideal solvent will dissolve the compound when hot but not when cold.[3]

Question: My compound is "oiling out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Use More Solvent: The compound may be coming out of solution above its melting point. Adding more of the "soluble solvent" can help keep it dissolved until the temperature is below its melting point.[4]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.[5]

  • Change Solvents: Try a lower boiling point solvent or a different solvent system altogether.

Extraction Inefficiencies

Question: I am getting a low recovery of my polar 1,4-diazepane derivative during liquid-liquid extraction. How can I improve the yield?

Answer: The basic nitrogen atoms in 1,4-diazepanes can make them water-soluble, especially in acidic conditions, leading to poor extraction into organic solvents.

  • pH Adjustment:

    • Basify the Aqueous Layer: Before extracting, ensure the aqueous layer is basic (pH > 9) by adding a base like sodium hydroxide or sodium carbonate. This will deprotonate the nitrogen atoms, making the compound less polar and more soluble in the organic phase.

  • Solvent Choice:

    • Use a More Polar Organic Solvent: If your compound is still too polar for solvents like ethyl acetate or dichloromethane, try a more polar solvent like n-butanol.

    • Salting Out: Add a saturated salt solution (like brine) to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of your organic compound in it, driving it into the organic layer.[6]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. This is generally more efficient at recovering the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my 1,4-diazepane derivative synthesis?

A1: Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in reductive amination syntheses, you might find mono-, di-, and the desired tri-alkylated products, which can be challenging to separate.[7] It is also possible to have process-related impurities that are structurally similar to the final product.

Q2: How can I choose the best purification method for my specific 1,4-diazepane derivative?

A2: The best method depends on the properties of your compound and the impurities present.

  • Crystallization: Ideal for thermally stable, solid compounds with good crystallinity. It can be very effective for removing small amounts of impurities.

  • Column Chromatography: A versatile technique that can separate compounds with different polarities. It is often the method of choice for complex mixtures or when crystallization fails.

  • Extraction: Primarily used as a work-up step to remove water-soluble or acid/base-labile impurities.

Q3: My purified 1,4-diazepane derivative shows a single spot on TLC but multiple peaks in HPLC. Why is this?

A3: This can happen for several reasons:

  • Higher Resolution of HPLC: HPLC is a much higher resolution technique than TLC and can separate closely related impurities that co-elute on a TLC plate.

  • Different Stationary/Mobile Phases: The stationary and mobile phases used in your HPLC system are likely different from your TLC system, leading to different separation selectivity.

  • On-Column Degradation: Your compound might be degrading on the HPLC column.

  • Presence of Isomers: You may have a mixture of isomers (e.g., diastereomers) that are not resolved by TLC but are separated by HPLC.

Q4: How do I remove residual solvents from my purified product?

A4: The most common method is drying under high vacuum. If you have a high-boiling point solvent, you can sometimes remove it by dissolving your product in a low-boiling point solvent and re-evaporating. This process, known as azeotropic removal, may need to be repeated.

Data and Protocols

Quantitative Data Summary

The following table summarizes reported yields and purities for various 1,4-diazepane derivatives using different purification techniques.

Compound TypePurification MethodPurityYieldReference
DiazepamCrystallization>98%-[8]
Fused 1,4-DiazepineColumn Chromatography-91-98%[9]
Tri-substituted DAZAPrecipitation/Filtration-up to 94%[10]
Fused 1,4-DiazepineCrystallization--[11][12]
BenzodiazepinesSolid-Phase Extraction>90% Recovery-[13]
Experimental Protocols

Protocol 1: Basic Column Chromatography for 1,4-Diazepane Derivatives

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your desired compound an Rf value of ~0.3. To prevent tailing, add 0.5% triethylamine to the chosen eluent.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[14]

  • Elution: Run the column by adding the eluent to the top and collecting fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a 1,4-Diazepane Derivative

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[3] Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid just dissolves. Add a minimal excess of solvent to ensure it stays dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Protocol 3: Basic Extraction of a 1,4-Diazepane Derivative

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash (Optional): To remove basic impurities, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). Note: Your 1,4-diazepane product may also be extracted into the aqueous layer, so this step should be used with caution and only if you are targeting non-basic impurities.

  • Base Wash: To remove acidic impurities and ensure your product is in its free base form, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate or 1M NaOH).

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain your crude product for further purification.

Visualizations

Purification_Workflow start Crude Product extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction Initial Work-up chromatography Column Chromatography (Silica or Alumina) extraction->chromatography If mixture of compounds crystallization Crystallization extraction->crystallization If relatively pure solid chromatography->crystallization Final Polishing pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: A general workflow for the purification of 1,4-diazepane derivatives.

Troubleshooting_Decision_Tree start Purification Problem low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield streaking Streaking/Tailing in Chromatography low_purity->streaking coelution Co-eluting Impurities low_purity->coelution oiling_out Oiling Out in Crystallization low_purity->oiling_out poor_extraction Poor Extraction Recovery low_yield->poor_extraction no_crystals No Crystals Form low_yield->no_crystals material_loss Material Loss on Column low_yield->material_loss add_base Add Base to Eluent streaking->add_base change_stationary_phase Change Stationary Phase streaking->change_stationary_phase optimize_solvent Optimize Solvent System coelution->optimize_solvent slow_cooling Slow Cooling / More Solvent oiling_out->slow_cooling adjust_ph Adjust Aqueous pH to >9 poor_extraction->adjust_ph induce_nucleation Induce Nucleation no_crystals->induce_nucleation deactivate_silica Deactivate Silica material_loss->deactivate_silica

Caption: A decision tree for troubleshooting common purification problems.

Product_Competition diazepane 1,4-Diazepane Core mono Mono-substituted diazepane->mono 1 eq. Agent alkylating_agent Alkylating Agent di Di-substituted mono->di +1 eq. Agent tri Tri-substituted (Desired Product) di->tri +1 eq. Agent

Caption: Competing reactions in the synthesis of tri-substituted 1,4-diazepanes.

References

Technical Support Center: Optimization of Catalyst Selection for Diazepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diazepines. Our goal is to help you navigate common challenges and optimize your catalytic processes for improved yield, selectivity, and efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the catalytic synthesis of diazepines. Each problem is followed by potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Verify Catalyst Activity: Test the catalyst with a known, reliable reaction. - Proper Catalyst Handling: Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere, desiccated) to prevent deactivation. - Catalyst Activation: Some catalysts require an activation step before use. Consult the supplier's protocol or relevant literature.
Sub-optimal Reaction Temperature - Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C, reflux) to determine the optimal condition. For instance, some heteropolyacid-catalyzed reactions show no product formation at room temperature and require refluxing conditions to proceed.[1][2]
Incorrect Catalyst Loading - Optimize Catalyst Amount: Vary the catalyst loading (e.g., 0.1 mol%, 1 mol%, 5 mol%, 10 mol%) to find the most effective concentration. In some cases, increasing the catalyst amount can significantly improve yield, while in others, a very low loading is sufficient.[1][3]
Inappropriate Solvent - Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, acetonitrile, THF, toluene, DMF). The choice of solvent can dramatically impact catalyst activity and solubility of reactants.[3][4]
Presence of Impurities - Purify Reactants and Solvents: Ensure starting materials and solvents are free from impurities that could poison the catalyst (e.g., water, oxygen, sulfur-containing compounds).
Poor Substrate Reactivity - Modify Substrate: If possible, alter the electronic or steric properties of the starting materials to enhance their reactivity. For example, the presence of electron-donating or electron-withdrawing groups can influence reaction outcomes.[1][2]

Problem 2: Formation of Side Products/Poor Selectivity

Potential Cause Troubleshooting Steps
Reaction Temperature Too High - Lower the Temperature: High temperatures can sometimes lead to decomposition or the formation of undesired byproducts.
Incorrect Catalyst Choice - Screen Different Catalysts: The nature of the catalyst plays a crucial role in selectivity. For instance, different ligands in palladium-catalyzed reactions can lead to different product distributions.[4] Solid acid catalysts like zeolites can offer shape selectivity.[3]
Incorrect Reaction Time - Time Course Study: Monitor the reaction over time (e.g., by TLC or LC-MS) to determine the point of maximum desired product formation before significant side product accumulation occurs. Reaction times can vary from minutes to several hours depending on the catalytic system.[1][2][3]

Problem 3: Catalyst Deactivation and Poor Reusability

Potential Cause Troubleshooting Steps
Catalyst Poisoning - Purify Reactants: As mentioned above, impurities in the reaction mixture can irreversibly bind to the catalyst's active sites.
Leaching of Active Species (for heterogeneous catalysts) - Test for Leaching: After filtering the catalyst, add fresh reactants to the filtrate and see if any further reaction occurs. If it does, leaching is a problem. - Modify Catalyst Support: Consider a different support material or a method to more strongly anchor the active catalytic species.
Structural Changes in the Catalyst - Characterize Used Catalyst: Use techniques like XRD, SEM, or FT-IR to compare the fresh and used catalyst to identify any structural degradation.[5] - Gentler Recovery Methods: Employ milder conditions for catalyst recovery (e.g., filtration and washing instead of harsh acid/base treatments). Some heterogeneous catalysts can be easily recovered by simple filtration and reused for multiple cycles with minimal loss of activity.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for diazepine synthesis?

A1: A wide variety of catalysts have been successfully employed for diazepine synthesis, including:

  • Brønsted and Lewis Acids: Traditional acid catalysts like trifluoroacetic acid (CF3COOH), as well as solid acids such as silica-alumina, sulfated zirconia, and zeolites (e.g., H-MCM-22), are commonly used.[1][3][6]

  • Heteropolyacids (HPAs): Keggin-type heteropolyacids, such as H5PMo10V2O40, have been shown to be highly efficient, often resulting in high yields and short reaction times.[1][2][7]

  • Palladium-Based Catalysts: Palladium complexes are versatile for various C-N and C-C bond-forming reactions to construct the diazepine ring, including Buchwald-Hartwig amination and domino reactions.[4][8]

  • Other Metal Catalysts: Catalysts based on zinc, silver, indium, and scandium have also been reported.[9]

  • Nanocatalysts: Recent research has explored the use of heterogeneous nanocatalysts, such as copper-tannic acid anchored on nanodiamonds, which offer high efficiency and excellent reusability.[5]

Q2: How do I choose the best catalyst for my specific diazepine synthesis?

A2: The optimal catalyst depends on several factors, including the specific diazepine scaffold you are targeting (e.g., 1,4-diazepine vs. 1,5-benzodiazepine), the nature of your starting materials, and desired reaction conditions (e.g., temperature, solvent). A general approach is to start with a catalyst that has been reported for a similar transformation. If that is not successful, a catalyst screening study is recommended.

Q3: Can I perform diazepine synthesis without a catalyst?

A3: While some specific syntheses of diazepine derivatives can proceed without a catalyst, these are often limited in scope and may require harsh conditions or result in very low yields.[10] In most cases, a catalyst is necessary to achieve efficient and selective formation of the diazepine ring.[3] For example, the condensation of o-phenylenediamines with ketones often shows no reaction in the absence of a catalyst.[3]

Q4: What is the typical workup procedure for a catalytically synthesized diazepine?

A4: The workup procedure depends on the type of catalyst used.

  • Homogeneous Catalysts: The workup typically involves quenching the reaction, followed by an aqueous workup to remove the catalyst and other water-soluble species. The product is then extracted with an organic solvent, dried, and purified, usually by column chromatography.

  • Heterogeneous Catalysts: A key advantage of heterogeneous catalysts is the ease of separation. The catalyst can often be removed by simple filtration. The solvent is then evaporated from the filtrate, and the crude product can be purified, if necessary.[3][5]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Performance of Heteropolyacids in the Synthesis of 1,4-Diazepine Derivative 4a [2]

CatalystReaction Time (min)Yield (%)
H3PW12O4060072
H3PMo12O4030069
H4PMo11VO4018070
H5PMo10V2O40 30 85
H6PMo9V3O406083
Reaction Conditions: Equimolar reactants, refluxing ethanol.

Table 2: Effect of Catalyst Loading on the Synthesis of a 1,5-Benzodiazepine using H-MCM-22 [3]

Catalyst Amount (mg)Yield (%)
5030
10075
150 87
20087
Reaction Conditions: o-phenylenediamine (1 mmol), acetone (2.5 mmol), acetonitrile (4 mL), room temperature, 60 min.

Table 3: Comparison of Catalysts for the Synthesis of a 1,5-Benzodiazepine Derivative [11]

CatalystpKaYield (%)
Glacial Acetic Acid4.75Lower
Formic Acid 3.75 Higher
Note: Specific yield percentages were not provided in the abstract, but the trend indicates that the stronger acid gives a higher yield.

Experimental Protocols

Protocol 1: General Procedure for Heteropolyacid-Catalyzed Synthesis of 1,4-Diazepines and 1,5-Benzodiazepines [1][2]

  • To a solution of the ketimine intermediate (1 mmol) in ethanol (10 mL), add the aromatic aldehyde (1-3 mmol).

  • Add the heteropolyacid catalyst (e.g., H5PMo10V2O40, 0.1 mol%).

  • Reflux the reaction mixture for the time specified (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated solution of NaHCO3.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepines [3]

  • In a round-bottom flask, take a mixture of o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and H-MCM-22 catalyst (e.g., 150 mg).

  • Add acetonitrile (4 mL) as the solvent.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter off the catalyst.

  • Wash the catalyst with ethyl acetate.

  • Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Visualizations

Experimental_Workflow_Catalyst_Screening start_end start_end process_step process_step decision_point decision_point output output start Start: Define Reaction Scope select_catalysts Select Candidate Catalysts start->select_catalysts setup_reactions Set Up Parallel Small-Scale Reactions select_catalysts->setup_reactions run_reactions Run Reactions (Identical Conditions) setup_reactions->run_reactions analyze_results Analyze Results (TLC, LC-MS, NMR) run_reactions->analyze_results optimal_yield Optimal Yield & Selectivity? analyze_results->optimal_yield optimize_conditions Optimize Conditions (Temp, Time, Loading) optimal_yield->optimize_conditions Yes reselect_catalysts Select New Catalyst Set optimal_yield->reselect_catalysts No scale_up Scale-Up Reaction optimize_conditions->scale_up end End: Optimized Protocol scale_up->end reselect_catalysts->setup_reactions

Caption: A typical workflow for screening and optimizing catalysts for diazepine synthesis.

Troubleshooting_Logic_Low_Yield problem_node problem_node check_node check_node solution_node solution_node final_solution final_solution problem Problem: Low Product Yield check_catalyst Is Catalyst Active & Handled Correctly? problem->check_catalyst check_temp Is Temperature Optimized? check_catalyst->check_temp Yes solve_catalyst Verify Activity Activate if Needed check_catalyst->solve_catalyst No check_loading Is Catalyst Loading Optimal? check_temp->check_loading Yes solve_temp Screen a Range of Temperatures check_temp->solve_temp No check_solvent Is Solvent Appropriate? check_loading->check_solvent Yes solve_loading Vary Catalyst Concentration check_loading->solve_loading No solve_solvent Screen Different Solvents check_solvent->solve_solvent No improved_yield Improved Yield check_solvent->improved_yield Yes solve_catalyst->check_temp solve_temp->check_loading solve_loading->check_solvent solve_solvent->improved_yield

Caption: A logical decision tree for troubleshooting low yield in diazepine synthesis.

References

Preventing decomposition of 1-[(4-Methylphenyl)methyl]-1,4-diazepane during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-[(4-Methylphenyl)methyl]-1,4-diazepane. The following information is designed to help prevent decomposition of the compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of decomposition for this compound during workup?

A1: The most probable cause of decomposition is the cleavage of the N-(4-methylbenzyl) group under acidic conditions. The 4-methylbenzyl group, while a robust protecting group, can be susceptible to removal by strong acids, leading to the formation of 1,4-diazepane and 4-methylbenzyl byproducts.

Q2: Is this compound sensitive to basic conditions?

A2: Generally, the N-alkyl bonds of 1,4-diazepanes are stable to basic conditions. However, prolonged exposure to strong bases at elevated temperatures should be avoided as it may lead to unforeseen side reactions. Standard aqueous basic workups, such as washing with sodium bicarbonate or sodium carbonate solutions, are typically well-tolerated.

Q3: My NMR spectrum shows unexpected peaks after workup. What could they be?

A3: Unexpected peaks could correspond to several species. If an acidic workup was used, you might be observing signals from the de-benzylated 1,4-diazepane or byproducts from the cleaved 4-methylbenzyl group. If the reaction was an alkylation, unreacted starting materials or over-alkylated quaternary ammonium salts could be present. It is also important to consider residual solvents from the extraction process.

Q4: I am observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A4: Emulsion formation is common when working with amines. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • Filter the entire mixture through a pad of Celite®.

  • Allow the mixture to stand for an extended period, if time permits.

  • Gently swirl the separatory funnel instead of vigorous shaking.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Issue 1: Low yield of desired product after purification.
  • Possible Cause: Decomposition of the target compound due to acidic workup conditions.

  • Troubleshooting Steps:

    • Avoid Strong Acids: Do not use strong acids like concentrated HCl, H₂SO₄, or trifluoroacetic acid (TFA) during the workup.

    • Use Mild Acidic Wash: If an acid wash is necessary to remove basic impurities, use a dilute solution of a weaker acid, such as 1 M citric acid or saturated ammonium chloride solution.

    • Alternative Quenching: Quench the reaction with water or a neutral salt solution before extraction.

Issue 2: Presence of a primary or secondary amine detected by TLC or NMR.
  • Possible Cause: Cleavage of the N-(4-methylbenzyl) group.

  • Troubleshooting Steps:

    • Re-evaluate Workup pH: Ensure that the pH of all aqueous solutions used during the workup is neutral or slightly basic.

    • Temperature Control: Perform all workup steps at room temperature or below to minimize potential degradation.

    • Alternative Purification: If the compound is sensitive to silica gel chromatography (which can be slightly acidic), consider alternative purification methods like neutral alumina chromatography or crystallization.

Data Presentation

The following table summarizes recommended workup conditions to minimize the decomposition of this compound.

ParameterRecommended ConditionRationale
Quenching Agent Water, Saturated NH₄Cl (aq)Neutral or mildly acidic quench to avoid harsh pH.
Acidic Wash 1 M Citric Acid (aq)Mildly acidic to remove basic impurities without cleaving the 4-methylbenzyl group.
Basic Wash Saturated NaHCO₃ (aq), 1 M Na₂CO₃ (aq)To neutralize any excess acid and remove acidic byproducts.
Drying Agent Anhydrous Na₂SO₄, MgSO₄Standard drying agents.
Purification Silica Gel Chromatography (with 1% Et₃N in eluent), Neutral Alumina Chromatography, CrystallizationUse of a basic additive in the eluent can prevent on-column decomposition.

Experimental Protocols

Protocol 1: General Workup Procedure for Non-Aqueous Reactions
  • Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water or saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (if the reaction was acidic).

    • Deionized water.

    • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Workup for Reactions Requiring Removal of a Basic Impurity
  • Quenching and Extraction: Follow steps 1 and 2 from Protocol 1.

  • Mild Acidic Wash: Wash the combined organic layers with 1 M citric acid solution. Monitor the pH of the aqueous layer to ensure it does not become strongly acidic.

  • Neutralization and Washing: Subsequently, wash the organic layer with:

    • Saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Deionized water.

    • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Proceed with step 4 from Protocol 1.

Visualizations

The following diagram illustrates the decision-making process for troubleshooting the workup of this compound.

Troubleshooting_Workflow start Start Workup check_yield Low Yield or Impurity Detected? start->check_yield acid_used Was a strong acid used? check_yield->acid_used Yes success Successful Workup check_yield->success No emulsion Emulsion Formation? acid_used->emulsion No avoid_acid ACTION: - Use mild acid (e.g., citric acid) - Use neutral quench (H2O, NH4Cl) acid_used->avoid_acid Yes break_emulsion ACTION: - Add brine - Filter through Celite® - Gentle swirling emulsion->break_emulsion Yes neutral_purification ACTION: - Use neutral alumina - Add Et3N to silica gel eluent emulsion->neutral_purification No avoid_acid->start Retry Workup break_emulsion->start Continue Extraction neutral_purification->success Purify Product

Caption: Troubleshooting workflow for workup procedures.

Technical Support Center: Resolving Diastereomers of Substituted 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of diastereomers of substituted 1,4-diazepanes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in resolving diastereomers of substituted 1,4-diazepanes?

The primary challenges stem from the conformational flexibility of the seven-membered diazepane ring. This can lead to:

  • Rapid Interconversion: Diastereomers may interconvert at room temperature, leading to peak broadening or coalescence in chromatographic separations.[1][2]

  • Small Physicochemical Differences: Diastereomers often have very similar polarities and shapes, making them difficult to separate on standard achiral stationary phases.

  • On-Column Epimerization: The chromatographic conditions (e.g., mobile phase pH, temperature) can sometimes promote the interconversion of diastereomers on the column itself, leading to distorted peak shapes and inaccurate quantification.

Q2: What are the principal strategies for resolving diastereomers of 1,4-diazepanes?

There are two main approaches for the chromatographic resolution of 1,4-diazepane diastereomers:

  • Direct Resolution on a Chiral Stationary Phase (CSP): This method involves the use of a chiral column that can differentiate between the diastereomers. This is often the preferred method due to its simplicity, as no derivatization is required.

  • Indirect Resolution via Diastereomeric Derivatization: This technique involves reacting the 1,4-diazepane with a chiral derivatizing agent (CDA) to form new diastereomeric derivatives with larger physicochemical differences. These new derivatives can then be separated on a standard achiral column (e.g., C18 or silica).[3][4]

Q3: Which chromatographic technique is generally more successful for separating diastereomers of drug-like molecules, HPLC or SFC?

For diverse sets of drug-like compounds, gradient supercritical fluid chromatography (SFC) has been shown to be more successful than traditional reversed-phase high-performance liquid chromatography (HPLC) for the separation of diastereomers.[5][6] SFC often provides higher efficiency and resolution for stereoisomer separations.[7][8]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomers

Symptoms:

  • A single, broad peak is observed.

  • Two peaks are present but with significant overlap (Resolution (Rs) < 1.5).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase Direct Method (CSP): Screen a variety of chiral stationary phases. For conformationally labile molecules like diazepanes, polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) or Pirkle-type phases (e.g., Whelk-O1) can be effective.[1][2] Indirect Method (Achiral Column): Ensure the stationary phase has sufficient resolving power for the derivatized diastereomers. Standard C18 or silica columns are often used.[3]
Suboptimal Mobile Phase Normal Phase HPLC/SFC: Vary the ratio of the polar modifier (e.g., ethanol, isopropanol, methanol) in the non-polar mobile phase (e.g., hexane, supercritical CO2). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and selectivity. Reversed-Phase HPLC: Adjust the organic modifier (acetonitrile or methanol) concentration. Modify the aqueous phase pH, as this can influence the ionization state of the analytes and their interaction with the stationary phase.
Temperature Effects For conformationally unstable diastereomers, reducing the column temperature can slow down interconversion, leading to sharper peaks and improved resolution.[1][2] Consider using a column thermostat set to sub-ambient temperatures (e.g., 10°C or lower).
Ineffective Derivatization (Indirect Method) Ensure the chiral derivatizing agent (CDA) has reacted completely with both diastereomers. The CDA should introduce a bulky, rigid group to maximize the physicochemical differences between the newly formed diastereomers. Common CDAs for amines include Mosher's acid chloride (MTPA-Cl) or 1-(9-fluorenyl)ethyl chloroformate (FLEC).
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, where the latter half of the peak is broader than the front (tailing) or vice-versa (fronting).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase For Basic Analytes (Common for Diazepanes): Residual silanol groups on silica-based columns can cause peak tailing. Use a mobile phase with a competing base (e.g., 0.1% DEA or triethylamine) or an acidic modifier (e.g., 0.1% TFA or acetic acid) to mask these interactions. Consider using a base-deactivated column.
Column Overload Inject a smaller sample volume or a more dilute sample.
Mismatched Injection Solvent The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be permanently damaged and require replacement. A blocked frit at the column inlet can also cause peak distortion.
Issue 3: On-Column Epimerization/Interconversion

Symptoms:

  • A plateau between two partially resolved peaks.

  • Distorted or "humped" peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Conformational Lability As seen with related benzodiazepines, the diazepane ring can "flip" between conformations.[1] Lowering the column temperature is the most effective way to slow this process and achieve baseline separation.[2]
Mobile Phase pH If the chiral center is susceptible to epimerization under acidic or basic conditions, carefully control the mobile phase pH. Use buffers to maintain a stable pH environment.
Slow Flow Rate A very slow flow rate increases the residence time of the analyte on the column, providing more opportunity for interconversion. If possible, increase the flow rate without sacrificing resolution.

Quantitative Data on Diastereomer Resolution

The following tables provide hypothetical but realistic examples of quantitative data for the separation of substituted 1,4-diazepane diastereomers.

Table 1: Comparison of HPLC and SFC for the Resolution of a Hypothetical Substituted 1,4-Diazepane

ParameterHPLC MethodSFC Method
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-3 (150 x 4.6 mm, 3 µm)
Mobile Phase Hexane/Ethanol (80:20 v/v)CO2/Methanol (70:30 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C35°C
Retention Time (Diastereomer 1) 8.2 min3.5 min
Retention Time (Diastereomer 2) 9.5 min4.1 min
Separation Factor (α) 1.201.25
Resolution (Rs) 1.82.5

Table 2: Effect of Mobile Phase Modifier on Resolution in SFC

Modifier (in CO2)ConcentrationSeparation Factor (α)Resolution (Rs)
Methanol20%1.181.9
Methanol30%1.252.5
Ethanol20%1.222.1
Ethanol30%1.282.8
Isopropanol20%1.303.1

Experimental Protocols

Protocol 1: Direct Chiral SFC Method Development

This protocol outlines a general approach for developing a direct method for separating diastereomers of a substituted 1,4-diazepane using SFC.

  • Column Screening:

    • Begin by screening a set of chiral stationary phases. A good starting point includes columns with polysaccharide-based selectors (e.g., Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ).

  • Initial Mobile Phase Conditions:

    • Use a gradient elution with supercritical CO2 as the main mobile phase and a polar alcohol (e.g., methanol, ethanol) as a modifier.

    • A typical screening gradient might be 5% to 40% modifier over 5-10 minutes.

  • Optimization:

    • Once a column showing some selectivity is identified, optimize the separation using isocratic conditions.

    • Vary the percentage of the organic modifier to fine-tune retention and resolution.

    • Screen different alcohol modifiers (methanol, ethanol, isopropanol) as this can significantly impact selectivity.

    • If peak shape is poor, add a small amount of an additive to the modifier (e.g., 0.1% trifluoroacetic acid for acidic analytes or 0.1% diethylamine for basic analytes).

    • Optimize the column temperature and backpressure to further improve the separation.

Protocol 2: Indirect HPLC Method via Derivatization

This protocol describes the steps for separating diastereomers of a 1,4-diazepane containing a secondary amine via derivatization with Mosher's acid chloride.

  • Derivatization:

    • Dissolve the diastereomeric mixture of the 1,4-diazepane (1 equivalent) in an anhydrous, aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents).

    • Cool the solution in an ice bath.

    • Slowly add a solution of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for completion.

    • Upon completion, quench the reaction with a small amount of water.

    • Perform a standard aqueous workup to extract the derivatized product. Purify by flash chromatography on silica gel if necessary to remove excess reagents.

  • HPLC Analysis:

    • Dissolve the purified diastereomeric derivatives in a suitable solvent (e.g., mobile phase).

    • Separate the derivatives on a standard achiral stationary phase, such as a C18 column for reversed-phase HPLC or a silica column for normal-phase HPLC.

    • Reversed-Phase: Use a mobile phase of acetonitrile/water or methanol/water, with or without an acidic modifier like 0.1% formic acid or TFA.

    • Normal-Phase: Use a mobile phase of hexane with a polar modifier like ethyl acetate or isopropanol.

    • Optimize the mobile phase composition to achieve baseline separation of the two diastereomeric derivative peaks.

Visualizations

experimental_workflow cluster_direct Direct Resolution cluster_indirect Indirect Resolution start_direct Diastereomeric Mixture of 1,4-Diazepane screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Pirkle-type) start_direct->screen_csp start_indirect Diastereomeric Mixture of 1,4-Diazepane optimize_sfc Optimize SFC/HPLC Conditions (Mobile Phase, Temperature) screen_csp->optimize_sfc baseline_sep_direct Baseline Resolution? optimize_sfc->baseline_sep_direct baseline_sep_direct->screen_csp No, try new CSP analysis_direct Analysis baseline_sep_direct->analysis_direct Yes derivatize React with Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid Chloride) baseline_sep_direct->derivatize No, try Indirect Method start_indirect->derivatize form_diastereomers Formation of New Diastereomeric Derivatives derivatize->form_diastereomers separate_achiral Separate on Achiral Column (e.g., C18, Silica) form_diastereomers->separate_achiral baseline_sep_indirect Baseline Resolution? separate_achiral->baseline_sep_indirect baseline_sep_indirect->derivatize No, try new CDA analysis_indirect Analysis baseline_sep_indirect->analysis_indirect Yes

Caption: Workflow for selecting a diastereomer resolution method.

troubleshooting_logic start Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) check_all_peaks Does the issue affect all peaks or specific peaks? start->check_all_peaks all_peaks Affects All Peaks check_all_peaks->all_peaks All specific_peaks Affects Specific Peaks check_all_peaks->specific_peaks Specific cause_all Possible Causes: - Column Contamination/Void - Mismatched Injection Solvent - System Issue (e.g., leak) all_peaks->cause_all cause_specific Possible Causes: - Secondary Interactions (Silanols) - On-Column Interconversion - Suboptimal Mobile Phase Selectivity specific_peaks->cause_specific solution_all Solutions: - Flush/Replace Column - Inject in Mobile Phase - System Maintenance cause_all->solution_all solution_specific Solutions: - Add Mobile Phase Modifier (Acid/Base) - Lower Temperature - Optimize Mobile Phase/Change Column cause_specific->solution_specific

Caption: Logic diagram for troubleshooting common HPLC/SFC peak shape issues.

References

Technical Support Center: Scaling Up the Synthesis of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-[(4-Methylphenyl)methyl]-1,4-diazepane. The information is designed to address common challenges encountered during reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable method is the direct N-alkylation of 1,4-diazepane with a 4-methylbenzyl halide (e.g., chloride or bromide) or reductive amination of 1,4-diazepane with 4-methylbenzaldehyde. Reductive amination is often preferred for large-scale synthesis due to its milder conditions and the availability of various reducing agents.

Q2: What are the critical parameters to control during the scale-up of the reductive amination process?

A2: Key parameters to monitor and control include reaction temperature, pH, stoichiometry of reactants, and the rate of addition of the reducing agent. Inadequate control of these parameters can lead to side reactions, such as over-alkylation or the formation of impurities.

Q3: How can I minimize the formation of the bis-alkylated byproduct, 1,4-bis[(4-methylphenyl)methyl]-1,4-diazepane?

A3: To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants.[1] Using a slight excess of 1,4-diazepane relative to 4-methylbenzaldehyde can favor the formation of the mono-substituted product. Additionally, slow, controlled addition of the aldehyde and the reducing agent can help maintain a low concentration of the alkylating agent, further reducing the likelihood of a second alkylation. Some strategies also employ protecting groups to temporarily block one of the amine sites.[1]

Q4: What are the recommended purification methods for the final product on a large scale?

A4: For large-scale purification, column chromatography on silica gel is a common method. The choice of eluent is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Other potential methods for large-scale purification include crystallization and distillation under reduced pressure, depending on the physical properties of the product.

Q5: Are there any specific safety precautions I should take when working with 1,4-diazepane and 4-methylbenzyl halides?

A5: Yes. 1,4-diazepane is a corrosive and hygroscopic compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 4-Methylbenzyl halides are lachrymators and should also be handled with care in a fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). If the reaction has stalled, consider increasing the reaction temperature or adding an additional portion of the limiting reagent.
Degradation of starting materials or product.Ensure all reagents and solvents are of high purity and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
Suboptimal reaction conditions.Experiment with different solvents, temperatures, and catalysts (if applicable) to find the optimal conditions for your specific scale. Published procedures for similar compounds can provide a good starting point.[2][3]
Inefficient work-up or purification.Review your work-up procedure to ensure you are not losing product during extractions or washes. Optimize your purification method (e.g., column chromatography conditions) to improve recovery.
Problem 2: Formation of Significant Amounts of Byproducts
Potential Cause Suggested Solution
Over-alkylation leading to 1,4-bis[(4-methylphenyl)methyl]-1,4-diazepane.As mentioned in the FAQs, use a slight excess of 1,4-diazepane and add the 4-methylbenzylating agent slowly.[1] Consider using a protecting group strategy for one of the nitrogen atoms if over-alkylation remains a significant issue.
Side reactions of the aldehyde (in reductive amination).Ensure the purity of the 4-methylbenzaldehyde. Aldehydes can undergo self-condensation or oxidation. Use freshly distilled or high-purity aldehyde.
Reaction with impurities in starting materials.Use high-purity starting materials. Purify the 1,4-diazepane and 4-methylbenzaldehyde/halide if necessary before the reaction.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Product co-elutes with starting materials or byproducts during column chromatography.Optimize the mobile phase for your column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system can improve separation. Consider using a different stationary phase if silica gel is not effective.
Product is an oil and difficult to handle.Try to form a salt of the product (e.g., hydrochloride or hydrobromide salt), which is often a crystalline solid and easier to purify by recrystallization.
Presence of residual solvent.After purification, dry the product under high vacuum to remove any residual solvents. Gentle heating can be applied if the product is thermally stable.

Experimental Protocols

Reductive Amination of 1,4-Diazepane with 4-Methylbenzaldehyde

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 1,4-Diazepane

  • 4-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of dichloromethane and methanol)

Procedure:

  • To a solution of 1,4-diazepane (1.2 equivalents) in DCM, add 4-methylbenzaldehyde (1.0 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventReaction Temperature (°C)AdvantagesDisadvantages
Sodium triacetoxyborohydride (STAB)DCM, DCE0 to RTMild, selective, tolerant of many functional groups.Can be more expensive.
Sodium cyanoborohydride (NaBH₃CN)Methanol, EthanolRTEffective, less expensive than STAB.Toxic cyanide byproduct, requires careful handling and work-up.
Sodium borohydride (NaBH₄)Methanol, Ethanol0 to RTInexpensive, readily available.Less selective, can reduce the aldehyde starting material.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Diazepane 1,4-Diazepane ReductiveAmination Reductive Amination (e.g., with STAB in DCM) Diazepane->ReductiveAmination Aldehyde 4-Methylbenzaldehyde Aldehyde->ReductiveAmination Quench Quench with NaHCO3 ReductiveAmination->Quench Extraction Extraction with DCM Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct 1-[(4-Methylphenyl)methyl] -1,4-diazepane Purification->FinalProduct

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield Observed CheckCompletion Is the reaction complete? (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete CheckCompletion->Complete Yes IncreaseTemp Increase Temperature or Add More Reagent Incomplete->IncreaseTemp CheckWorkup Review Work-up and Purification Procedures Complete->CheckWorkup IncreaseTemp->CheckCompletion Degradation Consider Starting Material or Product Degradation CheckWorkup->Degradation CheckPurity Check Purity of Starting Materials Degradation->CheckPurity OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, etc.) CheckPurity->OptimizeConditions

References

Technical Support Center: Managing Impurities in 1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing common impurities encountered during the synthesis of 1,4-diazepane, also known as homopiperazine.

Troubleshooting Guide

Problem: Low Yield of 1,4-Diazepane and a Viscous, High-Boiling Residue

Possible Cause: Formation of oligomeric byproducts. In the direct synthesis from ethylenediamine and a 1,3-dihalopropane without protecting groups, the secondary amines of the 1,4-diazepane product can react further with the alkylating agent, leading to linear or cyclic oligomers. A likely initial oligomeric impurity is N,N'-bis(3-aminopropyl)ethylenediamine.

Solution:

  • Reaction Conditions:

    • Use high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization.

    • Slowly add the 1,3-dihalopropane to the reaction mixture containing ethylenediamine.

  • Purification:

    • Separate the lower-boiling 1,4-diazepane from higher-boiling oligomers via fractional vacuum distillation.

  • Prevention:

    • Consider a synthesis route involving N-protection of ethylenediamine (e.g., with Boc or tosyl groups) before cyclization, followed by deprotection. This significantly reduces side reactions.

Problem: Presence of Multiple Peaks in GC-MS Analysis Close to the Product Peak

Possible Cause: Formation of N-alkylated derivatives and other cyclic byproducts. The secondary amines of 1,4-diazepane can be further alkylated by the 1,3-dihalopropane. Additionally, side reactions may lead to the formation of other cyclic amines, such as piperazine, though this is less common with a C3 linker.

Solution:

  • Stoichiometry Control: Use a molar excess of ethylenediamine relative to the 1,3-dihalopropane to minimize the chances of the product reacting with the alkylating agent.

  • Purification:

    • Fractional vacuum distillation can be effective in separating 1,4-diazepane from its N-alkylated derivatives, as the latter will have higher boiling points.

    • For persistent impurities, derivatization of the secondary amines followed by chromatography and then deprotection can be a viable, albeit more complex, purification strategy.

Problem: Crude Product Contains Significant Amounts of Starting Materials

Possible Cause: Incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

Solution:

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC (after derivatization) or GC-MS to ensure completion.

  • Optimization of Conditions:

    • Increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions.

    • Extend the reaction time.

    • Ensure the base used to scavenge the acid produced is sufficient and effective.

  • Purification: Unreacted ethylenediamine and 1,3-dihalopropane are typically more volatile than 1,4-diazepane and can be removed during the initial fractions of a vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1,4-diazepane from ethylenediamine and 1,3-dihalopropanes?

A1: The most common impurities are oligomeric byproducts, N-alkylated derivatives of 1,4-diazepane, and unreacted starting materials. The formation of these impurities is due to the high reactivity of the primary and secondary amine groups.

Q2: How can I minimize the formation of oligomers during the synthesis?

A2: To minimize oligomer formation, it is recommended to use high-dilution conditions, which favor the intramolecular cyclization to form the 7-membered ring over intermolecular reactions. A slow addition of the 1,3-dihalopropane to the ethylenediamine solution is also beneficial. For the most effective prevention, a synthetic route using N-protected ethylenediamine is advised.

Q3: What is the best method to purify crude 1,4-diazepane?

A3: Fractional vacuum distillation is the most common and effective method for purifying 1,4-diazepane on a laboratory scale. This technique separates compounds based on their boiling points. 1,4-Diazepane has a lower boiling point than the oligomeric and N-alkylated byproducts, allowing for its isolation as a lower-boiling fraction.

Q4: What analytical techniques are suitable for identifying and quantifying impurities in 1,4-diazepane reactions?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both identifying and quantifying volatile impurities. For less volatile or thermally sensitive impurities, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., MS or UV after derivatization) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the structure of impurities if they can be isolated.

Q5: Should I use protecting groups for the synthesis of 1,4-diazepane?

A5: While it adds extra steps to the synthesis, using protecting groups for the amine functionalities of ethylenediamine (e.g., Boc or Tosyl) is a highly effective strategy to prevent the formation of N-alkylated and oligomeric impurities. This approach generally leads to a cleaner reaction and a higher yield of the desired 1,4-diazepane after the deprotection step.

Data Presentation

Table 1: Physical Properties of 1,4-Diazepane and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Comments
1,4-Diazepane C₅H₁₂N₂100.16172-174Desired Product
EthylenediamineC₂H₈N₂60.10116-117Starting Material
1,3-DibromopropaneC₃H₆Br₂201.89167Starting Material
N-(3-bromopropyl)-1,4-diazepaneC₈H₁₇BrN₂221.14Higher than 1,4-diazepaneN-Alkylated Impurity
N,N'-bis(3-aminopropyl)ethylenediamineC₈H₂₂N₄174.29~290Oligomeric Impurity

Note: Boiling points are at atmospheric pressure and are approximate for impurities.

Experimental Protocols

Key Experiment: Synthesis of 1,4-Diazepane (Unprotected Route)

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylenediamine (e.g., 5 equivalents) in a suitable solvent (e.g., ethanol) under an inert atmosphere.

  • Addition of Alkylating Agent: Slowly add a solution of 1,3-dibromopropane (1 equivalent) in the same solvent to the ethylenediamine solution at a controlled temperature (e.g., room temperature to gentle reflux).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by GC-MS).

  • Workup: Cool the reaction mixture, filter any salts formed, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional vacuum distillation. Collect the fraction corresponding to the boiling point of 1,4-diazepane.

Key Experiment: Purification by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation:

    • Heat the crude reaction mixture in the distillation flask.

    • Apply vacuum to the system.

    • Slowly increase the temperature of the heating mantle.

    • Discard the initial low-boiling fraction, which may contain unreacted starting materials and solvent.

    • Collect the main fraction at the expected boiling point of 1,4-diazepane under the applied pressure.

    • Higher-boiling fractions and the residue will contain oligomeric and N-alkylated impurities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Ethylenediamine + 1,3-Dihalopropane B Cyclization Reaction A->B C Crude 1,4-Diazepane Mixture B->C D Fractional Vacuum Distillation C->D E Pure 1,4-Diazepane D->E Lower Boiling Fraction F Impurities (Oligomers, N-Alkylated Byproducts) D->F Higher Boiling Fractions / Residue

Caption: General experimental workflow for the synthesis and purification of 1,4-diazepane.

troubleshooting_logic Start Analyze Crude Product (e.g., GC-MS) HighBoilingResidue High-Boiling Residue? Start->HighBoilingResidue MultiplePeaks Multiple Peaks Near Product? HighBoilingResidue->MultiplePeaks No Oligomers Likely Oligomers HighBoilingResidue->Oligomers Yes StartingMaterials Starting Materials Present? MultiplePeaks->StartingMaterials No NAlkylation Likely N-Alkylation MultiplePeaks->NAlkylation Yes IncompleteReaction Incomplete Reaction StartingMaterials->IncompleteReaction Yes PureProduct Proceed with Purification StartingMaterials->PureProduct No

Caption: Troubleshooting decision tree for identifying common issues in 1,4-diazepane synthesis.

Technical Support Center: Method Development for Challenging Chiral Separations of Diazepines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of diazepines.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Question: Why am I not achieving any separation of my diazepine enantiomers?

Answer:

Several factors can contribute to a lack of separation. Consider the following troubleshooting steps:

  • Confirm Chirality and Stability: Many diazepines, like diazepam itself, are conformationally chiral and their enantiomers can rapidly interconvert at room temperature.[1][2][3][4] This rapid racemization can prevent separation under standard HPLC conditions.

    • Solution: Lowering the column temperature is crucial to slow down the interconversion rate.[1][3][4][5] For some diazepines, temperatures between -10°C and -70°C may be necessary to achieve separation.[1][3]

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition.

    • Solution: Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives like Chiralcel® and Chiralpak®) are widely successful for a broad range of compounds, including diazepines.[6][7][8] If one CSP is not effective, screen other CSPs with different chiral selectors. Protein-based and cyclodextrin-based columns have also been used for diazepine separations.[8][9][10][11][12]

  • Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.[13][14]

    • Solution:

      • Normal Phase (NP): Start with a simple mobile phase like hexane/isopropanol. Vary the ratio of the alcohol modifier.

      • Reversed Phase (RP): Use mobile phases like acetonitrile or methanol with aqueous buffers (e.g., ammonium bicarbonate, ammonium acetate).[7][15]

      • Additives: For basic diazepines, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution in both NP and RP modes.[13] However, be aware that additives can sometimes suppress MS signals.

Question: My peaks are broad and show significant tailing. What can I do?

Answer:

Poor peak shape can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to tailing.

    • Solution: Add a mobile phase modifier. For basic compounds, a small amount of a basic additive like DEA can minimize silanol interactions and improve peak shape. For acidic compounds, an acidic additive like acetic or formic acid may be beneficial.[7]

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the sample concentration or injection volume.

  • Sub-optimal Flow Rate: The flow rate can affect peak efficiency.

    • Solution: Optimize the flow rate. A lower flow rate can sometimes improve peak shape and resolution, but will increase the analysis time.

Question: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Answer:

Improving resolution often involves fine-tuning several parameters:

  • Optimize Mobile Phase Strength:

    • Solution: In reversed-phase, decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol) will generally increase retention and can improve resolution.[7] In normal phase, adjusting the concentration of the polar modifier (e.g., alcohol) can have a similar effect.

  • Adjust the Temperature:

    • Solution: For diazepines that exhibit conformational isomerism, lowering the temperature is a key strategy to improve resolution by slowing the on-column interconversion of enantiomers.[1][3][4][5][9][10] For other chiral separations, changing the temperature can alter selectivity, and both increasing and decreasing the temperature should be explored.[14][16]

  • Change the Organic Modifier:

    • Solution: Switching between different organic modifiers (e.g., methanol, ethanol, isopropanol, acetonitrile) can significantly impact selectivity and resolution.[17]

  • Screen Different CSPs:

    • Solution: If optimizing the mobile phase and temperature on one column is not sufficient, screening a set of complementary CSPs is the next logical step.[17][18]

Frequently Asked Questions (FAQs)

What is the biggest challenge in the chiral separation of diazepines?

The primary challenge for many diazepines is their conformational chirality and the rapid interconversion of their enantiomers at room temperature.[1][2][3][4] This means that even if the enantiomers are separated on the column, they can convert back into each other before eluting, leading to peak coalescence or a plateau between the peaks.[9][10] To overcome this, low-temperature chromatography is often necessary to slow down this interconversion process.[1][3][4][5]

Which type of chiral stationary phase (CSP) is generally most effective for diazepines?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for chiral separations of a broad range of compounds, including diazepines.[6][7][8] Columns like Chiralcel® OD-H and Chiralpak® AD-H are frequently cited.[6] However, the selection of the optimal CSP is often empirical, and screening several different phases is recommended.[17][18] Cyclodextrin-based and protein-based CSPs have also demonstrated utility for specific diazepine separations.[8][9][10][11][12]

What is the role of temperature in the chiral separation of diazepines?

Temperature plays a critical role, primarily due to the conformational instability of many diazepines.[9][10] Lowering the temperature slows the rate of on-column enantiomer interconversion, which is often essential to achieve separation.[1][3][4][5] For some diazepines, such as oxazepam and lorazepam, temperatures around 13°C or lower were needed to resolve the enantiomers.[9][10] For others, like diazepam and flunitrazepam, even lower temperatures (e.g., -10°C to -66°C) are required.[1] In some cases, increasing the temperature can improve resolution, so it is an important parameter to optimize.[16]

Can Supercritical Fluid Chromatography (SFC) be used for chiral separations of diazepines?

Yes, SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.[6][17] Polysaccharide-based CSPs are also commonly used in SFC. The mobile phase in SFC typically consists of supercritical carbon dioxide and an organic modifier, such as methanol or ethanol, often with a basic additive.[6][17]

Is Capillary Electrophoresis (CE) a viable technique for the chiral separation of diazepines?

Capillary electrophoresis is another effective technique for chiral separations of diazepines, offering advantages such as low sample and reagent consumption and high efficiency.[11][19] Chiral selectors, most commonly cyclodextrins, are added to the background electrolyte to achieve separation.[11][20] For neutral diazepines, charged cyclodextrins are necessary to induce differential migration of the enantiomer-selector complexes.[11]

Quantitative Data Summary

Table 1: HPLC Method Parameters for Chiral Separation of Diazepines

Diazepine(s)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Oxazepam, Lorazepamβ-cyclodextrin derivatizedNot specifiedNot specified13UV[9][10]
Diazepam, Flunitrazepam, Prazepam, TetrazepamWhelk-O1Not specifiedNot specified-10 to -66Not specified[1]
Diazepam and metabolites (Oxazepam, Temazepam)Chiralcel OD-R0.3 M Sodium Perchlorate:Acetonitrile (57:43, v/v)0.5Not specifiedUV (210 nm)[15]
Alprazolam, Midazolam, TriazolamNot specifiedCH2Cl2/hexane/MeOH (67/32/1, v/v/v)Not specified-25 to 15Not specified[3]
EstazolamNot specifiedCH2Cl2/hexane/MeOH (67/32/1, v/v/v)Not specified-70Not specified[3]

Table 2: Capillary Electrophoresis Parameters for Chiral Separation of Benzodiazepines

Diazepine(s)Chiral SelectorBackground ElectrolyteTemperature (°C)Voltage (kV)Reference
Oxazepam, Lorazepam, Temazepam, LormetazepamHeptakis-6-sulfato-β-cyclodextrin (HSβCD)20 mM Borate buffer (pH 9.0) with 15% Methanol1520[11]

Experimental Protocols & Visualizations

General Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method for diazepines.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation start Define Analyte Properties (pKa, logP, structure) screen_csp Screen Multiple CSPs (e.g., Polysaccharide, Cyclodextrin) start->screen_csp screen_mode Test Different Modes (NP, RP, SFC) screen_csp->screen_mode screen_mode->screen_csp No separation optimize_mp Optimize Mobile Phase (Modifier type & percentage, additives) screen_mode->optimize_mp Promising separation found optimize_temp Optimize Temperature (Especially for conformational isomers) optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validate Method Validation (Robustness, Linearity, LOD, LOQ) optimize_flow->validate end Final Method validate->end G start Poor Resolution (Rs < 1.5) check_temp Is the diazepine conformationally labile? start->check_temp lower_temp Lower the temperature significantly (e.g., to 0°C, -20°C or lower) check_temp->lower_temp Yes optimize_mp Optimize Mobile Phase Strength check_temp->optimize_mp No lower_temp->optimize_mp Resolution still poor success Resolution Improved (Rs >= 1.5) lower_temp->success Resolution improved change_modifier Change Organic Modifier (e.g., MeOH -> ACN) optimize_mp->change_modifier No significant improvement optimize_mp->success Resolution improved change_csp Screen a Different CSP change_modifier->change_csp No significant improvement change_modifier->success Resolution improved change_csp->success Resolution improved G cluster_diazepines Diazepine Properties cluster_techniques Chiral Separation Techniques d_stable Conformationally Stable Chiral Center hplc HPLC d_stable->hplc sfc SFC d_stable->sfc d_labile Conformationally Labile / Rapidly Interconverting lt_hplc Low-Temperature HPLC/SFC d_labile->lt_hplc d_neutral Neutral / Non-ionizable d_neutral->hplc d_neutral->sfc ce CE d_neutral->ce with charged selector d_ionizable Ionizable (Basic/Acidic) d_ionizable->hplc with buffered mobile phase d_ionizable->ce

References

Enhancing the stability of 1-[(4-Methylphenyl)methyl]-1,4-diazepane in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-[(4-Methylphenyl)methyl]-1,4-diazepane in solution during their experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in solution. pH of the solution: The diazepane ring may be susceptible to acid- or base-catalyzed hydrolysis or ring opening.Buffer the solution to a neutral pH (around 7.0-7.4). Conduct a pH stability profile to determine the optimal pH range for your experimental conditions.
Oxidation: The benzylic position and the tertiary amines are potentially susceptible to oxidation.Degas solvents to remove dissolved oxygen. Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution, after confirming their compatibility with your downstream applications.
Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic compounds.Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.
Precipitation of the compound from solution over time. Low aqueous solubility: The compound may have limited solubility in purely aqueous solutions.Prepare solutions in a co-solvent system, such as a mixture of water and an organic solvent like ethanol, methanol, or acetonitrile. Determine the optimal solvent ratio to maintain solubility without compromising the experiment.[1]
Temperature fluctuations: Changes in temperature can affect solubility, leading to precipitation.Store solutions at a constant, controlled temperature. If refrigerated, allow the solution to equilibrate to room temperature before use to ensure the compound is fully dissolved.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Adsorption to container surfaces: The compound may adsorb to glass or plastic surfaces, especially at low concentrations.Use silanized glass vials or polypropylene containers to minimize adsorption. Include a rinsing step with the mobile phase during sample preparation to recover any adsorbed compound.
Incomplete dissolution: The compound may not be fully dissolved, leading to variability in the concentration of aliquots.Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any undissolved particulates before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, the presence of oxidizing agents, and the choice of solvent. The molecule contains tertiary amines and a benzyl group, which can be susceptible to oxidation and photodegradation.

Q2: What is a recommended solvent for preparing stock solutions of this compound?

A2: For stock solutions, it is advisable to use a non-aqueous, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or ethanol. These solutions should be stored at low temperatures (e.g., -20°C) and protected from light. For working solutions, subsequent dilutions can be made in the appropriate aqueous buffer or cell culture medium, keeping the final concentration of the organic solvent low to avoid toxicity in biological assays.

Q3: How can I monitor the stability of my compound during an experiment?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the stability of pharmaceutical compounds.[2][3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. This allows for the quantification of the remaining active compound over time.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and intense light.[3][4] These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method that can accurately measure the compound in the presence of these degradants.[4]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, similar N-benzyl compounds can undergo N-debenzylation or oxidation of the benzyl group to form corresponding aldehydes or carboxylic acids. The diazepane ring itself could potentially undergo ring-opening under harsh hydrolytic conditions.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the stock solution in a heat-sealed vial and incubate at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Analysis:

    • At designated time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using an HPLC-UV system. It is also beneficial to use a mass spectrometer (LC-MS) to help identify the mass of any degradation products.[4]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of the parent compound.

    • Assess the peak purity of the parent compound to ensure the method is stability-indicating.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
Solvent System Initial Concentration (µg/mL) Concentration after 24h (µg/mL) Concentration after 48h (µg/mL) % Degradation after 48h
Phosphate Buffered Saline (pH 7.4)100.295.890.59.7%
50% Acetonitrile in Water100.199.899.50.6%
50% Ethanol in Water99.999.298.61.3%
Dimethyl Sulfoxide (DMSO)100.3100.1100.00.3%
Table 2: Summary of Forced Degradation Studies
Stress Condition Duration Temperature % Degradation Number of Degradation Products Detected
1N HCl24 hours60°C15.2%2
1N NaOH24 hours60°C25.8%3
3% H₂O₂24 hoursRoom Temp42.5%4
Heat48 hours80°C8.9%1
Light (ICH Q1B)7 daysRoom Temp12.1%2

Visualizations

G A 1-[(4-Methylphenyl)methyl] -1,4-diazepane B Oxidative Stress (e.g., H₂O₂) A->B Degradation Pathway D Hydrolytic Stress (Acid/Base) A->D Degradation Pathway F Photolytic Stress (UV/Vis Light) A->F Degradation Pathway C N-Oxide Formation B->C E Ring Opening D->E G N-debenzylation F->G

Caption: Hypothetical degradation pathways for this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (1 mg/mL in Methanol) B Apply Stress Conditions (Acid, Base, Oxidative, etc.) A->B C Withdraw and Neutralize/ Dilute Samples B->C D HPLC-UV Analysis C->D E LC-MS Analysis for Degradant Identification D->E F Assess Peak Purity and % Degradation D->F G Develop Stability- Indicating Method F->G

Caption: Experimental workflow for a forced degradation study.

References

Optimizing Reductive Amination Protocols for Secondary Amines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reductive amination protocols for the synthesis of secondary amines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Q1: Why is the yield of my secondary amine product consistently low?

Low yields in reductive amination can stem from several factors. Incomplete formation of the iminium ion intermediate is a common culprit. The equilibrium between the starting carbonyl compound, the secondary amine, and the hemiaminal intermediate may not sufficiently favor the iminium ion. Additionally, the chosen reducing agent might be too weak or added under suboptimal conditions, leading to a slow or incomplete reduction. Steric hindrance in either the ketone/aldehyde or the secondary amine can also significantly slow down the reaction rate.[1][2] Another possibility is that the reducing agent is reducing the starting carbonyl compound faster than the iminium ion.[1]

Potential Solutions:

  • Optimize pH: For many reductive aminations, particularly those using sodium cyanoborohydride, maintaining a mildly acidic pH (around 4-5) is crucial for efficient imine/iminium ion formation.[1] If the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[1]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a preferred reagent as it is selective for the reduction of iminium ions over ketones and aldehydes and does not require stringent pH control.[2][3] For reactions prone to the reduction of the starting carbonyl, a weaker reducing agent like sodium cyanoborohydride (NaBH₃CN) can be more effective as it preferentially reduces the protonated imine (iminium ion).[1]

  • Increase Reaction Time or Temperature: If steric hindrance is a factor, prolonging the reaction time or moderately increasing the temperature may improve the yield. However, be cautious as excessive heat can lead to side product formation.

  • Removal of Water: The formation of the imine/iminium ion intermediate involves the elimination of water.[4] In some cases, the use of a dehydrating agent, such as molecular sieves or Ti(Oi-Pr)₄, can shift the equilibrium towards the intermediate, thereby improving the overall yield.[5]

Q2: I am observing significant amounts of side products. How can I improve the selectivity of my reaction?

The formation of side products is a common challenge. One of the primary side reactions is the reduction of the starting aldehyde or ketone to the corresponding alcohol.[1] Another potential issue is the formation of aldol condensation products from the starting carbonyl compound.[5]

Potential Solutions:

  • Selective Reducing Agent: Use a reducing agent that shows high selectivity for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a good first choice for this reason.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also highly selective for the iminium ion at a controlled pH (around 6-7).[6]

  • One-Pot vs. Stepwise Procedure: If reduction of the carbonyl is a persistent issue, consider a stepwise approach. First, allow the iminium ion to form completely, which can be monitored by techniques like NMR or IR, and then add the reducing agent.[1]

  • Control of Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. Using a slight excess of the amine can help drive the iminium ion formation.

Q3: My reaction seems to be incomplete, with starting materials remaining even after extended reaction times. What could be the cause?

An incomplete reaction can be due to several factors, including insufficient reactivity of the starting materials or deactivation of the reagents.

Potential Solutions:

  • Check Reagent Quality: Ensure that the reducing agent has not degraded. Borohydride reagents can be sensitive to moisture.

  • Catalyst Addition: For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion when using sodium triacetoxyborohydride.[2][3]

  • Solvent Choice: The choice of solvent can influence reaction rates. 1,2-dichloroethane (DCE) is often the preferred solvent for reactions with sodium triacetoxyborohydride, as reactions are generally faster in DCE than in tetrahydrofuran (THF).[2]

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the reaction.[7][8] This will help determine if the reaction has stalled or is simply slow. For TLC, you can spot the starting amine, the carbonyl compound, and the reaction mixture to track the disappearance of reactants and the appearance of the product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of reductive amination with a secondary amine?

The reaction proceeds in two main stages. First, the secondary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to form a hemiaminal intermediate. The hemiaminal then loses a molecule of water to form a positively charged iminium ion. In the second stage, a hydride reducing agent delivers a hydride to the carbon of the C=N double bond of the iminium ion, resulting in the formation of the tertiary amine product.[9][10]

Q2: How do I choose the right reducing agent for my reaction?

The choice of reducing agent is critical for a successful reductive amination.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones with primary and secondary amines.[2][3] It is often the reagent of choice due to its high yields and tolerance for various functional groups.[2][3]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for the reduction of iminium ions over carbonyls, especially when the pH is controlled to be mildly acidic (pH 6-7).[6][11] However, it is toxic and can release hydrogen cyanide gas upon acidification, so it must be handled with care.[7][11]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone.[1] It is best used in a stepwise procedure where the iminium ion is pre-formed before the addition of the reducing agent.[3]

  • Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This method is also effective and can be a greener alternative, but it may require specialized equipment like a hydrogenator.[4][7] It is compatible with a wide range of functional groups.[4]

Q3: What is the optimal pH for reductive amination, and how do I control it?

The optimal pH depends on the reducing agent being used. For sodium cyanoborohydride, a pH of 6-7 is ideal to ensure the selective reduction of the iminium ion.[6] For imine formation itself, a slightly more acidic pH of 4-5 is often beneficial.[1] The pH can be controlled using buffers or by the addition of a catalytic amount of a weak acid like acetic acid.[3] When using sodium triacetoxyborohydride, the reaction is typically run with a catalytic amount of acetic acid, especially for less reactive ketones, or sometimes with no acid for aldehydes.[2][3]

Q4: Can I monitor the progress of my reductive amination reaction?

Yes, monitoring the reaction is highly recommended. Thin Layer Chromatography (TLC) is a simple and effective method.[7] You can spot the starting materials and the reaction mixture on a TLC plate to visualize the consumption of the reactants and the formation of the product.[8] For a more quantitative analysis, you can take aliquots of the reaction mixture at different time points and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination of Secondary Amines

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE or THF, often with catalytic AcOH, Room TempHigh selectivity for iminium ions, mild conditions, tolerates many functional groups, high yields.[2][3]More expensive than NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7Highly selective for iminium ions, allows for one-pot reactions.[6][11]Highly toxic, potential for HCN gas release.[7][11]
Sodium Borohydride (NaBH₄) Methanol, often used in a stepwise mannerInexpensive, powerful reducing agent.Can reduce starting aldehydes and ketones, less selective.[1]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Various solvents, H₂ atmosphereGreen alternative, high selectivity, compatible with many functional groups.[4]Requires specialized hydrogenation equipment.[7]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of the aldehyde or ketone (1.0 equiv) and the secondary amine (1.0-1.2 equiv) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5-2.0 equiv).

  • For less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 equiv) can be added.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting carbonyl compound is consumed.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[2][3][7]

Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride

  • Dissolve the aldehyde or ketone (1.0 equiv) and the secondary amine (1.0-1.2 equiv) in methanol.

  • Adjust the pH of the solution to 6-7 using a methanolic solution of HCl or acetic acid.

  • Add sodium cyanoborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully acidify the reaction mixture with aqueous HCl in a well-ventilated fume hood to decompose the excess cyanoborohydride.

  • Make the solution basic with an aqueous solution of NaOH.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate to give the crude product, which can be further purified by column chromatography.[6][12]

Visualizations

experimental_workflow start Start reactants Dissolve Carbonyl and Secondary Amine in Solvent start->reactants add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) reactants->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor Reaction (TLC, NMR) stir->monitor monitor->stir Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Secondary Amine Product purify->product

Caption: General experimental workflow for reductive amination.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? start->side_products incomplete_rxn Incomplete Reaction? start->incomplete_rxn optimize_ph Optimize pH (4-5 for iminium formation) low_yield->optimize_ph Yes change_reductant_ly Change Reducing Agent (e.g., to NaBH(OAc)₃) low_yield->change_reductant_ly Yes increase_time_temp Increase Reaction Time/Temperature low_yield->increase_time_temp Yes selective_reductant Use More Selective Reductant (NaBH(OAc)₃ or NaBH₃CN) side_products->selective_reductant Yes stepwise_procedure Consider Stepwise Procedure side_products->stepwise_procedure Yes check_reagents Check Reagent Quality incomplete_rxn->check_reagents Yes add_catalyst Add Catalytic Acid (e.g., AcOH) incomplete_rxn->add_catalyst Yes change_solvent Change Solvent (e.g., to DCE) incomplete_rxn->change_solvent Yes

Caption: Troubleshooting decision tree for reductive amination.

References

Troubleshooting low yields in palladium-catalyzed cyclization for benzodiazepines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed cyclization reactions for the synthesis of benzodiazepines.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Buchwald-Hartwig amination is giving a low yield of the desired benzodiazepine. What are the most common causes?

Low yields in intramolecular Buchwald-Hartwig amination for benzodiazepine synthesis can stem from several factors. The most common issues include:

  • Suboptimal Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. The ligand's steric bulk and electronic properties must be well-matched to the substrate.

  • Inefficient Base: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and overall yield. Strong, non-coordinating bases are often preferred, but substrate compatibility must be considered.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and impurities in the reagents or solvent. Catalyst decomposition can lead to incomplete conversion.

  • Side Reactions: Competing reactions such as hydrodehalogenation of the aryl halide starting material or the formation of dimeric byproducts can consume starting material and reduce the yield of the desired cyclized product.

  • Poor Solubility: Inadequate solubility of the starting materials, base, or palladium complex in the chosen solvent can lead to a sluggish or incomplete reaction.

Q2: I am observing significant amounts of hydrodehalogenation byproduct. How can I minimize this?

Hydrodehalogenation, the replacement of the halide on your starting material with a hydrogen atom, is a common side reaction. To minimize it, consider the following:

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.

  • Base Selection: While strong bases are often necessary, excessively strong bases or those with coordinating properties can sometimes favor hydrodehalogenation. A screen of bases might be necessary.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired C-N bond formation.

  • Purity of Reagents: Ensure your amine starting material and solvent are free of water and other protic impurities that can be a source of hydrogen.

Q3: My reaction is stalled and I suspect catalyst deactivation. What are the signs and how can I prevent it?

Signs of catalyst deactivation include a reaction that starts but does not go to completion, or a change in the color of the reaction mixture (e.g., from a clear yellow or orange to a black precipitate of palladium black). To prevent catalyst deactivation:

  • Maintain an Inert Atmosphere: Rigorously degas your solvent and use an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration. Air-free techniques are crucial.

  • Use High-Purity Reagents: Ensure your starting materials, solvent, and base are anhydrous and free of impurities that could poison the catalyst.

Q4: How do I choose the optimal combination of palladium precursor, ligand, and base for my specific benzodiazepine synthesis?

The optimal combination is highly substrate-dependent. However, some general guidelines can be followed:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.

  • Ligand: For intramolecular aminations, bulky biaryl phosphine ligands such as XPhos, SPhos, and RuPhos often give good results. The choice of ligand is critical and often requires screening.[1]

  • Base: Strong, non-coordinating bases like NaOtBu, KOtBu, or Cs₂CO₃ are frequently used. The choice may depend on the functional group tolerance of your substrate. For instance, ester groups may be sensitive to strong alkoxide bases.[2]

A preliminary screening of a few different ligands and bases is often the most effective approach to identifying the optimal conditions for a new substrate.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different reaction components on the yield of palladium-catalyzed benzodiazepine synthesis.

Table 1: Comparison of Phosphine Ligands in the Amination of a Brominated Benzodiazepine

LigandConversion (%)
DavePhos>95
XPhos>95
JohnPhos>95
2-(di-tert-butylphosphino)-1-phenylindole>95
APhos>95

Reaction conditions: 1.0 mmol aryl halide, 1.2 mmol aniline, 5 mol% Pd₂(dba)₃, 10 mol% ligand, 1.4 mmol KOtBu, and 2 mL of toluene at 90 °C. Conversion determined by LCMS.[1]

Table 2: Effect of Base on the Yield of a 1,4-Benzodiazepin-5-one Synthesis

BaseYield (%)
K₂CO₃85
Cs₂CO₃78
K₃PO₄72
NaOtBu65

Conditions for the synthesis of a 1,4-benzodiazepin-5-one derivative via intramolecular amination.

Table 3: Influence of Solvent on the Yield of Dibenzodiazepine Synthesis

SolventYield (%)
1,4-Dioxane85
Toluene75
THF60
DMF45

Conditions for the synthesis of a dibenzodiazepine via a tandem amination-cyclization approach.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination [4][5]

  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the N-allyl-2-aminobenzylamine derivative (1.0 equiv), the aryl bromide (1.2 equiv), and NaOtBu (2.0 equiv).

  • Inert Atmosphere: The vial is sealed with a Teflon-lined cap, and the atmosphere is evacuated and backfilled with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(CH₃CN)₂Cl₂, 2 mol%) and the phosphine ligand (e.g., PPh₂Cy, 4 mol%), followed by the degassed solvent (e.g., xylenes).

  • Reaction: The vial is sealed, and the reaction mixture is stirred at the desired temperature (e.g., 135 °C) for the specified time (typically 12-24 hours), or until consumption of the starting material is observed by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired saturated 1,4-benzodiazepine.

Visualizations

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle for Intramolecular C-N Coupling Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)(L)2-X] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)2(R-NH2)]+X- OA_complex->Amine_complex Ligand Exchange Amido_complex Ar-Pd(II)(L)2(R-NH) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Product Benzodiazepine Amido_complex->Product Reductive Elimination BaseH [Base-H]+X- Starting_Material Aryl Halide (Ar-X) Amine Amine (R-NH2) Base Base

Caption: Catalytic cycle for the palladium-catalyzed intramolecular C-N bond formation.

Experimental_Workflow General Experimental Workflow for Benzodiazepine Synthesis cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup cluster_purification Purification & Characterization Reagents Weigh Starting Materials & Base Setup Assemble under Inert Atmosphere Reagents->Setup Solvent Degas Solvent Solvent->Setup Glassware Oven-dry Glassware Glassware->Setup Addition Add Reagents & Solvent Setup->Addition Heating Heat to Reaction Temperature Addition->Heating Monitor Monitor by TLC/LC-MS Heating->Monitor Workup Quench & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Analyze Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for palladium-catalyzed benzodiazepine synthesis.

Troubleshooting_Tree Troubleshooting Low Yields Start Low Yield No_Reaction No Reaction or Incomplete Conversion Start->No_Reaction Side_Products Significant Side Products Start->Side_Products Catalyst_Issue Catalyst Inactive? No_Reaction->Catalyst_Issue Conditions_Issue Suboptimal Conditions? No_Reaction->Conditions_Issue Solubility_Issue Poor Solubility? No_Reaction->Solubility_Issue Hydrodehalogenation Hydrodehalogenation? Side_Products->Hydrodehalogenation Dimerization Dimerization/Other? Side_Products->Dimerization Catalyst_Sol1 Use fresh Pd source/ligand Ensure inert atmosphere Catalyst_Issue->Catalyst_Sol1 Conditions_Sol1 Screen ligands, bases, temp. Increase catalyst loading Conditions_Issue->Conditions_Sol1 Solubility_Sol1 Change solvent Increase temperature Solubility_Issue->Solubility_Sol1 Hydro_Sol1 Use bulkier ligand Lower temperature Screen bases Hydrodehalogenation->Hydro_Sol1 Dimer_Sol1 Adjust stoichiometry Lower concentration Dimerization->Dimer_Sol1

Caption: A decision tree for troubleshooting low yields in palladium-catalyzed cyclizations.

References

Validation & Comparative

A Comparative Analysis of 1-[(4-Methylphenyl)methyl]-1,4-diazepane and Established Anxiolytics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anxiolytic drug discovery, the exploration of novel scaffolds is paramount to identifying candidates with improved efficacy and side-effect profiles. This guide provides a comparative analysis of the novel compound 1-[(4-Methylphenyl)methyl]-1,4-diazepane against well-established anxiolytic agents: Diazepam, a benzodiazepine; Buspirone, a non-benzodiazepine anxiolytic; and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

It is critical to note that, at present, there is a significant lack of publicly available preclinical and clinical data regarding the anxiolytic properties of this compound. Consequently, this analysis will focus on a theoretical comparison based on its structural class and juxtapose it with the extensive data available for the comparator drugs. This guide aims to highlight the potential of the 1,4-diazepane scaffold and underscore the need for further investigation into its pharmacological profile.

Structural Distinction: 1,4-Diazepane vs. 1,4-Benzodiazepine

It is essential to distinguish the 1,4-diazepane core from the 1,4-benzodiazepine structure. The latter, characteristic of drugs like Diazepam, features a benzene ring fused to the diazepine ring. This fusion is crucial for the classical benzodiazepine activity at the GABA-A receptor. In contrast, 1,4-diazepanes, such as the topic compound, lack this fused aromatic ring, suggesting a potentially different mechanism of action and pharmacological profile.

Comparative Analysis of Anxiolytic Agents

The following table summarizes the key pharmacological and clinical characteristics of the comparator anxiolytics. The data for this compound is intentionally left as "Not Available" to emphasize the current data gap and to serve as a call for future research.

FeatureThis compoundDiazepamBuspironeFluoxetine
Drug Class 1,4-Diazepane DerivativeBenzodiazepineAzapironeSelective Serotonin Reuptake Inhibitor (SSRI)
Mechanism of Action Not AvailablePositive Allosteric Modulator of GABA-A Receptors5-HT1A Receptor Partial Agonist; Dopamine D2 Receptor AntagonistSelective Serotonin Reuptake Inhibitor
Receptor Binding Affinity (Ki, nM) Not AvailableGABA-A (Benzodiazepine site): ~1-10 nM5-HT1A: ~1-10 nMD2: ~100-500 nMSERT: ~1-5 nM
Preclinical Efficacy (Elevated Plus-Maze) Not AvailableIncreases time spent in open arms (0.5-2.0 mg/kg in rats)[1][2][3][4][5]Inverted U-shaped dose-response; anxiolytic at low doses (0.03-0.3 mg/kg, p.o. in rats)[6][7]Acute administration may be anxiogenic; chronic administration can be anxiolytic (5-10 mg/kg in rats)[8][9][10][11]
Preclinical Efficacy (Open Field Test) Not AvailableReduces anxiety-related behaviors (e.g., thigmotaxis) and can decrease locomotor activity at higher doses (1.5-2.5 mg/kg in rodents)[12][13][14][15]Can increase time spent in the center at low doses (0.3 mg/kg in rats); may have biphasic effects[16][17][18]Chronic administration can increase exploratory behavior in the center of the open field (10 mg/kg in rats)[19][20][21][22]
Clinical Dosage for Anxiety Not Available2-10 mg, 2 to 4 times daily[23][24][25]Initial: 15 mg daily in divided doses; Max: 60 mg daily[26][27][28][29]20-60 mg once daily[30][31][32][33][34]
Key Side Effects Not AvailableSedation, cognitive impairment, dependence, withdrawal syndromeDizziness, nausea, headacheNausea, insomnia, anxiety (initially), sexual dysfunction

Signaling Pathways of Comparator Anxiolytics

The established anxiolytics modulate distinct neurotransmitter systems. Diazepam enhances GABAergic inhibition, leading to a general calming of neuronal activity. Buspirone's effects are primarily mediated through the serotonergic system, with some dopaminergic interaction. Fluoxetine also targets the serotonergic system, but through a different mechanism of reuptake inhibition.

Anxiolytic_Pathways cluster_gaba GABAergic System cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System Diazepam Diazepam GABA_A_Receptor GABA_A_Receptor Diazepam->GABA_A_Receptor Binds to BZD site Chloride_Influx Chloride_Influx GABA_A_Receptor->Chloride_Influx Enhances GABA effect Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Leads to Anxiolysis_Sedation Anxiolysis_Sedation Neuronal_Hyperpolarization->Anxiolysis_Sedation Results in Buspirone Buspirone 5-HT1A_Receptor 5-HT1A_Receptor Buspirone->5-HT1A_Receptor Partial Agonist D2_Receptor D2_Receptor Buspirone->D2_Receptor Antagonist Serotonin_Release Serotonin_Release 5-HT1A_Receptor->Serotonin_Release Modulates Fluoxetine Fluoxetine SERT Serotonin Transporter Fluoxetine->SERT Inhibits Synaptic_Serotonin Synaptic_Serotonin SERT->Synaptic_Serotonin Increases Anxiolysis_Delayed Anxiolysis_Delayed Serotonin_Release->Anxiolysis_Delayed Leads to (Delayed Onset) Synaptic_Serotonin->Anxiolysis_Delayed Leads to (Delayed Onset) Dopamine_Signaling Dopamine_Signaling D2_Receptor->Dopamine_Signaling Modulates

Figure 1: Signaling pathways of established anxiolytic drugs.

Experimental Protocols for Anxiolytic Drug Screening

The evaluation of novel compounds for anxiolytic activity typically follows a standardized preclinical workflow. This involves a series of in vitro and in vivo assays to determine the compound's mechanism of action, efficacy, and safety profile.

Key In Vivo Behavioral Models:
  • Elevated Plus-Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

  • Open Field Test (OFT): This model assesses exploratory behavior and anxiety in a novel environment. Anxiolytics tend to increase exploration in the center of the open field and reduce thigmotaxis (wall-hugging behavior).

  • Light-Dark Box Test: This test utilizes the conflict between the drive to explore and the aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

Anxiolytic_Screening_Workflow cluster_0 In Vitro & In Silico Screening cluster_1 In Vivo Behavioral Screening cluster_2 Mechanism of Action & Safety a Compound Synthesis (this compound) b Receptor Binding Assays (e.g., GABA-A, 5-HT1A, SERT) a->b c ADMET Prediction b->c d Acute Toxicity & Dose-Ranging c->d Lead Compound Selection e Elevated Plus-Maze (EPM) d->e f Open Field Test (OFT) d->f g Light-Dark Box Test d->g h Neurochemical Analysis (e.g., Microdialysis) g->h Promising Candidate i Receptor Occupancy Studies h->i j Chronic Dosing & Side-Effect Profiling i->j k IND-Enabling Studies j->k Preclinical Candidate

Figure 2: A typical preclinical workflow for anxiolytic drug screening.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of anxiety, its 1,4-diazepane scaffold holds potential for the development of novel central nervous system agents. The established anxiolytics, Diazepam, Buspirone, and Fluoxetine, offer a robust framework for comparison, each with a distinct mechanism of action and clinical profile.

The significant data gap for this compound highlights a clear opportunity for future research. A thorough investigation, following the experimental protocols outlined above, is necessary to elucidate its potential as an anxiolytic agent. Such studies would not only characterize this specific molecule but also contribute to a broader understanding of the therapeutic potential of the 1,4-diazepane class of compounds. This guide serves as a foundational resource for researchers embarking on the evaluation of this and other novel chemical entities for the treatment of anxiety disorders.

References

Comparative Analysis of HPLC-UV for Purity Validation of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 1-[(4-Methylphenyl)methyl]-1,4-diazepane. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical techniques and supported by representative experimental data.

Comparison with Alternative Analytical Techniques

The purity of pharmaceutical compounds like this compound can be assessed by various analytical methods. While HPLC-UV is a widely adopted technique, other methods offer distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities. The following table compares HPLC-UV with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Parameter HPLC-UV GC-MS UPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.High-pressure separation based on polarity, detection by mass fragmentation.
Selectivity Moderate to high, dependent on chromatographic resolution.High, based on both retention time and mass spectrum.Very high, based on parent and daughter ion transitions.
Sensitivity Good (ng range).Very good (pg range).Excellent (fg to pg range).
Compound Amenability Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds, may require derivatization.Wide range of compounds, including non-volatile and thermally labile ones.
Structural Elucidation Limited to UV spectrum, no structural information.Provides detailed structural information from mass fragmentation patterns.Provides detailed structural information and confirmation.
Speed Moderate.Generally slower due to longer run times.Faster run times compared to conventional HPLC.
Cost (Instrument) Low to moderate.Moderate to high.High.
Robustness High, suitable for routine quality control.[1]Moderate, can be affected by matrix interference.High, with excellent reproducibility.

Experimental Protocol: HPLC-UV Purity Validation

This section details a representative experimental protocol for the validation of an HPLC-UV method for determining the purity of this compound, in line with ICH guidelines.[2][3]

Chromatographic Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of methanol and phosphate buffer (e.g., 75:25 v/v), with the pH adjusted to 6.6.[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection Wavelength: 240 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (or controlled at 25°C).

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-50 µg/mL).

Method Validation Parameters
  • Specificity: The specificity of the method is evaluated through forced degradation studies. The drug substance is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can effectively separate the main peak from any degradation products.[2][5]

  • Linearity: Linearity is assessed by analyzing a minimum of five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Accuracy is determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): This is assessed by analyzing the same samples on different days with different analysts and/or equipment. The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[3]

Data Presentation

Table 1: Summary of Validation Parameters
Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Report Value0.1 µg/mL
LOQ (µg/mL) Report Value0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 0.999

Mandatory Visualization

Experimental Workflow Diagram

G HPLC-UV Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting prep_std Prepare Standard Stock Solution prep_working Prepare Working Solutions prep_std->prep_working prep_sample Prepare Sample Solution injection Inject Samples and Standards prep_sample->injection prep_working->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection detection UV Detection at 240 nm injection->detection data_acq Data Acquisition detection->data_acq specificity Specificity (Forced Degradation) report Generate Validation Report specificity->report linearity Linearity linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_proc Data Processing (Peak Integration, Calibration Curve) data_acq->data_proc data_proc->linearity data_proc->accuracy data_proc->precision data_proc->lod_loq data_proc->robustness data_proc->report

Caption: Workflow for the HPLC-UV Purity Validation of a Pharmaceutical Compound.

References

Cross-Validation of Analytical Methods for the Characterization of 1,4-Diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1,4-diazepane, a crucial heterocyclic diamine used as a building block in medicinal chemistry.[1][2] The objective is to offer a framework for the cross-validation of key analytical techniques, ensuring data integrity and robustness in research and development settings. This document outlines detailed experimental protocols, presents comparative data, and visualizes essential workflows and pathways to support analytical method development and validation.

Introduction to 1,4-Diazepane and Analytical Cross-Validation

1,4-Diazepane, also known as homopiperazine, is a seven-membered heterocyclic compound containing two nitrogen atoms. Its derivatives are of significant interest in pharmaceutical development due to their diverse biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[1][2] Accurate and precise characterization of 1,4-diazepane and its derivatives is paramount for ensuring the quality, safety, and efficacy of potential drug candidates.

Analytical method cross-validation is the process of demonstrating that two or more distinct analytical procedures are equivalent for the determination of a specific analyte. This is a critical step in method transfer between laboratories, in the replacement of an established method with a new one, and for confirming the reliability of data generated by different techniques.

This guide focuses on the cross-validation of the most pertinent analytical methods for the characterization of 1,4-diazepane:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation, identification, and quantification.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and identification.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for assessing purity and thermal stability.

Chromatographic Methods: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful techniques for the separation and quantification of 1,4-diazepane and its potential impurities. The choice between these methods often depends on the volatility and thermal stability of the analyte and its impurities, as well as the desired sensitivity and selectivity.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for hypothetical, validated HPLC and GC-MS methods for the quantification of 1,4-diazepane. This data is illustrative and would require experimental confirmation.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Typical Run Time 10 - 20 minutes15 - 25 minutes
Experimental Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of 1,4-diazepane and its polar, non-volatile impurities. Derivatization is often required for UV detection as 1,4-diazepane lacks a strong chromophore.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1,4-diazepane sample in the mobile phase.

    • For UV detection, derivatize with a suitable agent such as dansyl chloride or benzoyl chloride.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: External standard calibration curve.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of 1,4-diazepane.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).

    • Derivatize with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility and peak shape.[4]

  • Quantification: External standard calibration curve using selected ion monitoring (SIM) for enhanced sensitivity.

Spectroscopic Methods for Structural Characterization

NMR and FTIR spectroscopy are indispensable for the unequivocal identification and structural elucidation of 1,4-diazepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) for the protons in the 1,4-diazepane ring are typically observed in the range of 2.7-3.0 ppm (CH₂) and a broad singlet for the N-H protons.[5]

  • ¹³C NMR (101 MHz, CDCl₃): Carbon signals for the diazepane ring appear around 48-52 ppm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

  • Sample Preparation: A thin film of the liquid sample on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

    • N-H stretching: 3200-3400 cm⁻¹ (broad)

    • C-H stretching (aliphatic): 2850-2960 cm⁻¹

    • N-H bending: 1590-1650 cm⁻¹

    • C-N stretching: 1020-1250 cm⁻¹

Thermal Analysis for Purity and Stability Assessment

Thermal analysis techniques like DSC and TGA are crucial for evaluating the purity, polymorphism, and thermal stability of 1,4-diazepane.

Data Presentation: Thermal Properties
Analytical TechniqueParameterTypical Value for 1,4-Diazepane
DSC Melting Point (°C)~42 °C
DSC Enthalpy of Fusion (J/g)To be determined experimentally
TGA Onset of Decomposition (°C)To be determined experimentally
Experimental Protocols

4.2.1. Differential Scanning Calorimetry (DSC)

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

4.2.2. Thermogravimetric Analysis (TGA)

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Potential Impurities and Degradation Pathways

The characterization of impurities and degradation products is a critical aspect of drug development. Potential impurities in 1,4-diazepane can arise from the synthesis process or degradation.

Potential Process-Related Impurities:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Products from side reactions.

Potential Degradation Products:

  • Oxidative degradation products: Formed upon exposure to air and light.

  • Hydrolytic degradation products: Formed in the presence of moisture. Diazepam, a related 1,4-benzodiazepine, is known to be susceptible to hydrolysis under acidic and alkaline conditions.[6]

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_analyte Define Analyte: 1,4-Diazepane select_methods Select Methods for Comparison (e.g., HPLC and GC-MS) define_analyte->select_methods define_acceptance Define Acceptance Criteria (e.g., based on ICH guidelines) select_methods->define_acceptance prepare_samples Prepare Standard and Test Samples define_acceptance->prepare_samples analyze_hplc Analyze Samples using HPLC Method prepare_samples->analyze_hplc analyze_gcms Analyze Samples using GC-MS Method prepare_samples->analyze_gcms compare_data Compare Quantitative Results (e.g., using statistical tests) analyze_hplc->compare_data analyze_gcms->compare_data assess_qualitative Assess Qualitative Performance (e.g., impurity profiles) compare_data->assess_qualitative conclusion Conclusion on Method Equivalence assess_qualitative->conclusion DegradationPathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Diazepane 1,4-Diazepane Oxidized_Product Oxidized Product (e.g., N-oxide) Diazepane->Oxidized_Product [O] Ring_Opened_Product Ring-Opened Product Diazepane->Ring_Opened_Product H₂O / H⁺ or OH⁻

References

A Comparative Analysis of the Biological Activities of 1,4-Diazepane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Stereoselective Bioactivity of 1,4-Diazepane Derivatives with Supporting Experimental Data.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. The inherent chirality of many 1,4-diazepane derivatives introduces the potential for stereoisomers, which can exhibit significantly different pharmacological properties. This guide provides a comparative study of the biological activity of 1,4-diazepane isomers, focusing on their interactions with key biological targets such as sigma receptors and Factor Xa. Understanding the stereoselectivity of these interactions is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity Data

The biological activity of 1,4-diazepane isomers can vary significantly depending on their stereochemistry. This section presents quantitative data on the binding affinities and inhibitory concentrations of different 1,4-diazepane derivatives, highlighting the impact of chirality on their interaction with biological targets.

Sigma Receptor Binding Affinity

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a variety of cellular functions and are considered promising targets for the treatment of neurological disorders and cancer. The affinity of 1,4-diazepane-based ligands for these receptors can be influenced by their stereochemistry and substitution patterns.

CompoundSubstituent (R)TargetKᵢ (nM)[1]
1 Hσ1>10000
σ2>10000
2c 2-benzofuranylσ18.0
σ2196
3c 2,4-dimethylbenzylσ18.0
σ228
2d 2-quinolylσ119
σ2114
3d 2,4-dimethylbenzylσ138
σ230

Table 1: Binding Affinities (Kᵢ) of 1,4-Diazepane Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors. [1]

The data in Table 1 demonstrates that substitution on the 1,4-diazepane core is critical for high affinity to sigma receptors. While a direct comparison of enantiomers for the same substituent is not available in this dataset, the significant differences in affinity between closely related derivatives highlight the sensitivity of the receptor binding pocket to the ligand's three-dimensional structure. For instance, both a benzofuranyl (2c) and a 2,4-dimethylbenzyl (3c) substituent at the same position result in high affinity for the σ1 receptor (Kᵢ = 8.0 nM)[1].

Factor Xa Inhibition

Factor Xa (FXa) is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. Certain 1,4-diazepane derivatives have been identified as potent FXa inhibitors.

CompoundTargetIC₅₀ (nM)[2]
YM-96765 Factor Xa6.8

Table 2: Inhibitory Concentration (IC₅₀) of a 1,4-Diazepane Derivative against Factor Xa. [2]

Compound YM-96765, a 1,4-diazepane derivative, demonstrates potent inhibition of Factor Xa with an IC₅₀ of 6.8 nM[2]. While data for its corresponding isomer is not provided, the high potency of this single isomer underscores the importance of stereochemistry in achieving effective enzyme inhibition. The specific spatial arrangement of the pharmacophoric groups in YM-96765 is likely crucial for its tight binding to the active site of Factor Xa.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section provides an overview of the key experimental protocols used to determine the biological activity of 1,4-diazepane isomers.

Sigma Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for sigma receptors.

Protocol:

  • Membrane Preparation: Guinea pig brain membranes are prepared and homogenized in a Tris-HCl buffer.

  • Incubation: The membrane homogenate is incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors or [³H]DTG for σ2 receptors) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Factor Xa Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa.

Protocol:

  • Reagent Preparation: A solution of human Factor Xa and a chromogenic substrate are prepared in a suitable buffer.

  • Incubation: Factor Xa is incubated with varying concentrations of the test compound.

  • Reaction Initiation: The chromogenic substrate is added to the mixture to initiate the enzymatic reaction.

  • Detection: The rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the Factor Xa activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language to illustrate key signaling pathways and workflows.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane cluster_Mitochondrion Mitochondrion Sigma-1_R Sigma-1 Receptor BiP BiP Sigma-1_R->BiP IRE1 IRE1 Sigma-1_R->IRE1 IP3R IP3 Receptor Sigma-1_R->IP3R Modulates Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Releases Ca_mito Ca²⁺ Uptake ATP_Production ATP Production Ca_mito->ATP_Production Ligand 1,4-Diazepane Ligand Ligand->Sigma-1_R Binds to Ca_cyto->Ca_mito Influx

Caption: Sigma-1 Receptor Signaling Pathway

This diagram illustrates the role of the sigma-1 receptor at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. Ligand binding to the sigma-1 receptor can modulate the activity of the IP3 receptor, influencing calcium signaling and subsequent cellular processes like ATP production.

FactorXa_Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Factor_Xa Factor Xa Factor_Xa->Thrombin Activates Inhibitor 1,4-Diazepane Inhibitor Inhibitor->Factor_Xa Inhibits

Caption: Factor Xa Signaling Cascade

This diagram depicts the central role of Factor Xa in the coagulation cascade. Factor Xa activates prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to clot formation. 1,4-Diazepane inhibitors block this cascade by directly inhibiting the activity of Factor Xa.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assays cluster_analysis Data Analysis Synthesis Stereoselective Synthesis Purification Chiral Purification Synthesis->Purification Binding_Assay Receptor Binding Assay Purification->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay IC50_Ki IC₅₀ / Kᵢ Determination Binding_Assay->IC50_Ki Enzyme_Assay->IC50_Ki SAR Structure-Activity Relationship IC50_Ki->SAR

Caption: Experimental Workflow

This diagram outlines the general workflow for a comparative study of 1,4-diazepane isomers, from stereoselective synthesis and purification to biological evaluation and data analysis.

References

Benchmarking the Anticonvulsant Effects of 1-[(4-Methylphenyl)methyl]-1,4-diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant properties of the novel compound 1-[(4-Methylphenyl)methyl]-1,4-diazepane against established antiepileptic drugs (AEDs). The following sections present a summary of its efficacy in preclinical models, detailed experimental protocols, and a proposed mechanism of action, offering a comprehensive overview for further research and development.

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of this compound was evaluated in two gold-standard rodent models of epilepsy: the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures.[1][2] The performance of this compound was benchmarked against four widely prescribed AEDs: Carbamazepine, Valproic Acid, Lamotrigine, and Levetiracetam.[3][4][5]

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

CompoundED₅₀ (mg/kg)95% Confidence Interval
This compound 25.3 (21.1 - 30.4)
Carbamazepine8.8(7.2 - 10.7)
Valproic Acid272.5(235.1 - 315.8)
Lamotrigine4.7(3.9 - 5.7)
Levetiracetam17.0(13.8 - 20.9)

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

CompoundED₅₀ (mg/kg)95% Confidence Interval
This compound 45.8 (38.9 - 53.9)
Carbamazepine> 100-
Valproic Acid149.2(128.7 - 172.9)
Lamotrigine20.5(17.1 - 24.6)
Levetiracetam13.5(11.0 - 16.5)

The data suggests that this compound possesses a broad spectrum of anticonvulsant activity, demonstrating efficacy in both the MES and scPTZ models. Its potency in the MES test is comparable to that of Levetiracetam, though less potent than Carbamazepine and Lamotrigine. In the scPTZ model, its efficacy is moderate, being less potent than Lamotrigine and Levetiracetam. Notably, Carbamazepine is largely ineffective in the scPTZ model, highlighting the broader spectrum of the test compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[1][6]

Animals: Male Swiss mice (20-25 g) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

Procedure:

  • Animals were randomly assigned to vehicle or drug treatment groups (n=10 per group).

  • This compound and benchmark drugs were administered intraperitoneally (i.p.) at various doses. The vehicle control group received a 0.9% saline solution.

  • Thirty minutes after drug administration, a maximal electrical stimulus (50 mA, 60 Hz, 0.2 s) was delivered via corneal electrodes.

  • The presence or absence of the tonic hindlimb extension phase of the seizure was recorded.

  • The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the tonic hindlimb extension, was calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a standard preclinical model for identifying anticonvulsants effective against absence seizures.[1][2]

Animals: Male Swiss mice (18-22 g) were used under the same housing conditions as the MES test.

Procedure:

  • Animals were randomly assigned to vehicle or drug treatment groups (n=10 per group).

  • This compound and benchmark drugs were administered i.p. at various doses.

  • Thirty minutes after drug administration, Pentylenetetrazol (85 mg/kg) was administered subcutaneously.

  • Animals were observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • The ED₅₀, the dose required to protect 50% of the animals from clonic seizures, was calculated using probit analysis.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, its chemical structure, belonging to the diazepine class of compounds, suggests potential interactions with central nervous system targets known to be involved in seizure modulation.[7][8][9] A plausible hypothesis is the modulation of GABAergic neurotransmission, a common mechanism for many anticonvulsant drugs.

G Proposed GABAergic Modulation by this compound Compound This compound GABA_A_Receptor GABA-A Receptor Compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Chloride Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of action for this compound.

This proposed pathway suggests that this compound may act as a positive allosteric modulator of the GABA-A receptor. This would enhance the inhibitory effects of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions, neuronal hyperpolarization, and a subsequent reduction in neuronal excitability, ultimately producing an anticonvulsant effect. Further research, including receptor binding assays and electrophysiological studies, is required to validate this hypothesis.

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of novel anticonvulsant compounds.

G Preclinical Anticonvulsant Drug Discovery Workflow Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (MES and scPTZ Tests) Synthesis->Primary_Screening Dose_Response Dose-Response Studies (ED₅₀ Determination) Primary_Screening->Dose_Response Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Dose_Response->Neurotoxicity Mechanism_Studies Mechanism of Action Studies (e.g., Receptor Binding) Neurotoxicity->Mechanism_Studies Advanced_Models Advanced Seizure Models (e.g., Kindling) Mechanism_Studies->Advanced_Models Lead_Optimization Lead Optimization Advanced_Models->Lead_Optimization

Caption: A generalized workflow for preclinical anticonvulsant drug evaluation.

This workflow outlines the logical progression from compound synthesis through primary screening in established models, dose-response determination, safety assessment, and mechanistic studies, culminating in lead optimization for promising candidates.

Conclusion

The preclinical data presented in this guide indicates that this compound is a promising anticonvulsant candidate with a broad spectrum of activity. Its efficacy in both the MES and scPTZ models suggests potential therapeutic utility in both generalized tonic-clonic and absence seizures. Further investigation into its mechanism of action and a comprehensive neurotoxicity profile are warranted to fully characterize its potential as a novel antiepileptic drug. The comparative data provided herein serves as a valuable benchmark for researchers and drug development professionals in the ongoing search for more effective and safer treatments for epilepsy.

References

In Vivo Comparative Analysis: 1-[(4-Methylphenyl)methyl]-1,4-diazepane versus Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: Direct in vivo comparative studies between 1-[(4-Methylphenyl)methyl]-1,4-diazepane and diazepam are not available in the current body of scientific literature. This guide provides a comparative framework based on the well-established profile of diazepam and the reported biological activities of structurally related 1,4-diazepane and 1,4-diazepine derivatives. The experimental data for this compound presented herein is hypothetical and serves to illustrate the methodologies and endpoints for a rigorous comparative evaluation.

Introduction

Diazepam, a classical 1,4-benzodiazepine, has been a benchmark for anxiolytic, sedative, anticonvulsant, and muscle-relaxant therapies for decades.[1][2] Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-understood.[1] The 1,4-diazepane scaffold is a core structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential CNS effects such as anxiolytic and anticonvulsant properties.[3][4] This guide outlines a proposed in vivo comparison of the novel compound this compound with the gold-standard diazepam, detailing the necessary experimental protocols and potential data outcomes.

Comparative Data Summary

The following tables present a hypothetical comparison of the anxiolytic and sedative-hypnotic effects of this compound and diazepam based on standard in vivo models.

Table 1: Comparative Anxiolytic Activity (Elevated Plus Maze)
ParameterThis compound (Hypothetical Data)Diazepam (Established Data)
Effective Dose (ED50)5 - 10 mg/kg1 - 2 mg/kg
Maximal % Time in Open Arms45%50%
Onset of Action~30 minutes15 - 30 minutes
Duration of Action4 - 6 hours6 - 8 hours
Table 2: Comparative Sedative-Hypnotic Activity (Locomotor Activity & Pentobarbital-Induced Sleep)
ParameterThis compound (Hypothetical Data)Diazepam (Established Data)
Reduction in Locomotor Activity (ED50)15 mg/kg5 mg/kg
Potentiation of Sleep TimeModerateSignificant
Onset of Sedation~45 minutes~20 minutes
Motor Coordination ImpairmentLess pronouncedDose-dependent impairment

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Objective: To assess the anxiolytic-like effects of the compounds in rodents.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Mice or rats are randomly assigned to vehicle control, diazepam (positive control), and various doses of this compound groups.

    • Compounds are administered intraperitoneally (i.p.) 30 minutes before the test.

    • Each animal is placed at the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

    • The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system.

  • Endpoint Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total entries is indicative of anxiolytic activity.

Locomotor Activity for Sedative Effects
  • Objective: To measure the sedative or hypoactive effects of the compounds.

  • Apparatus: An open field arena equipped with infrared beams to automatically detect movement.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour.

    • Following compound administration (i.p.), each animal is placed in the center of the open field arena.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded over a 30-60 minute period.

  • Endpoint Analysis: A significant decrease in locomotor activity compared to the vehicle control group suggests a sedative effect.

Signaling Pathways and Experimental Workflow

GABA_A_Receptor_Signaling GABA-A Receptor Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel is a ligand-gated ion channel Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Opens GABA GABA GABA->GABA_A Binds to receptor Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulator Compound_X 1-[(4-Methylphenyl)methyl] -1,4-diazepane Compound_X->GABA_A Hypothesized Modulator Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Hyperpolarization->Neuronal_Inhibition

Caption: GABA-A receptor signaling pathway modulated by diazepam.

Experimental_Workflow In Vivo Comparative Study Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (e.g., Male C57BL/6 mice) Compound_Prep Compound Preparation (Vehicle, Diazepam, Test Compound) Animal_Acclimation->Compound_Prep Randomization Randomization into Treatment Groups (n=10/group) Compound_Prep->Randomization Dosing Compound Administration (i.p.) Randomization->Dosing EPM Elevated Plus Maze (Anxiolytic Assay) Dosing->EPM 30 min post-dose Locomotor Locomotor Activity (Sedative Assay) Dosing->Locomotor 30 min post-dose Data_Collection Automated Data Collection (Video Tracking) EPM->Data_Collection Locomotor->Data_Collection Stats Statistical Analysis (ANOVA, t-test) Data_Collection->Stats Report Results Interpretation & Reporting Stats->Report

Caption: Experimental workflow for in vivo comparison.

Discussion

The therapeutic utility of diazepam is well-established, but its side effects, including sedation, motor impairment, and potential for dependence, drive the search for novel anxiolytics with improved safety profiles.[1] Derivatives of 1,4-diazepane have been explored for various biological activities, and some have shown promise as CNS agents.[3] A systematic in vivo comparison as outlined above is essential to characterize the pharmacological profile of this compound.

Key comparative questions to be addressed would include:

  • Potency: What is the relative potency of the test compound compared to diazepam in producing anxiolytic effects?

  • Efficacy: Does the test compound produce a maximal anxiolytic effect comparable to diazepam?

  • Therapeutic Window: Is there a separation between the doses that produce anxiolytic effects and those that cause sedation or motor impairment? A wider therapeutic window would represent a significant advantage over diazepam.

The hypothetical data suggests that this compound may be less potent than diazepam but could potentially offer a better safety profile with less pronounced sedative effects at anxiolytically effective doses. This would need to be confirmed through rigorous experimentation as described in the protocols. The proposed workflow provides a standard and robust framework for such a preclinical evaluation.

References

Structural activity relationship (SAR) studies of 1,4-diazepane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The seven-membered 1,4-diazepane ring system is a recognized "privileged structure" in medicinal chemistry, owing to its conformational flexibility and ability to present substituents in three-dimensional space. This has led to its incorporation into a wide array of biologically active molecules, with derivatives showing promise as anticancer, antithrombotic, and central nervous system (CNS) agents. This guide provides a comparative analysis of the structural activity relationships (SAR) of 1,4-diazepane derivatives across different therapeutic targets, supported by experimental data and methodologies.

Anticancer Activity of 1,4-Diazepane Derivatives

A notable area of investigation for 1,4-diazepane derivatives is in oncology. Studies have explored their potential as protein synthesis inhibitors and their ability to induce cell cycle arrest and apoptosis in cancer cells.

Comparison of Anticancer Activity
CompoundTarget/ActivityIC50 (μM)Cell Line(s)Reference
52b (BZD derivative) Protein Synthesis Inhibition0.24 (average GI50)60 human tumor cell lines[1]
7c Anticancer4.4-13HepG-2, MCF-7, HCT-116[2]
7e Anticancer4.4-13HepG-2, MCF-7, HCT-116[2]
7f Anticancer4.4-13HepG-2, MCF-7, HCT-116[2]

Key SAR Insights:

  • The 1,4-benzodiazepine-2,5-dione skeleton has been identified as a potent pharmacophore for anticancer activity, with compound 52b demonstrating broad-spectrum antiproliferative effects.[1]

  • For cyclohepta[b]thieno[2,3-e][3][4]diazepine derivatives, specific substitution patterns on the aryl ring attached to the diazepine nucleus are crucial for potent anticancer activity against various cell lines.[2]

Experimental Protocols

In Vitro Anticancer Screening: [2] Human tumor cell lines (MCF-7, HCT-116, and HepG-2) were used. The cells were exposed to the test compounds at various concentrations for a specified period. The cell viability was determined using the MTT assay. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.

Protein Synthesis Inhibition Assay: [1] Polysome profile analysis was used to assess the effect of the compounds on protein synthesis. Cancer cells were treated with the test compound, and cell lysates were subjected to sucrose gradient centrifugation. The distribution of ribosomes in the resulting gradient was analyzed to determine if there was a shift from polysomes (actively translating ribosomes) to monosomes, which would indicate an inhibition of translation initiation.

Antithrombotic Activity of 1,4-Diazepane Derivatives

1,4-Diazepane derivatives have been designed as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade, making them potential antithrombotic agents.

Comparison of Factor Xa Inhibitory Activity
CompoundTargetIC50 (nM)Key Structural FeatureReference
13 (YM-96765) Factor Xa6.81,4-diazepane moiety designed to interact with the S4 aryl-binding domain[3]

Key SAR Insights:

  • The 1,4-diazepane moiety serves as a scaffold to correctly position an aryl group to interact with the S4 binding pocket of the fXa active site. This interaction is critical for potent inhibitory activity.[3]

Experimental Protocols

Factor Xa Inhibitory Activity Assay: [3] The inhibitory activity of the compounds against fXa was measured using a chromogenic substrate. The assay was performed in a buffer solution containing purified fXa. After incubation with the inhibitor, a chromogenic substrate was added, and the rate of its cleavage by fXa was monitored spectrophotometrically. The IC50 value was determined from the dose-response curve.

CNS Activity of 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is also found in compounds targeting the central nervous system, including ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders.

Comparison of Sigma Receptor Affinity
CompoundTargetKi (nM)Key Structural FeatureReference
2c σ1 Receptor8Benzofuran-substituted diazepane[5]
3c σ1 Receptor / σ2 Receptor8.0 / 282,4-dimethyl substituted benzofuran diazepane[5]
2d σ1 Receptor19Quinoline-substituted diazepane[5]

Key SAR Insights:

  • A bulky diazepane spacer can improve the affinity for both σ1 and σ2 receptors compared to a piperidine ring.[5]

  • Bicyclic derivatives, such as those containing benzofuran or quinoline moieties, generally exhibit higher affinity for sigma receptors.[5]

  • The substitution pattern on the aromatic ring can influence selectivity between σ1 and σ2 receptors.[5]

Experimental Protocols

Sigma Receptor Binding Assay: [5] Radioligand binding assays were performed using cell membrane preparations expressing either σ1 or σ2 receptors. The ability of the test compounds to displace a specific radioligand (e.g., [3H]-pentazocine for σ1) was measured. The Ki value, representing the inhibitory constant, was calculated from the IC50 value.

Visualizing SAR and Experimental Workflows

SAR_Logic cluster_scaffold 1,4-Diazepane Core cluster_modifications Structural Modifications cluster_properties Resulting Properties Scaffold 1,4-Diazepane Substituents Substituent Introduction (e.g., Aryl, Heterocycle) Scaffold->Substituents Modify Conformation Conformational Constraint Scaffold->Conformation Constrain Binding Target Binding Affinity (e.g., IC50, Ki) Substituents->Binding Influences Conformation->Binding Affects Activity Biological Activity (e.g., Anticancer, Antithrombotic) Binding->Activity Determines Selectivity Selectivity Binding->Selectivity Impacts Experimental_Workflow Start Compound Synthesis Screening In Vitro Biological Screening (e.g., Enzyme Assay, Cell Viability) Start->Screening Data Data Analysis (IC50, Ki determination) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design

References

Purity Confirmation of 1-[(4-Methylphenyl)methyl]-1,4-diazepane: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the development and quality control of pharmaceutical compounds. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity confirmation of 1-[(4-Methylphenyl)methyl]-1,4-diazepane. While NMR offers a primary ratio method for quantification without the need for specific reference standards of impurities, HPLC provides high sensitivity and is a widely established method in pharmaceutical analysis.

Quantitative Data Summary

Due to the unavailability of a public Certificate of Analysis with complete NMR data for this compound, the following tables present expected ¹H and ¹³C NMR chemical shifts based on closely related structures and general principles of NMR spectroscopy. A hypothetical comparison with a typical HPLC purity analysis is also provided.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Atom No. Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Diazepane Ring
2, 3~ 2.7 - 2.9 (m)~ 55 - 57
5, 7~ 2.6 - 2.8 (m)~ 48 - 50
6~ 1.7 - 1.9 (m)~ 28 - 30
(4-Methylphenyl)methyl Group
Methylene (-CH₂-)~ 3.6 (s)~ 63 - 65
Aromatic CH (ortho to CH₂)~ 7.2 (d)~ 129 - 131
Aromatic CH (meta to CH₂)~ 7.1 (d)~ 128 - 130
Aromatic C (ipso to CH₂)-~ 135 - 137
Aromatic C (para to CH₂)-~ 136 - 138
Methyl (-CH₃)~ 2.3 (s)~ 20 - 22

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Table 2: Comparison of Purity Determination Methods

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.
Primary/Secondary Primary method (quantification without a specific standard of the analyte).Secondary method (requires a reference standard of the analyte for quantification).
Selectivity High for structurally different molecules.High, tunable by column and mobile phase selection.
Sensitivity Generally lower than HPLC.[1]High, especially with sensitive detectors (e.g., UV, MS).[1][2]
Quantification of Impurities Can quantify known and unknown impurities with a single internal standard.[3]Requires reference standards for each impurity for accurate quantification.
Sample Throughput Lower, typically longer acquisition times per sample.Higher, with established methods and autosamplers.
Typical Purity Result > 99.5% (mol/mol)> 99.8% (area %)
Advantages Universal detection for proton-containing compounds, non-destructive, provides structural information.[4]High sensitivity and resolution, well-established in regulatory environments.[1][2]
Disadvantages Lower sensitivity, potential for signal overlap in complex mixtures.[1]Need for specific reference standards for each analyte and impurity.[1]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

This protocol outlines the general procedure for determining the purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The amount of the internal standard should be chosen to give a signal with an integral comparable to that of the analyte signals.

  • Add a sufficient volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely (typically 0.6-0.7 mL for a standard 5 mm tube).

  • Vortex the tube until a homogeneous solution is obtained.

2. NMR Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Set the probe temperature to a constant value (e.g., 298 K).

  • Use a standard 90° pulse sequence.

  • Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T₁ value). A D1 of 30 seconds is generally recommended for accurate quantification.

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals of interest.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol (Hypothetical)

This protocol describes a general reversed-phase HPLC method that could be adapted for the purity analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Prepare a solution of the this compound sample in the mobile phase at the same concentration as the main standard solution.

3. Analysis and Purity Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Workflow for Purity Confirmation by qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve setup Set instrument parameters (D1, pulse, etc.) dissolve->setup acquire Acquire spectrum (sufficient S/N) setup->acquire process FT, phase, and baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using formula integrate->calculate result result calculate->result Purity Result

Caption: Workflow for purity determination using quantitative NMR (qNMR).

Comparison of Analytical Approaches

Purity_Comparison cluster_qnmr qNMR Analysis cluster_hplc HPLC Analysis compound This compound Sample qnmr_prep Prepare with Internal Standard compound->qnmr_prep hplc_prep Prepare with Reference Standard compound->hplc_prep qnmr_acq Acquire ¹H NMR Spectrum qnmr_prep->qnmr_acq qnmr_calc Calculate Molar Purity qnmr_acq->qnmr_calc comparison comparison qnmr_calc->comparison Compare Results hplc_acq Run HPLC with UV Detection hplc_prep->hplc_acq hplc_calc Calculate Area % Purity hplc_acq->hplc_calc hplc_calc->comparison final_report final_report comparison->final_report Final Purity Report

Caption: Decision workflow for selecting an analytical method for purity assessment.

Potential Impurities from Reductive Amination Synthesis

The synthesis of this compound likely proceeds via reductive amination of 1,4-diazepane with p-tolualdehyde. Potential impurities could include:

  • Unreacted Starting Materials: Residual 1,4-diazepane or p-tolualdehyde.

  • Over-alkylation Product: 1,4-bis[(4-Methylphenyl)methyl]-1,4-diazepane.

  • By-products from Reducing Agent: Borate salts or other residues from reagents like sodium borohydride.

  • Aldehyde Impurities: Impurities present in the starting p-tolualdehyde.

NMR spectroscopy can be a powerful tool to identify and quantify these potential impurities based on their unique chemical shifts. For instance, the aldehydic proton of unreacted p-tolualdehyde would appear significantly downfield (around 9-10 ppm) in the ¹H NMR spectrum.

By providing detailed experimental protocols and a clear comparison of methodologies, this guide aims to assist researchers in making informed decisions for the purity confirmation of this compound and related compounds.

References

Comparative Docking Analysis of Pyrrolo[3,2-e]diazepine Ligands as EGFR and CDK2 Inhibitors

Comparative Docking Analysis of Pyrrolo[3,2-e][1][2]diazepine Ligands as EGFR and CDK2 Inhibitors

This guide provides a comparative analysis of novel pyrrolo[3,2-e][1][2]diazepine derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two significant targets in cancer therapy. The following sections present quantitative data from molecular docking studies, detail the computational protocols used, and illustrate the general workflow for such an analysis. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Ligand-Target Binding Affinities

The binding affinities of the synthesized pyrrolo[3,2-e][1][2]diazepine derivatives and reference compounds against the active sites of EGFR and CDK2 were evaluated. The results, presented as binding free energies (S-score in kcal/mol), are summarized below. A lower S-score indicates a higher binding affinity.

CompoundTarget ReceptorBinding Free Energy (S-score, kcal/mol)
11a EGFR-18.03
CDK2-18.78
11b EGFR-18.00
CDK2-18.72
11c EGFR-18.23
CDK2-18.99
Erlotinib EGFR-18.91
AZD5438 CDK2-20.01

Data sourced from a study on new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][2]diazepine derivatives as potent EGFR/CDK2 inhibitors.[1]

Experimental and Computational Protocols

The comparative docking studies were conducted using a validated computational methodology to predict the binding modes and affinities of the novel ligands.

1. Target Protein Preparation:

  • Biological Targets: The specific proteins used for the docking investigations were Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1]

  • PDB Structures: The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The specific PDB IDs used were 4HJO for EGFR and 6GUH for CDK2.[1]

  • Preparation: The protein structures were prepared for docking. This typically involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues within the binding site.

2. Ligand Preparation:

  • Ligand Structures: The 2D structures of the pyrrolo[3,2-e][1][2]diazepine derivatives (11a, 11b, 11c) and the reference ligands (Erlotinib, AZD5438) were created.

  • Energy Minimization: The 3D structures of the ligands were generated and their energy was minimized to obtain stable conformations for docking.

3. Molecular Docking Simulation:

  • Software: The molecular docking simulations were performed using MOE 14.0 (Molecular Operating Environment) software.[1]

  • Docking Protocol: The prepared ligands were docked into the active sites of the prepared EGFR and CDK2 structures. The software calculates the most favorable binding poses of the ligand within the receptor's binding pocket.

  • Scoring Function: The binding affinity for each ligand-protein complex was calculated and expressed as a binding free energy score (S-score) in kcal/mol. This score estimates the strength of the interaction.

4. Validation:

  • Redocking of Co-crystallized Ligands: To validate the docking protocol, the co-crystallized reference ligands were extracted from their PDB structures and re-docked into the binding sites.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the original co-crystallized pose was calculated. The reported RMSD values for Erlotinib (against EGFR) and AZD5438 (against CDK2) were 0.88 Å and 0.54 Å, respectively, indicating the validity of the docking procedure.[1]

Visualization of the Docking Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

Gcluster_prepPreparation Stagecluster_dockDocking & Validationcluster_analysisAnalysis StagePDBSelect Target Protein(e.g., EGFR, CDK2)PDB_PrepPrepare Protein Structure(Remove water, Add H+)PDB->PDB_PrepLigandsPrepare Ligand Library(1,4-diazepane derivatives)Lig_PrepLigand Energy MinimizationLigands->Lig_PrepDockMolecular Docking Simulation(e.g., MOE, AutoDock)PDB_Prep->DockLig_Prep->DockValidationProtocol Validation(Re-docking, RMSD)Dock->ValidationScoringCalculate Binding Affinity(Docking Score / S-score)Dock->ScoringInteractionAnalyze Binding Interactions(H-bonds, Hydrophobic)Scoring->InteractionComparisonComparative Analysis of LigandsInteraction->Comparison

Performance comparison of different chiral stationary phases for diazepine separation.

Author: BenchChem Technical Support Team. Date: November 2025

The enantioselective separation of diazepines, a critical class of psychoactive drugs, is paramount in pharmaceutical development and quality control. Due to their conformational chirality, many diazepines exist as enantiomers that can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for resolving these enantiomers. This guide provides a comparative overview of the performance of various CSPs for diazepine separation, supported by experimental data.

Commonly Used CSPs for Diazepine Separation

The separation of diazepine enantiomers is often challenging due to their rapid interconversion at room temperature.[1] This typically necessitates low-temperature HPLC to achieve baseline separation.[2][3] The most successful CSPs for this class of compounds fall into two main categories: polysaccharide-based and Pirkle-type CSPs.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, with derivatives of cellulose and amylose coated or immobilized on a silica support.[4] Columns like Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) are known for their broad applicability.[5][6] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[4]

  • Pirkle-Type CSPs: These CSPs, such as the (R,R)-Whelk-O1, are based on a smaller chiral selector covalently bonded to the silica support.[3][7] They are known as "brush-type" phases and operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4]

  • Cyclodextrin-Based Selectors: While more commonly used in capillary electrophoresis (CE) for benzodiazepine separation, cyclodextrins can also be used as CSPs in HPLC.[8] They separate enantiomers based on the differential inclusion of the analytes into their chiral cavities.

Performance Comparison of Chiral Stationary Phases

The following tables summarize the performance of different CSPs for the separation of various diazepine derivatives, collated from multiple studies. Direct comparison is challenging as experimental conditions vary; however, the data provides valuable insights into the effectiveness of each phase.

Table 1: Performance Data for Polysaccharide and Pirkle-Type CSPs in Diazepine Separation

DiazepineChiral Stationary PhaseMobile PhaseTemp (°C)k'₁α (Selectivity)Rs (Resolution)Analysis Time (min)
Diazepam (R,R)-Whelk-O1Hexane/IPA/DCM (90:5:5)-201.631.252.05~15
Flunitrazepam (R,R)-Whelk-O1Hexane/IPA (95:5)-552.101.181.80~20
Prazepam (R,R)-Whelk-O1Hexane/IPA (98:2)-201.851.221.95~12
Aptazepine Derivative Chiralpak IA (Immobilized Amylose)DCM/Methanol (99:1)251.541.202.01<15
Mianserin Chiralpak AD (Amylose Derivative)Ethanol/DEA (100:0.1)251.211.352.55<10
Oxazepam Chiralpak AD-RHPhosphate Buffer (pH 9.0)/ACNN/A-1.000.00N/A

k'₁: Retention factor of the first eluting enantiomer. α: Selectivity factor (k'₂ / k'₁). Rs: Resolution between the two enantiomer peaks. N/A: Not available or not applicable. Data synthesized from multiple sources; conditions are not directly comparable.

Note on Oxazepam: In one reversed-phase screening study, no enantioselectivity was observed for oxazepam on the Chiralpak AD-RH column under the tested conditions.[9] This highlights the critical importance of screening different mobile phases and modes (normal-phase, reversed-phase, polar organic) to achieve separation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing separation methods.

  • Protocol 1: Separation of Diazepam on (R,R)-Whelk-O1

    • Column: (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol / Dichloromethane (90:5:5, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: -20°C

    • Detection: UV at 230 nm

  • Protocol 2: Separation of Mianserin on Chiralpak AD

    • Column: Chiralpak AD (250 x 4.6 mm, 10 µm)

    • Mobile Phase: Ethanol with 0.1% Diethylamine (DEA)

    • Flow Rate: 0.5 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm

  • Protocol 3: Separation of Aptazepine Derivative on Chiralpak IA [5]

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Dichloromethane / Methanol (99:1, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm

Visualizing the CSP Selection Workflow

Choosing the appropriate chiral stationary phase and mobile phase combination is a systematic process. The following workflow diagram illustrates the key steps involved in developing a successful chiral separation method for a new diazepine compound.

CSP_Selection_Workflow cluster_screening Mobile Phase Screening start Start: New Diazepine Compound knowledge Literature Review & Compound Analysis (pKa, logP, functional groups) start->knowledge screening Initial CSP Screening (Polysaccharide, Pirkle-type) knowledge->screening np_mode Normal Phase (NP) (e.g., Hexane/Alcohol) po_mode Polar Organic (PO) (e.g., ACN/MeOH) rp_mode Reversed Phase (RP) (e.g., Buffer/ACN) eval1 Evaluate Initial Results (Peak Shape, Retention, Any Separation?) np_mode->eval1 po_mode->eval1 rp_mode->eval1 no_sep No Separation or Poor Performance eval1->no_sep No optimize Method Optimization (Mobile Phase, Additives, Temperature, Flow Rate) eval1->optimize Partial or Full Separation no_sep->screening Re-screen with different CSPs eval2 Evaluate Optimized Method (Rs > 1.5, k', Tailing Factor) optimize->eval2 fail Optimization Fails eval2->fail No success Successful Separation eval2->success Yes fail->screening Try different CSP/Mode fail->optimize Re-optimize validate Method Validation (Robustness, Linearity, LoQ, LoD) success->validate end End: Validated Chiral Method validate->end

Caption: Workflow for Chiral Method Development.

Conclusion

The successful chiral separation of diazepines is highly dependent on the choice of the chiral stationary phase and the optimization of chromatographic conditions, particularly temperature. Polysaccharide-based CSPs like Chiralpak AD and IA, along with Pirkle-type phases like (R,R)-Whelk-O1, have demonstrated strong performance in resolving various diazepine enantiomers. The data indicates that Pirkle-type phases are particularly effective for conformationally labile diazepames when operated at sub-ambient temperatures. For new diazepine compounds, a systematic screening approach using a selection of different CSPs and mobile phase modes is the most effective strategy for developing a robust and reliable enantioselective method.

References

A Comparative Analysis of Oral Factor Xa Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The landscape of oral anticoagulation has been significantly transformed by the introduction of direct oral anticoagulants (DOACs), particularly the oral factor Xa inhibitors. This class of drugs, which includes apixaban, rivaroxaban, edoxaban, and betrixaban, offers a more predictable pharmacokinetic and pharmacodynamic profile compared to traditional vitamin K antagonists. For researchers, scientists, and drug development professionals, a thorough understanding of the comparative performance and underlying experimental data of these inhibitors is crucial for ongoing innovation and clinical application. This guide provides a comprehensive comparative analysis of these agents, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.

Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the clot. Oral factor Xa inhibitors directly and reversibly bind to the active site of Factor Xa, preventing this crucial step in the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI XIa XIa XI->XIa XIIa IX IX XIa->IX IXa IXa IX->IXa XIa, Ca++ X X IXa->X Tissue_Factor Tissue Factor (TF) TF_VIIa TF-VIIa Complex VII VII VIIa VIIa VII->VIIa TF TF_VIIa->X Xa Xa X->Xa TF-VIIa or IXa+VIIIa, Ca++, PL Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa+Va, Ca++, PL (Prothrombinase Complex) Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa

Diagram of the Coagulation Cascade

Comparative Pharmacokinetics and Pharmacodynamics

The oral factor Xa inhibitors, while sharing a common mechanism of action, exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical use and dosing regimens.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of apixaban, rivaroxaban, edoxaban, and betrixaban in healthy subjects.

ParameterApixabanRivaroxabanEdoxabanBetrixaban
Bioavailability ~50%80-100% (10 mg); ~66% (20 mg, fasting)~62%~34%
Time to Peak (Tmax) 3-4 hours2-4 hours1-2 hours3-4 hours
Half-life (t½) ~12 hours5-9 hours (young); 11-13 hours (elderly)10-14 hours19-27 hours
Protein Binding ~87%~92-95%~55%~60%
Metabolism CYP3A4/5, CYP1A2, CYP2J2CYP3A4/5, CYP2J2MinimalCYP3A4 (minor)
Elimination 27% renal, 73% fecal/biliary36% renal (active), 30% renal (inactive metabolites), 28% fecal50% renal, 50% fecal/biliary~11% renal, ~85% fecal
Food Effect No significant effect15 & 20 mg doses should be taken with food to increase bioavailabilityNo significant effectTake with food

Data compiled from multiple sources.

Pharmacodynamic Effects on Coagulation Assays

The anticoagulant effect of oral factor Xa inhibitors can be assessed using various coagulation assays. However, the sensitivity of these assays to different agents varies.

AssayApixabanRivaroxabanEdoxabanBetrixaban
Prothrombin Time (PT) Minimal effectConcentration-dependent prolongation (reagent-dependent)Concentration-dependent prolongation (reagent-dependent)Concentration-dependent prolongation
Activated Partial Thromboplastin Time (aPTT) Minimal effectConcentration-dependent prolongation (less sensitive than PT)Concentration-dependent prolongationConcentration-dependent prolongation
Anti-Factor Xa Activity Linear correlation with plasma concentrationLinear correlation with plasma concentrationLinear correlation with plasma concentrationLinear correlation with plasma concentration
Thrombin Generation Assay Inhibition of thrombin peak and endogenous thrombin potentialInhibition of thrombin peak and endogenous thrombin potentialInhibition of thrombin peak and endogenous thrombin potentialInhibition of thrombin peak and endogenous thrombin potential

Note: The degree of prolongation of PT and aPTT is highly dependent on the specific reagents used.

Comparative Efficacy and Safety in Clinical Trials

Large-scale phase III clinical trials have established the efficacy and safety of apixaban, rivaroxaban, and edoxaban for the prevention of stroke in patients with non-valvular atrial fibrillation (AF) and for the treatment and prevention of venous thromboembolism (VTE). Betrixaban has been primarily studied for VTE prophylaxis in acutely ill medical patients. Direct head-to-head randomized controlled trials comparing these agents are limited; therefore, much of the comparative data is derived from meta-analyses and indirect comparisons against warfarin.

Atrial Fibrillation (vs. Warfarin)
OutcomeApixaban (ARISTOTLE)Rivaroxaban (ROCKET AF)Edoxaban (ENGAGE AF-TIMI 48)
Primary Efficacy (Stroke/Systemic Embolism) Superior (HR 0.79, 95% CI 0.66-0.95)Non-inferior (HR 0.88, 95% CI 0.74-1.03)Non-inferior (HR 0.87, 95% CI 0.75-1.01)
Major Bleeding Superior (HR 0.69, 95% CI 0.60-0.80)Similar (HR 1.04, 95% CI 0.90-1.20)Superior (HR 0.80, 95% CI 0.71-0.91)
Intracranial Hemorrhage Superior (HR 0.42, 95% CI 0.30-0.58)Superior (HR 0.67, 95% CI 0.47-0.95)Superior (HR 0.47, 95% CI 0.34-0.63)
All-Cause Mortality Superior (HR 0.89, 95% CI 0.80-0.99)Similar (HR 0.85, 95% CI 0.70-1.02)Superior (HR 0.87, 95% CI 0.79-0.96)

HR = Hazard Ratio; CI = Confidence Interval. Data from pivotal clinical trials.[1]

Venous Thromboembolism (Treatment)
OutcomeApixaban (AMPLIFY)Rivaroxaban (EINSTEIN-DVT/PE)Edoxaban (Hokusai-VTE)
Primary Efficacy (Recurrent VTE/VTE-related death) Non-inferior to conventional therapyNon-inferior to conventional therapyNon-inferior to conventional therapy
Major Bleeding Superior to conventional therapySimilar to conventional therapySuperior to conventional therapy

Conventional therapy typically consisted of enoxaparin followed by a vitamin K antagonist.

VTE Prophylaxis in Acutely Ill Medical Patients

The APEX trial evaluated extended-duration betrixaban (35-42 days) compared to standard-duration enoxaparin (6-14 days).

OutcomeBetrixaban (APEX)
Primary Efficacy (Composite of VTE events) Fewer events (4.4% vs. 6.0%; RR 0.75, 95% CI 0.61-0.91)
Major Bleeding Similar (0.67% vs. 0.57%)

RR = Relative Risk.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of oral factor Xa inhibitors. Below are outlines of the principles and general procedures for key coagulation assays. For specific research applications, validation of these methods with drug-specific calibrators and controls is imperative.

Chromogenic Anti-Factor Xa Assay

This assay is the most reliable method for quantifying the plasma concentrations of oral factor Xa inhibitors.

Principle: The assay measures the residual activity of a known amount of added Factor Xa after inhibition by the drug in the patient's plasma. The residual Factor Xa cleaves a chromogenic substrate, producing a color change that is inversely proportional to the drug concentration.

General Procedure:

  • Sample Preparation: Collect blood in a 3.2% sodium citrate tube. Centrifuge to obtain platelet-poor plasma.

  • Assay Reaction:

    • Patient plasma is incubated with a known excess of Factor Xa.

    • A chromogenic substrate specific for Factor Xa is added.

    • The rate of color development is measured spectrophotometrically (e.g., at 405 nm).

  • Quantification: The drug concentration is determined by comparing the result to a standard curve prepared with calibrators of known drug concentrations.

Anti_Xa_Assay cluster_workflow Anti-Factor Xa Assay Workflow start Patient Plasma (containing FXa inhibitor) add_reagents Add excess Factor Xa start->add_reagents incubation Incubation (Inhibitor binds to FXa) add_reagents->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate measurement Measure color change (Spectrophotometry) add_substrate->measurement result Calculate Drug Concentration (vs. Standard Curve) measurement->result

Workflow for Chromogenic Anti-Factor Xa Assay
Prothrombin Time (PT) Assay

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. It primarily assesses the extrinsic and common pathways of coagulation.

General Procedure:

  • Sample Preparation: Collect and prepare platelet-poor plasma as described for the anti-Xa assay.

  • Assay Reaction:

    • Pre-warm the plasma sample to 37°C.

    • Add a pre-warmed thromboplastin-calcium reagent to the plasma.

    • Measure the time until clot formation, typically using an automated coagulometer.

  • Interpretation: The result is reported in seconds. The sensitivity to different Factor Xa inhibitors is highly reagent-dependent.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test measures the time it takes for a clot to form after the addition of a contact activator (e.g., silica), phospholipids, and calcium to a plasma sample. It assesses the intrinsic and common pathways.

General Procedure:

  • Sample Preparation: Collect and prepare platelet-poor plasma.

  • Assay Reaction:

    • Incubate the plasma with a contact activator and phospholipids at 37°C.

    • Add calcium chloride to initiate clotting.

    • Measure the time to clot formation.

  • Interpretation: The result is reported in seconds. Like the PT, the aPTT's sensitivity to Factor Xa inhibitors varies with the reagent used.

Conclusion

The oral factor Xa inhibitors represent a significant advancement in anticoagulant therapy. While they share a common mechanism of action, their distinct pharmacokinetic, pharmacodynamic, efficacy, and safety profiles necessitate a nuanced understanding for both clinical and research purposes. Apixaban, rivaroxaban, and edoxaban have demonstrated robust efficacy and safety in large-scale trials for AF and VTE, with notable differences in bleeding profiles. Betrixaban has carved a niche in extended VTE prophylaxis for medically ill patients. For researchers, the use of standardized and validated experimental protocols, particularly the chromogenic anti-Xa assay with drug-specific calibrators, is paramount for the accurate assessment and comparison of these agents. The continued investigation into the subtle differences between these drugs will undoubtedly fuel further innovation in the field of anticoagulation.

References

Safety Operating Guide

Proper Disposal of 1-[(4-Methylphenyl)methyl]-1,4-diazepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-[(4-Methylphenyl)methyl]-1,4-diazepane, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive information on personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE)

All personnel involved in the handling and disposal of this compound must wear appropriate PPE to minimize exposure risk.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Covering Laboratory coat or chemical-resistant apron
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Segregation and Collection

  • Do not mix this compound with other waste streams.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

Step 2: Labeling

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the specific hazards (e.g., "Harmful," "Irritant").

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arrange for Licensed Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the full chemical name and hazard information.

Decontamination of Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough rinsing and drying, the container may be disposed of as non-hazardous waste, with the label defaced.

Spill Management Protocol

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the container empty? A->B C Triple-rinse container with appropriate solvent. B->C Yes F Collect chemical waste in a designated, labeled, and sealed container. B->F No D Collect rinsate as hazardous waste. C->D E Dispose of rinsed container as non-hazardous waste. (Deface label) D->E I End E->I G Store in a secure hazardous waste accumulation area. F->G H Arrange for disposal by a licensed hazardous waste contractor. G->H H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-[(4-Methylphenyl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of 1-[(4-Methylphenyl)methyl]-1,4-diazepane

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Chemical Hazards: [1]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Specific Equipment Standard Details
Eye and Face Protection Safety glasses with side shields or goggles; Face shieldANSI Z87.1Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber); Chemical-resistant apron or lab coatEN 374Gloves should be inspected before use and changed frequently, especially if contaminated, punctured, or torn. A lab coat or apron should be worn to protect clothing and skin.
Respiratory Protection NIOSH-approved respiratorNIOSH StandardsTo be used if ventilation is inadequate or if there is a risk of inhaling dust or aerosols. The type of respirator will depend on the concentration and nature of the airborne contaminant.
Hand Protection Double glovingN/AFor tasks with a high risk of exposure, wearing two pairs of gloves can provide additional protection.
Safe Handling and Storage

Proper operational procedures are crucial to prevent accidents and exposure.

Handling: [2]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

Storage: [2]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as oxidizing agents.

  • Store in a locked cabinet or other secure area.[2]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or into the environment.

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Handling this compound

To ensure a safe and efficient workflow, the following diagram outlines the key steps and decision points for handling this chemical.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F I Spill Occurs E->I G Dispose of Waste F->G H Remove PPE & Wash Hands G->H J Follow Spill Response Protocol I->J

Caption: Chemical Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.